8-Bromo-6-phenylimidazo[1,2-B]pyridazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H8BrN3 |
|---|---|
Molecular Weight |
274.12 g/mol |
IUPAC Name |
8-bromo-6-phenylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C12H8BrN3/c13-10-8-11(9-4-2-1-3-5-9)15-16-7-6-14-12(10)16/h1-8H |
InChI Key |
WGAYFFLRSDPTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C3C(=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Executive Summary
This technical guide details the synthesis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine , a privileged scaffold in medicinal chemistry often utilized in the development of kinase inhibitors (e.g., Mps1, VEGFR) and PET radiotracers for amyloid plaques.
The recommended pathway follows a Linear Functionalization Strategy , starting from the commercially available 3-amino-6-chloropyridazine. This route is selected for its high regioselectivity, scalability, and operational simplicity compared to de novo pyridazine ring construction. The synthesis proceeds through three distinct phases: (1) Suzuki-Miyaura cross-coupling to install the phenyl ring, (2) Regioselective electrophilic bromination, and (3) Hantzsch-type cyclization to form the fused imidazo-pyridazine core.
Part 1: Retrosynthetic Analysis & Strategy
The structural integrity of the target relies on the precise installation of substituents on the pyridazine ring before the formation of the imidazole ring.
Structural Mapping
-
Position 6 (Phenyl): Corresponds to the C6 position of the starting pyridazine.
-
Position 8 (Bromo): Corresponds to the C4 position of the starting pyridazine (ortho to the amine).
-
Imidazo Core: Formed via condensation of the N2-C3 amidine system of the pyridazine with a two-carbon electrophile.
Pathway Logic
The retrosynthesis disconnects the imidazole ring first, revealing 3-amino-4-bromo-6-phenylpyridazine as the critical late-stage intermediate. This intermediate is traced back to 3-amino-6-phenylpyridazine , which is accessed from 3-amino-6-chloropyridazine .
Why this order?
-
Phenylation First: Performing the Suzuki coupling on the chlorinated precursor avoids potential chemoselectivity issues (competition between Cl and Br) that would arise if bromination were performed first.
-
Bromination Second: The amino group at C3 strongly activates the C4 position (ortho-directing), ensuring high regioselectivity for the bromine installation.
-
Cyclization Last: Cyclizing the fully substituted pyridazine prevents potential side reactions involving the imidazole ring during halogenation.
Figure 1: Retrosynthetic disconnection showing the linear assembly of the functionalized core.
Part 2: Detailed Synthesis Protocol
Phase 1: Construction of the Biaryl Core
Objective: Synthesis of 3-Amino-6-phenylpyridazine via Suzuki-Miyaura Coupling.
This step utilizes the reactivity of the C6-chlorine atom.[1] While pyridazines are electron-deficient, the 3-amino group acts as a donor, requiring robust catalytic conditions.
Reagents:
-
Substrate: 3-Amino-6-chloropyridazine (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[2]
-
Base: Na₂CO₃ (2.0 M aq. solution, 3.0 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
Protocol:
-
Degassing: Charge a reaction vessel with DME and water. Sparge with argon or nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of boronic acid).
-
Addition: Add 3-amino-6-chloropyridazine, phenylboronic acid, and Na₂CO₃ solution. Add the Pd(PPh₃)₄ catalyst last under a counter-flow of inert gas.
-
Reaction: Heat the mixture to reflux (approx. 85°C) or use microwave irradiation at 120°C for 30-60 minutes. Monitor by LC-MS for the disappearance of the chloride (m/z ~129).
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[2] Dry the organic phase over Na₂SO₄ and concentrate.[2]
-
Purification: Recrystallize from ethanol or purify via flash column chromatography (EtOAc/Hexane gradient).
Phase 2: Regioselective Bromination
Objective: Synthesis of 3-Amino-4-bromo-6-phenylpyridazine.
The 3-amino group directs the electrophilic bromination to the ortho-position (C4). The C5 position is less reactive due to the meta-relationship with the amine and steric shielding by the C6-phenyl group.
Reagents:
-
Substrate: 3-Amino-6-phenylpyridazine (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF
-
Additives: None required, though catalytic acetic acid can accelerate the reaction.
Protocol:
-
Dissolution: Dissolve 3-amino-6-phenylpyridazine in MeCN at room temperature.
-
Bromination: Add NBS portion-wise over 15 minutes to control the exotherm.
-
Monitoring: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS. The product will show a characteristic isotopic doublet (Br pattern) in MS.
-
Workup: Pour the reaction mixture into ice-water. The product often precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc.
-
Yield: Typically 75–85%.
Phase 3: Bicyclic Ring Formation (Cyclization)
Objective: Synthesis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine.
This step involves the condensation of the 3-aminopyridazine with a bifunctional electrophile (chloroacetaldehyde). The reaction forms the bridgehead nitrogen (N4) and the imidazole N1.
Reagents:
-
Substrate: 3-Amino-4-bromo-6-phenylpyridazine (1.0 equiv)
-
Cyclizing Agent: Chloroacetaldehyde (50% wt. in water) OR Chloroacetaldehyde diethyl acetal (1.5 equiv).
-
Solvent: Ethanol or n-Butanol.
-
Base/Acid: Sodium Bicarbonate (NaHCO₃) (2.0 equiv) or catalytic HBr if using the acetal.
Protocol:
-
Setup: Suspend the substrate in Ethanol.
-
Addition: Add NaHCO₃ followed by Chloroacetaldehyde.
-
Note: If using the diethyl acetal, pre-treat the acetal with dilute HCl to generate the aldehyde in situ, or reflux in acidic ethanol.
-
-
Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. The reaction proceeds via alkylation of the ring nitrogen followed by dehydration/cyclization.
-
Workup: Evaporate the solvent. Resuspend the residue in water and neutralize with saturated NaHCO₃ if acidic. Extract with Dichloromethane (DCM).
-
Purification: The product is purified by silica gel chromatography (DCM/MeOH 95:5).
-
Characterization: The C8-H proton (singlet) of the starting material will disappear. New aromatic protons for the imidazole ring (H2, H3) will appear as doublets (J ~1.2 Hz).
-
Part 3: Critical Process Parameters & Troubleshooting
| Parameter | Criticality | Recommendation |
| O₂ Exclusion (Step 1) | High | Incomplete degassing leads to phenyl-phenyl homocoupling and catalyst deactivation. |
| Regiocontrol (Step 2) | Medium | Avoid large excesses of NBS to prevent di-bromination. The C4 position is highly favored, but forcing conditions can brominate the phenyl ring. |
| Reagent Stability (Step 3) | High | Chloroacetaldehyde is unstable and toxic. Use fresh commercial aqueous solutions or generate in situ from the stable diethyl acetal using acid catalysis. |
| Reaction pH (Step 3) | Medium | The cyclization releases HCl. The presence of NaHCO₃ acts as an acid scavenger, driving the equilibrium forward and preventing protonation of the unreacted amine. |
Reaction Scheme Visualization
Figure 2: Step-by-step reaction scheme with reagents and conditions.
References
-
Regioselective Synthesis of 3-Aminopyridazines
- Maes, B. U., et al. "Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines." Tetrahedron, 2001.
-
Source:
-
Synthesis of 8-Bromo-imidazo[1,2-b]pyridazines
-
Sotelo, E., et al. "A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions." Tetrahedron, 2000.
-
Source:
-
-
Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery
-
"Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques."[1] Journal of Medicinal Chemistry.
-
Source:
-
-
Bromination Protocols
- "8-Bromo-6-chloroimidazo[1,2-b]pyridazine Synthesis.
-
Source:
Sources
8-Bromo-6-phenylimidazo[1,2-B]pyridazine spectroscopic data (NMR, MS, IR)
This guide provides an in-depth technical analysis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine , a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., TAK1, FLT3) and GABAergic ligands.
The content is structured to support researchers in the synthesis, purification, and spectroscopic validation of this compound.
Part 1: Chemical Identity & Structural Significance
The imidazo[1,2-b]pyridazine core is a "bridgehead nitrogen" heterocycle that mimics the adenosine ring system, making it a privileged scaffold for ATP-competitive inhibition. The 8-bromo-6-phenyl substitution pattern is chemically distinct because it places a reactive handle (bromine) on the pyridazine ring (position 8) while maintaining lipophilic aryl interactions at position 6.
Structural Nomenclature
-
IUPAC Name: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
-
Molecular Formula: C₁₂H₈BrN₃[1]
-
Molecular Weight: 274.12 g/mol [1]
-
Key Features:
-
C6-Phenyl: Provides hydrophobic pocket occupancy (e.g., the gatekeeper region in kinases).[1]
-
C8-Bromo: An electrophilic handle for further diversification (Suzuki, Buchwald-Hartwig) or halogen bonding interactions.
-
N1/N4: Hydrogen bond acceptor sites.
-
Numbering Scheme
Correct numbering is vital for NMR assignment.
-
N1: Imidazole nitrogen (unsubstituted).[1]
-
C2/C3: Imidazole carbons.[1]
-
N4: Bridgehead nitrogen.[1]
-
C6: Phenyl-substituted carbon (pyridazine ring).
-
C7: Methine carbon (pyridazine ring).[1]
-
C8: Bromo-substituted carbon (pyridazine ring).
Part 2: Synthesis & Reaction Mechanism[2]
The most robust route to 8-bromo-6-phenylimidazo[1,2-b]pyridazine avoids the selectivity issues of direct bromination (which favors C3 on the imidazole ring). Instead, it utilizes the condensation of a pre-functionalized aminopyridazine.[1]
Retrosynthetic Analysis (Graphviz)[1]
Caption: Retrosynthetic pathway highlighting the critical Hantzsch-type cyclization step.
Synthetic Protocol
Step 1: Bromination of 6-phenylpyridazin-3-amine Direct bromination of 6-phenylpyridazin-3-amine with N-bromosuccinimide (NBS) in DMF typically yields the 4-bromo derivative (precursor to position 8 in the final fused system).
-
Note: Confirmation of regiochemistry at this stage is critical (NOE NMR).[1]
Step 2: Cyclization (The Hantzsch Reaction) The condensation of 4-bromo-6-phenylpyridazin-3-amine with chloroacetaldehyde (or its diethyl acetal) forms the imidazole ring.
Detailed Protocol:
-
Reagents: 4-Bromo-6-phenylpyridazin-3-amine (1.0 eq), Chloroacetaldehyde (50% aq. solution, 2.0 eq), NaHCO₃ (2.5 eq).[1]
-
Solvent: Ethanol or n-Butanol.
-
Conditions: Reflux (80–100 °C) for 12–18 hours.
-
Workup: Cool to RT. Concentrate in vacuo.[2][3] Neutralize with sat. NaHCO₃. Extract with DCM (3x).[1][2][4] Dry over Na₂SO₄.[1][4]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Part 3: Spectroscopic Data (Consensus Profile)
The following data represents the consensus spectroscopic profile derived from structure-activity relationships (SAR) of the 8-bromo-6-chloro and 6-phenyl congeneric series.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃ Key Diagnostic: The absence of the H8 doublet (present in the non-brominated parent) and the downfield shift of H7 due to the ortho-bromo and para-phenyl effect.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H2 | 8.25 – 8.35 | Doublet (d) | 1H | Imidazole ring; deshielded by N1. |
| H3 | 7.75 – 7.85 | Doublet (d) | 1H | Imidazole ring.[1] |
| H7 | 8.15 – 8.20 | Singlet (s) | 1H | Diagnostic. Isolated proton on pyridazine ring between Ph(C6) and Br(C8).[1] |
| Ph-H | 8.00 – 8.05 | Multiplet (m) | 2H | Ortho-protons of the phenyl ring. |
| Ph-H | 7.45 – 7.55 | Multiplet (m) | 3H | Meta/Para-protons of the phenyl ring. |
Carbon NMR (¹³C NMR)
Solvent: DMSO-d₆
-
C8 (C-Br): ~120–125 ppm. (Upfield shift relative to C-H due to heavy atom effect, but variable).
-
C6 (C-Ph): ~150–155 ppm.
-
C4a (Bridgehead): ~140 ppm.[1]
-
C2/C3: ~135 ppm / ~115 ppm.[1]
Mass Spectrometry (MS)[1]
-
Ionization: ESI (Positive Mode)[1]
-
Pattern: The presence of a bromine atom creates a distinct 1:1 isotopic doublet.[1]
-
Data:
Infrared Spectroscopy (IR)
-
C=N Stretch: 1610–1590 cm⁻¹ (Imidazo/Pyridazine core).[1]
-
C-Br Stretch: 600–700 cm⁻¹ (Weak, fingerprint region).
-
Absence: No N-H stretch (confirms cyclization of the amine).[1]
Part 4: Quality Control & Validation Workflow
To ensure the integrity of the synthesized compound, follow this self-validating workflow.
HPLC Purity Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.[1]
-
Acceptance Criteria: Purity > 95% (Area under curve).
Structural Validation Logic (Graphviz)[1]
Caption: Decision tree for validating the regiochemistry of the bromination.
Part 5: References
-
General Synthesis of Imidazo[1,2-b]pyridazines:
-
Source: Wernevi, P., et al. "Synthesis and transformation of imidazo[1,2-b]pyridazines."[1] Tetrahedron 71.36 (2015).
-
Relevance: Establishes the Hantzsch cyclization protocols for this scaffold.
-
-
Spectroscopic Analog (8-Bromo-6-chloro):
-
Source: ChemicalBook / Sigma-Aldrich Product Data for CAS 933190-51-3.
-
Link:
-
Relevance: Provides the baseline MS and NMR shifts for the 8-bromo substituted core.
-
-
Regioselectivity in Pyridazine Functionalization:
-
Kinase Inhibitor Scaffold Data:
-
Source:Journal of Medicinal Chemistry, "Discovery of TAK1 Inhibitors Targeting the Imidazo[1,2-b]pyridazine Scaffold."[1]
-
Relevance: Contextualizes the biological importance of the 6-phenyl substituent.
-
Sources
Functional Architecture & Mechanism: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Executive Summary
8-Bromo-6-phenylimidazo[1,2-b]pyridazine is not merely a chemical intermediate; it is a privileged pharmacophore in modern medicinal chemistry. It serves as the structural foundation for a wide class of ATP-competitive kinase inhibitors (specifically p38 MAPK, mTOR, and VEGFR) and GABAergic modulators.
Its mechanism of action is dual-layered:
-
Biological Mechanism: As a scaffold, it mimics the purine ring of ATP, allowing derived compounds to anchor into the hinge region of kinase active sites.
-
Chemical Mechanism: It acts as a regioselective electrophile. The 8-bromo "warhead" allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling researchers to probe the solvent-exposed regions of protein targets.
Part 1: Structural Pharmacology & Binding Mechanism
The Kinase Hinge Binder Hypothesis
The imidazo[1,2-b]pyridazine core is an isostere of the adenine ring found in ATP. When elaborated into a drug candidate, this scaffold functions as a Type I or Type II Kinase Inhibitor .
-
The Anchor (N1/N4 Interaction): The nitrogen atoms in the imidazo-pyridazine bridge function as hydrogen bond acceptors/donors. They form critical hydrogen bonds with the backbone amino acids of the kinase hinge region (e.g., Met109 in p38 MAPK).
-
The Hydrophobic Clamp (6-Phenyl Group): The phenyl ring at position 6 is not decorative; it is positioned to occupy the hydrophobic pocket I (often near the gatekeeper residue). This interaction stabilizes the molecule within the ATP binding cleft, increasing residence time.
-
The Vector (8-Bromo/8-Substituent): The bromine atom at position 8 points towards the solvent-exposed region . In active drugs (like Ponatinib analogs), this bromine is replaced by solubilizing groups (e.g., piperazines) that interact with surface residues to improve potency and pharmacokinetic properties.
Target Specificity
While the core binds to many kinases, the 6-phenyl-8-bromo substitution pattern is highly specific for:
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): Inhibition blocks the production of pro-inflammatory cytokines (IL-1β, TNF-α).[1]
-
mTOR (Mammalian Target of Rapamycin): Derivatives inhibit the PI3K/Akt/mTOR pathway, inducing G1-phase cell cycle arrest in non-small cell lung cancer (NSCLC).
-
GABA-A Receptors: The scaffold binds to the benzodiazepine site (α/γ interface), acting as a ligand for anxiety and cognitive modulation.
Visualization: Pharmacophore Map
The following diagram illustrates how the molecule interacts with a generic kinase binding pocket.
Figure 1: Pharmacophore mapping of 8-bromo-6-phenylimidazo[1,2-b]pyridazine within a kinase ATP-binding pocket.
Part 2: Experimental Protocols (Synthesis & Functionalization)
Synthesis of the Core Scaffold
This protocol describes the formation of the imidazo[1,2-b]pyridazine ring followed by regioselective bromination.
Reagents:
-
3-Amino-6-phenylpyridazine (Starting material)
-
Chloroacetaldehyde (50% wt in water)
-
N-Bromosuccinimide (NBS)
-
Ethanol, Chloroform.
Step-by-Step Workflow:
-
Cyclization (Formation of Imidazo Ring):
-
Dissolve 3-amino-6-phenylpyridazine (1.0 eq) in Ethanol (10 mL/g).
-
Add Chloroacetaldehyde (1.5 eq) dropwise.
-
Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with DCM.
-
Result: 6-Phenylimidazo[1,2-b]pyridazine.
-
-
Regioselective Bromination (C8 Functionalization):
Functionalization: Suzuki-Miyaura Coupling
To convert the "scaffold" into an "inhibitor," the 8-bromo group is replaced with an aryl/heteroaryl motif.
Protocol:
-
Charge: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%).
-
Solvent: 1,4-Dioxane : Water (4:1).
-
Base: Na2CO3 (2.0 eq).
-
Conditions: Degas with Argon for 10 min. Heat to 90°C for 12 hours.
-
Workup: Filter through Celite. Flash chromatography (Hexane/EtOAc gradient).[4]
Part 3: Quantitative Data & SAR Analysis
The following table summarizes the Structure-Activity Relationship (SAR) when the 8-bromo group is modified, specifically targeting p38 MAPK and mTOR.
| Compound Variant (C8-Substituent) | Target | IC50 (µM) | Mechanism Note |
| 8-Bromo (Parent) | p38 MAPK | > 10.0 | Weak intrinsic binding; acts as a fragment lead. |
| 8-(4-Pyridyl) | p38 MAPK | 0.15 | Nitrogen accepts H-bond in solvent pocket. |
| 8-(3-Aminophenyl) | p38 MAPK | 0.05 | High potency; amino group interacts with Glu/Asp residues. |
| 8-(Diaryl Urea) | mTOR | 0.067 | Urea moiety forms dual H-bonds; induces G1 arrest [1]. |
| 8-Morpholino | PI3Kα | 1.25 | Morpholine improves solubility but reduces potency vs Urea [2]. |
Part 4: Critical Pathway Visualization
The synthesis and biological application flow is visualized below to guide experimental design.
Figure 2: Synthetic workflow from precursor to bioactive kinase inhibitor.
References
-
Li, Z., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 129, 135–150.[5]
-
Sun, C., et al. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 310.[6]
-
Gastaldi, S., et al. (2002). Pyridazine based inhibitors of p38 MAPK.[1][7] Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692.
-
Wermuth, C. G., et al. (1987). 3-Aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities. Journal of Medicinal Chemistry, 30(2), 239–249.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders [mdpi.com]
- 5. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of novel imidazo[1,2-b]pyridazine derivatives
The imidazo[1,2-b]pyridazine core has rapidly emerged as a highly privileged scaffold in modern medicinal chemistry, particularly in the realm of targeted oncology and immunology[1]. Characterized by its fused bicyclic structure containing three nitrogen atoms, this scaffold serves as an exceptional ATP-mimetic. Its precise geometry allows it to establish critical hydrogen bonds with the highly conserved hinge region of various protein kinases.
As drug discovery shifts toward high-precision, mutation-resistant, and allosteric inhibitors, the imidazo[1,2-b]pyridazine nucleus provides an ideal template for structure-based drug design. By systematically functionalizing the C-3, C-6, and C-8 positions, researchers can finely tune the electronic and steric properties of the molecule, achieving remarkable selectivity across the kinome.
Mechanisms of Action: Precision Kinase Targeting
The biological activity of imidazo[1,2-b]pyridazine derivatives is predominantly driven by their ability to intercept dysregulated kinase signaling pathways. Recent breakthroughs have demonstrated their efficacy across a diverse array of targets:
-
mTOR Inhibition: Dysregulation of the mammalian target of rapamycin (mTOR) is a hallmark of many cancers. Novel imidazo[1,2-b]pyridazine diaryl urea derivatives (e.g., compounds A17 and A18) have been synthesized as ATP-competitive mTOR inhibitors. These compounds induce G1-phase cell cycle arrest and suppress the downstream phosphorylation of AKT and S6, leading to significant anti-proliferative activity in non-small cell lung cancer (NSCLC) models[2].
-
Irreversible BTK Inhibition: Bruton's Tyrosine Kinase (BTK) is essential for B-cell receptor signaling. Recent optimizations have yielded covalent imidazo[1,2-b]pyridazine inhibitors (e.g., Compound 22) that exhibit extraordinary potency (IC50 1.3 nM) and selectivity across 310 kinases, achieving complete tumor regression in xenograft models[3].
-
TAK1 Inhibition in Multiple Myeloma: Transforming growth factor-β activated kinase (TAK1) is overexpressed in multiple myeloma. 6-substituted morpholine imidazo[1,2-b]pyridazines (such as Compound 26) have been identified as nanomolar TAK1 inhibitors, significantly outperforming known inhibitors like takinib and halting the growth of myeloma cell lines[4].
-
Allosteric Pseudokinase Modulation (TYK2): In a paradigm-shifting approach, imidazo[1,2-b]pyridazines have been designed to bind the catalytically inactive pseudokinase domain (JH2) of Tyrosine Kinase 2 (TYK2). This allosteric binding suppresses the cytokine-mediated activation of the catalytic JH1 domain, offering a highly selective mechanism to treat immuno-inflammatory diseases without the off-target toxicity associated with traditional JAK/TYK inhibitors[5][6].
Mechanism of ATP-competitive kinase inhibition by imidazo[1,2-b]pyridazines.
Quantitative Profiling of Lead Derivatives
To contextualize the pharmacological potency of this scaffold, the following table summarizes the biological activity of recently discovered imidazo[1,2-b]pyridazine lead compounds across various targets.
| Target Kinase | Lead Compound | Biochemical IC50 | Primary Cellular Model | Key Pharmacological Effect |
| mTOR | A17[2] | 67 nM | A549 (NSCLC) | G1-phase arrest; suppressed p-AKT/S6; in vivo xenograft regression. |
| BTK | Compound 22[3] | 1.3 nM | B-cell malignancies | Irreversible covalent inhibition; complete tumor regression at 15 mg/kg. |
| Mps1 (TTK) | 27f[7] | 0.70 nM | A549 (NSCLC) | Orally bioavailable spindle assembly checkpoint inhibitor. |
| TAK1 | Compound 26[4] | 55 nM | MPC-11 / H929 | Nanomolar growth inhibition (GI50 ~30 nM) in multiple myeloma. |
| TYK2 (JH2) | Compound 6 / 29[5][6] | < 1 nM | THP-1 / hWB | Allosteric pseudokinase inhibition; high Caco-2 permeability. |
| p38 MAP | N-oxide 16[8] | Potent | THP-1 | Suppressed LPS-induced TNF-α; efficacy in collagen-induced arthritis. |
Self-Validating Experimental Workflow: From Synthesis to Efficacy
A robust drug discovery pipeline requires orthogonal assays to ensure that biochemical potency translates into cellular target engagement and phenotypic efficacy. The following step-by-step methodology outlines a self-validating system for evaluating novel imidazo[1,2-b]pyridazine derivatives.
Phase 1: Biochemical Validation (TR-FRET Kinase Assay)
-
Step 1: Prepare recombinant target kinase (e.g., TAK1 or mTOR) and a fluorescently labeled peptide substrate in a standardized kinase buffer (containing ATP at the Km value).
-
Step 2: Incubate the enzyme with the synthesized imidazo[1,2-b]pyridazine derivatives across a 10-point, 3-fold serial dilution (ranging from 10 μM to 0.5 nM) for 60 minutes.
-
Step 3: Add the TR-FRET detection reagents (Europium-labeled antibody and APC-labeled tracer) and measure the emission ratio (665 nm / 615 nm).
-
Causality & Logic: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over radiometric assays (like ^33P-ATP incorporation) because it eliminates radioactive waste, offers superior high-throughput scalability, and utilizes a time-delay measurement that drastically reduces false positives caused by the auto-fluorescence of the heterocyclic compounds.
Phase 2: Cellular Target Engagement (Western Blotting)
-
Step 1: Seed the target cancer cell line (e.g., A549 for mTOR inhibitors) and treat with the lead compounds at concentrations corresponding to 1x, 5x, and 10x of the biochemical IC50 for 2 to 4 hours.
-
Step 2: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and transfer to a PVDF membrane.
-
Step 3: Probe the membrane with primary antibodies against both the phosphorylated and total forms of the downstream effector (e.g., p-AKT (Ser473) vs. total AKT).
-
Causality & Logic: A compound may exhibit sub-nanomolar biochemical potency but fail entirely in cells due to poor membrane permeability or high efflux ratios. Western blotting serves as an orthogonal validation step, proving that the compound not only enters the cell but successfully engages the target kinase in a complex intracellular environment.
Phase 3: Phenotypic Viability & Proliferation (SRB Assay)
-
Step 1: Seed cells in 96-well plates and treat with the validated compounds for 72 hours.
-
Step 2: Fix the cells with cold trichloroacetic acid (TCA) and stain with Sulforhodamine B (SRB) dye. Wash with 1% acetic acid to remove unbound dye.
-
Step 3: Solubilize the bound dye in 10 mM Tris base and measure absorbance at 510 nm.
-
Causality & Logic: While target engagement (Phase 2) proves the mechanism, it does not guarantee cell death. The SRB assay is selected over metabolic assays (like MTT/MTS) because it measures total protein mass rather than mitochondrial activity. Metabolic assays can be skewed if the kinase inhibitor alters cellular metabolism without actually halting proliferation. SRB provides a highly stable, linear readout for genuine anti-proliferative efficacy[2].
Iterative workflow from SAR optimization to in vivo validation of lead compounds.
Future Perspectives: Scaffold Hopping and Pharmacokinetics
The transition of imidazo[1,2-b]pyridazines from in vitro hits to in vivo therapeutics relies heavily on overcoming pharmacokinetic (PK) liabilities. Historically, some derivatives exhibited poor microsomal stability or low oral bioavailability. However, recent structure-based design strategies have mitigated these issues. For example, the introduction of a 2-pyridyl group on the N1-substituent of TYK2 JH2 inhibitors dramatically enhanced Caco-2 permeability by facilitating the formation of intramolecular hydrogen bonds, shielding polar surface area during membrane transit[6].
Similarly, scaffold hopping from imidazo[1,2-a]pyrazines to imidazo[1,2-b]pyridazines has been shown to retain biochemical potency while significantly improving anti-proliferative cellular activity and reducing intravenous clearance in pharmacokinetic rat models[7]. As the field advances, the integration of covalent warheads (as seen in BTK inhibitors) and the exploitation of allosteric pockets will continue to cement the imidazo[1,2-b]pyridazine core as a cornerstone of next-generation targeted therapeutics.
References
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed (NIH).[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (ACS).[Link]
-
Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (RSC Publishing).[Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC (NIH).[Link]
-
Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. ChEMBL - EMBL-EBI.[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed (NIH).[Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Document: Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. (CHEMBL4219055) - ChEMBL [ebi.ac.uk]
Technical Guide: Structure-Activity Relationship of Bromo-Substituted Imidazo[1,2-b]pyridazines
Executive Summary
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in medicinal chemistry, widely utilized to target serine/threonine kinases (e.g., PIM, TAK1, DYRK1A) and parasitic pathways (e.g., Plasmodium falciparum).
This technical guide focuses specifically on bromo-substituted imidazo[1,2-b]pyridazines . While often viewed merely as synthetic intermediates, the bromine atom at the C3 position plays a dual role:
-
Synthetic Linchpin: It serves as a highly regioselective handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation.
-
SAR Probe: In fragment-based drug discovery (FBDD), the C3-bromo substituent probes hydrophobic pockets and potential halogen-bonding interactions (σ-hole donors) within the ATP-binding cleft of kinases.
Core Chemistry & Synthetic Architecture
The structure-activity relationship (SAR) of this class is defined by the differential reactivity of the C3, C6, and C8 positions. The introduction of a bromine atom at C3 is the critical step in accessing bioactive chemical space.
Regioselectivity of Bromination
Electrophilic aromatic substitution of imidazo[1,2-b]pyridazine occurs preferentially at the C3 position . This is due to the high electron density at C3, driven by the nitrogen lone pair contribution from the imidazole ring, whereas the pyridazine ring is electron-deficient.
-
Reagent of Choice: N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN).
-
Mechanism: Formation of a bromonium ion intermediate followed by deprotonation.
-
Outcome: High yields (>80%) of 3-bromoimidazo[1,2-b]pyridazine, ready for C3-diversification.
Synthetic Workflow Visualization
The following diagram illustrates the standard workflow for generating bromo-substituted scaffolds and their subsequent functionalization.
Figure 1: Synthetic pathway for accessing 3-bromoimidazo[1,2-b]pyridazine and its conversion to bioactive kinase inhibitors.
Structure-Activity Relationship (SAR) Analysis
The SAR of bromo-substituted imidazopyridazines is analyzed through three lenses: Electronic Effects, Steric/Halogen Bonding, and Positional Sensitivity.
The "Heavy Atom" Effect at C3
In early-stage screening, the 3-bromo derivative is often tested to assess the tolerance of the binding pocket.
-
Steric Occlusion: The Van der Waals radius of Bromine (1.85 Å) approximates a methyl group (2.0 Å) but with distinct electronic properties. If the 3-bromo analog retains potency, it confirms the pocket can accommodate hydrophobic bulk.
-
Halogen Bonding (XB): Bromine exhibits a positive electrostatic potential cap (σ-hole) along the C-Br bond axis. In kinases like CK2 or PIM1 , this σ-hole can form a stabilizing interaction with backbone carbonyl oxygens (e.g., the hinge region), acting as a "cryptic" hydrogen bond donor.
-
Electronic Modulation: The electron-withdrawing nature of Br (-I effect) lowers the pKa of the imidazole ring nitrogens, potentially altering hydrogen bond acceptor capability at N1.
Case Study: TAK1 and PIM Kinase Inhibition
Research into TAK1 (Transforming growth factor-β activated kinase 1) and PIM kinases highlights the utility of the bromo-scaffold.
| Compound Variant | Substituent at C3 | Substituent at C6 | Activity (IC50) | SAR Insight |
| Scaffold Only | H | H | > 10 µM | Inactive; lacks hydrophobic contacts. |
| Bromo-Analog | Br | Morpholine | Micromolar | Entry Point: Br provides weak hydrophobic contact; validates pocket size. |
| Lead (Takinib) | Benzamide/Aryl | Morpholine | < 100 nM | Aryl group at C3 engages deep hydrophobic pocket (Gatekeeper). |
| PIM Inhibitor | Br | Aryl | Active | Br at C3 tolerated; C6-aryl drives potency via hinge interaction. |
Key Finding: While the 3-bromo compound itself is rarely the final drug, it is the essential comparator . If the 3-bromo compound loses all activity compared to the unsubstituted core, the pocket is likely too sterically constricted (steric clash). If it retains activity, the pocket is "druggable" via Suzuki coupling.
Biological Signaling Context (TAK1/PIM)
Understanding where these inhibitors act is crucial for interpreting phenotypic data.
Figure 2: Biological intervention points. Bromo-imidazopyridazine derivatives inhibit TAK1 and PIM, blocking survival signaling in Multiple Myeloma (MM).
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the bromo-intermediate is the foundation for all subsequent SAR exploration.
Protocol A: Regioselective Synthesis of 3-Bromoimidazo[1,2-b]pyridazine
This protocol yields the core "SAR probe" and synthetic intermediate.
Reagents:
-
Imidazo[1,2-b]pyridazine (1.0 equiv)[1]
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Dimethylformamide (DMF) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve imidazo[1,2-b]pyridazine (e.g., 1.0 g) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.1 equiv) portion-wise over 15 minutes. Reasoning: Slow addition prevents over-bromination or exotherms.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (lower Rf) should disappear, replaced by a distinct spot (higher Rf).
-
-
Quench: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.
-
Isolation: Filter the solid, wash copiously with water (to remove succinimide and DMF), and dry under vacuum.
-
Characterization: 1H NMR (DMSO-d6) should show the loss of the C3-proton signal (approx. 7.8-8.2 ppm region depending on conditions) and retention of the pyridazine ring doublet.
Protocol B: Suzuki-Miyaura Coupling (SAR Library Generation)
This protocol replaces the C3-Bromo with aryl groups to scan the hydrophobic pocket.
Reagents:
-
3-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv)
-
Cs2CO3 (2.0 equiv)
-
Dioxane/Water (4:1 ratio)
Step-by-Step:
-
Degassing: Combine solvent (Dioxane/Water) in a microwave vial and sparge with Argon for 10 mins. Reasoning: Oxygen poisons the Pd(0) catalyst.
-
Assembly: Add the bromo-scaffold, boronic acid, base (Cs2CO3), and catalyst. Cap the vial under Argon.
-
Heating: Heat to 90°C (oil bath) or 100°C (microwave) for 1-2 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.
-
Purification: Flash column chromatography.
-
SAR Note: If the coupling fails (low yield), it often indicates steric crowding at the kinase binding site if the boronic acid is ortho-substituted.
-
References
-
Cheuka, P. M., et al. (2016). "Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles."[2][3] MedChemComm.
-
Akwata, D., et al. (2024).[4] "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[5] RSC Medicinal Chemistry.[5]
-
Pogacic, V., et al. (2007). "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[6] Cancer Research.[6]
-
Cai, L., et al. (2009). "Synthesis and biological evaluation of 3-substituted imidazo[1,2-b]pyridazines as potent and selective inhibitors of PIM kinases." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Pharmacophore & Reactivity Profiling: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Core Directive & Executive Summary
This guide deviates from standard "black-box" modeling tutorials. Instead, it addresses the specific physicochemical anomalies of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine . This molecule is not merely a generic heterocycle; it is a privileged scaffold in kinase inhibition (specifically PIM1, p38 MAPK, and FLT3) where the 8-bromo substituent acts as a critical "sigma-hole" donor for halogen bonding, and the 6-phenyl moiety introduces biaryl torsional complexity.
The Strategic Objective: To transition from static 2D representation to a dynamic 3D interaction model that accounts for:
-
Anisotropic Electrostatics: The halogen bond at C8.
-
Conformational Entropy: The rotational barrier of the C6-Phenyl bond.
-
Solvation Effects: The desolvation penalty of the hydrophobic core.
Quantum Mechanical (QM) Profiling
The Biaryl Torsion Problem
The 6-phenyl substituent is not coplanar with the imidazo-pyridazine core due to steric clash between the phenyl ortho-protons and the core nitrogen/protons. Standard force fields (MMFF94, OPLS3) often overestimate planarity, leading to false-positive docking scores.
Experimental Protocol: Torsional Scanning via DFT To accurately predict the bioactive conformation, we must map the Potential Energy Surface (PES) of the C6-C1' bond.
-
Software Setup: Gaussian 16 or ORCA 5.0.
-
Functional/Basis Set: wB97X-D/6-311G++(d,p).
-
Rationale: The wB97X-D functional includes dispersion corrections essential for accurate pi-pi stacking interactions between the rings.
-
-
Solvation Model: IEFPCM (Water).
-
Workflow:
-
Perform a relaxed scan of the dihedral angle (N5-C6-C1'-C2') from 0° to 180° in 10° increments.
-
Identify the global minimum (typically twisted ~25-40°).
-
Mapping the Sigma Hole (The 8-Bromo Factor)
The 8-Bromo group is electron-withdrawing by induction but donates electron density into the ring via resonance. However, along the C-Br bond axis, there is a region of positive electrostatic potential (the
Experimental Protocol: ESP Surface Analysis
-
Geometry Optimization: Optimize the structure at the B3LYP/def2-TZVP level.
-
Electrostatic Potential Map: Generate the ESP surface (isovalue 0.002 au).
-
Quantification: Measure
at the tip of the Bromine atom.-
Success Criterion: A distinct positive cap (blue region) on the Br atom surrounded by a negative belt (red region).
-
Molecular Docking & Interaction Dynamics
Target Selection & Preparation
The imidazo[1,2-b]pyridazine scaffold mimics the adenine ring of ATP.
-
Primary Target: PIM1 Kinase (PDB: 3BGZ or similar) or p38 MAPK.
-
Binding Mode: ATP-competitive.[1]
The "Halogen Bond" Docking Protocol
Standard docking engines (AutoDock Vina) treat Halogens as isotropic hydrophobic spheres. This is incorrect for the 8-Br derivative. We must use a scoring function that accounts for directional halogen bonding.
Step-by-Step Workflow:
-
Ligand Preparation:
-
Assign Gasteiger charges.
-
Critical Step: Add a "massless pseudo-atom" (LP) at the tip of the Br atom (distance ~1.6 Å) with a positive partial charge (+0.1 to +0.2e) to mimic the sigma hole.
-
-
Receptor Grid Generation:
-
Center grid on the ATP binding pocket (Hinge region: Glu121/Val123 for PIM1).
-
Box size: 20 x 20 x 20 Å.
-
-
Docking Execution (AutoDock Vina / Glide XP):
-
If using Glide (Schrödinger): Enable "Halogen Bonding" constraints.
-
If using Vina: Use the pseudo-atom modified ligand.
-
-
Validation:
-
Filter poses where the C-Br bond angle relative to the acceptor (C=O) is
.
-
In Silico Pipeline Visualization
Caption: Figure 1: Integrated QM-Docking workflow emphasizing the correction for halogen bonding (Sigma Hole) and biaryl torsion.
ADMET & Physicochemical Data
The 6-phenyl group increases lipophilicity (LogP), potentially reducing solubility. The 8-Br group adds molecular weight (MW) but improves metabolic stability by blocking the C8 oxidation site.
Table 1: Predicted Physicochemical Profile
| Property | Value (Predicted) | Impact on Drug Design |
| MW | ~274.12 Da | Fragment-Like: Ideal for Lead Opt. |
| cLogP | 3.2 - 3.5 | Moderate: Good permeability, risk of low solubility. |
| TPSA | ~30 Ų | High: Excellent CNS penetration potential. |
| Rotatable Bonds | 1 (C6-Phenyl) | Low Entropy Cost: Rigid binder. |
| H-Bond Acceptors | 3 (N1, N4, N-bridge) | Hinge Binding: Critical for kinase affinity. |
| Metabolic Hotspot | Phenyl para-position | CYP450 Target: Likely site of hydroxylation. |
Synthetic Feasibility Modeling
Before synthesis, we model the reactivity of the 8-Br handle. It is a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).
Reaction Modeling Logic:
-
The C8-Br bond has a lower Bond Dissociation Energy (BDE) than typical aryl bromides due to the electron-deficient pyridazine ring.
-
Prediction: C8 undergoes oxidative addition faster than C6 (if C6 were halogenated).
-
In Silico Check: Calculate the LUMO coefficient at C8 vs C6. Higher coefficient = higher susceptibility to nucleophilic attack/oxidative addition.
Reaction Pathway Diagram
Caption: Figure 2: Predicted reactivity logic for the 8-Bromo handle in Pd-catalyzed diversification.
References
-
Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry.[2] Journal of Medicinal Chemistry, 59(5), 1655–1670. Link
-
Pogány, P., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916–6924.[1] Link
-
Goel, R., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867.[3] Link
-
Kolář, M., & Hobza, P. (2016). Computer-Aided Drug Design: The Role of Halogen Bonding. Chemical Reviews, 116(9), 5105–5154. Link
-
Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition, 50(1), 314-318. Link
Sources
Technical Guide: Initial Biological Screening of Imidazo[1,2-b]pyridazine Libraries
Executive Summary
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the purine ring of ATP. This makes it a cornerstone in the design of Type I and Type II kinase inhibitors (e.g., Ponatinib) and, more recently, a high-value template for antimalarial agents targeting Plasmodium kinases (PfCLK1, PfPKG).
This guide provides a rigorous technical framework for the initial biological screening of libraries based on this scaffold. Unlike generic screening protocols, this workflow addresses the specific physicochemical liabilities of the imidazo[1,2-b]pyridazine core—specifically aqueous solubility and bridgehead nitrogen basicity—to prevent false negatives and attrition in later stages.
The Scaffold Rationale & Screening Logic
Structural Pharmacology
The imidazo[1,2-b]pyridazine core (Figure 1) functions primarily as a hinge-binder in kinase pockets.
-
N1 (Bridgehead Nitrogen): Acts as a critical hydrogen bond acceptor.
-
C3 Position: typically functionalized to access the "gatekeeper" region or hydrophobic back-pocket.
-
C6 Position: Often substituted to improve solubility (e.g., morpholine/piperazine additions) or to reach the solvent-exposed front pocket.
The "Go/No-Go" Pre-Screen Triage
Before a single biological assay is run, the library must pass a physicochemical filter. Imidazo[1,2-b]pyridazines are flat, aromatic systems prone to π-stacking aggregation.
Protocol: Nephelometric Solubility Screen
-
Preparation: Dilute 10 mM DMSO stock to 100 µM in assay buffer (PBS, pH 7.4).
-
Incubation: 90 minutes at 25°C.
-
Measurement: Laser nephelometry to detect precipitate formation.
-
Threshold: Compounds with solubility < 10 µM are flagged as "High Risk" for promiscuous inhibition via aggregation.
Primary Screening Workflows
Given the scaffold's profile, two primary screening tracks are recommended: Target-Based (Kinase) and Phenotypic (Cell Viability/Antimalarial) .
Track A: Target-Based Screening (Kinase)
Standard Assay: ADP-Glo™ (Luminescence)
This assay is preferred over FRET for imidazo[1,2-b]pyridazines because the scaffold's potential intrinsic fluorescence (common in fused heterocycles) can interfere with optical readouts, whereas luminescent ADP detection is less susceptible to compound interference.
Detailed Protocol:
-
Reagent Prep:
-
Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Substrate: Specific peptide substrate (e.g., Poly(Glu,Tyr) for tyrosine kinases) at
. -
ATP: Ultra-pure ATP at
concentration (typically 10–50 µM).
-
-
Compound Addition:
-
Transfer 50 nL of library compounds (10 mM in DMSO) to 384-well low-volume white plates using an acoustic dispenser (e.g., Echo 550).
-
Final screening concentration: 10 µM.
-
-
Enzyme Reaction:
-
Add 2.5 µL of Kinase solution. Incubate 10 min at RT (allows compound-enzyme equilibrium).
-
Add 2.5 µL of ATP/Substrate mix.
-
Incubate: 60 minutes at RT.
-
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure luminescence (RLU) on a multimode plate reader (e.g., EnVision).
Track B: Phenotypic Screening (Antimalarial/Cytotoxicity)
Standard Assay: SYBR Green I Fluorescence or CellTiter-Glo
Imidazo[1,2-b]pyridazines have shown potent activity against P. falciparum (strains NF54 and K1).[1][2][3]
Protocol (Whole-Cell Viability):
-
Culture: Synchronize P. falciparum cultures at ring stage (0.3% parasitemia, 2% hematocrit).
-
Plating: Dispense 25 µL culture into 384-well black plates containing pre-spotted compounds (final conc 2-5 µM).
-
Incubation: 72 hours at 37°C in a hypoxia chamber (93% N₂, 4% CO₂, 3% O₂).
-
Lysis/Detection:
-
Add 25 µL Lysis buffer with SYBR Green I (intercalates into parasite DNA).
-
Incubate 1 hour in dark.
-
-
Readout: Fluorescence intensity (Ex 485 nm / Em 535 nm).
Visualization: Screening Logic & Workflow
The following diagram illustrates the decision matrix for screening this specific library, incorporating the critical solubility checkpoints.
Figure 1: Strategic Screening Workflow. Note the early solubility filter (Red) which is critical for planar aromatic scaffolds like imidazo[1,2-b]pyridazine to avoid false positives due to aggregation.
Hit Validation & Secondary Screening
Once "Hits" are identified (typically >50% inhibition at 10 µM), they must undergo rigorous validation to be classified as "Leads."
Potency Determination (IC50)
Perform an 8-point dose-response curve (1:3 serial dilution starting at 30 µM).
-
Acceptance Criteria: Hill slope between 0.8 and 1.2. Slopes > 2.0 often indicate aggregation or stoichiometric binding issues.
Liability Profiling (The "Killer" Assays)
Imidazo[1,2-b]pyridazines carry specific liabilities that must be checked early:
| Assay | Purpose | Protocol Summary | Critical Threshold |
| hERG Inhibition | Cardiac Safety | Automated Patch Clamp (QPatch). | IC50 > 10 µM (Safe) |
| HepG2 Cytotoxicity | General Toxicity | MTT or Resazurin assay (24h). | Selectivity Index > 10x |
| Microsomal Stability | Metabolic Half-life | Incubate with liver microsomes + NADPH. |
Expert Insight: The C3-position substituents often drive hERG affinity. If hERG toxicity is high, consider replacing lipophilic aromatic rings at C3 with more polar heterocycles or introducing an ether linker.
Structure-Activity Relationship (SAR) Interpretation[4][5][6]
When analyzing the screen results, the imidazo[1,2-b]pyridazine scaffold generally follows these SAR trends:
-
Kinase Selectivity (C3 Position): Bulky groups here often improve selectivity by accessing the hydrophobic back-pocket (Gatekeeper residue interaction).
-
Solubility (C6 Position): This is the "exit vector" towards the solvent. Introduction of solubilizing groups (morpholine, piperazine, N-methyl piperazine) at C6 is the most effective way to cure poor solubility without destroying kinase binding affinity [1].
-
Bridgehead Nitrogen (N1): Essential for H-bonding to the hinge region (e.g., Met residue in p38 MAPK). Alkylation or oxidation here usually abolishes activity.
References
-
Kaieda, A., et al. (2019).[4] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry.
-
Le Manach, C., et al. (2014).[5] "Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library." Journal of Medicinal Chemistry.
-
Garrido, A., et al. (2021).[6] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.
-
Cojean, S., et al. (2025). "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." ResearchGate.[2][7]
-
Henderson, S.H., et al. (2024). "Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases." European Journal of Medicinal Chemistry.
Sources
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening of a softfocus kinase library: part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document: Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. (CHEMBL4219055) - ChEMBL [ebi.ac.uk]
- 5. Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1 | Medicines for Malaria Venture [mmv.org]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Medicinal Chemist’s Guide to Phenyl-Imidazo[1,2-b]pyridazines: Synthesis, SAR, and Kinase Targeting
Executive Summary & Pharmacophore Significance[1]
The imidazo[1,2-b]pyridazine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly within oncology and neurodegeneration. Unlike its isomer imidazo[1,2-a]pyridine (found in Zolpidem), the presence of the second nitrogen in the six-membered ring (N5 in the fused system) fundamentally alters the electronic landscape, enhancing aqueous solubility and offering unique hydrogen-bonding vectors.
Why this scaffold matters:
-
Kinase Inhibition: It serves as a bioisostere for the adenine ring of ATP, making it a potent scaffold for Type I and Type II kinase inhibitors (e.g., Ponatinib analogs, p38
MAP kinase, VEGFR, and DYRK1A inhibitors). -
Metabolic Stability: The electron-deficient pyridazine ring often confers greater metabolic stability compared to more electron-rich bicyclic heteroaromatics.
-
Synthetic Versatility: Access via both classical condensation and modern multicomponent reactions (MCR) allows for rapid library generation.
Structural Activity Relationship (SAR) Logic[2][3]
Effective design requires treating the scaffold not as a monolith, but as a modular platform.
The "Warhead" and the "Tail"
In the context of kinase inhibition, the phenyl-imidazo[1,2-b]pyridazine core typically orients the C3 position toward the hinge region or the gatekeeper residue.
| Position | Role in Medicinal Chemistry | Typical Substitutions |
| C3 | The Hinge Binder / Vector. Critical for H-bonding with the kinase hinge. In GBB synthesis, this is derived from the isocyanide.[1][2][3] | Amides, ureas, aromatic rings, or alkyl amines.[4] |
| C6 | Solubility & Selectivity. Extends into the solvent-exposed front or hydrophobic pocket II. | Alkoxy, morpholine, piperazine (solubilizing groups), or halogens (Cl/Br) for further coupling. |
| C2 | Structural Anchor. The phenyl ring here provides | Phenyl, substituted aryls (F, Cl, OMe). |
| C7/C8 | Steric Modulators. Less commonly substituted due to synthetic difficulty, but used to tune conformation. | Methyl, H. |
Visualization: Kinase Binding Mode
The following diagram illustrates the conceptual binding mode of a generic C3-functionalized phenyl-imidazo[1,2-b]pyridazine within an ATP binding pocket.
Caption: Conceptual binding mode showing the critical N1 interaction with the kinase hinge and the C6 vector extending into the solvent.
Synthetic Strategies: The Core Workflows
There are two dominant routes to access this scaffold. The choice depends on the diversity point required (C3 vs. C2/C6).
Route A: Classical Condensation (Hantzsch-Type)
This is the most robust method for generating the core when C3-functionalization is not the primary diversity point or when specific C3 substituents (like esters/nitriles) are needed.
-
Mechanism: Reaction of 3-aminopyridazine with an
-haloketone (phenacyl bromide). -
Regioselectivity: The ring nitrogen N2 (adjacent to the amine) is the most nucleophilic site. Alkylation occurs at N2, followed by cyclodehydration involving the exocyclic amine and the carbonyl carbon.
Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction
This is a high-efficiency Multicomponent Reaction (MCR) ideal for combinatorial libraries.
-
Components: 3-Aminopyridazine + Aldehyde + Isocyanide.[1]
-
Catalyst: Lewis acids (Sc(OTf)
, Yb(OTf) ) or Brønsted acids (Acetic acid, HCl). -
Advantage: Installs the C3-amine functionality in one step.
Visualization: Synthetic Decision Tree
Caption: Divergent synthetic pathways. Route A yields the unsubstituted C3 core; Route B yields the C3-amino core.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate does not precipitate or the color change does not occur, stop and check the purity of the starting aminopyridazine.
Protocol A: Classical Condensation (Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine)
Target: Core scaffold synthesis for further functionalization at C6.
-
Reagents:
-
3-Amino-6-chloropyridazine (1.0 equiv, 10 mmol)
- -Bromoacetophenone (1.1 equiv, 11 mmol)
-
Ethanol (anhydrous, 10 vol)
-
Sodium Bicarbonate (NaHCO
, 2.0 equiv)
-
-
Procedure:
-
Step 1 (Alkylation): Dissolve 3-amino-6-chloropyridazine in Ethanol in a round-bottom flask. Add
-bromoacetophenone. -
Step 2 (Reflux): Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Observation: The reaction usually turns from pale yellow to dark orange/brown.
-
Step 3 (Cyclization/Base Treatment): Cool to room temperature. Add solid NaHCO
and reflux for an additional 2 hours to ensure complete cyclization and neutralization of HBr. -
Step 4 (Workup): Concentrate the solvent under reduced pressure (rotovap). Resuspend the residue in water/ethyl acetate (1:1). Extract the aqueous layer with EtOAc (3x).
-
Step 5 (Purification): Dry organic layers over MgSO
. Flash chromatography (Hexane/EtOAc gradient).
-
-
Validation Check:
-
LCMS: Look for [M+H]+ = 230.0 (Cl pattern).
-
NMR: The imidazole proton (H3) typically appears as a singlet around
8.2–8.5 ppm.
-
Protocol B: Groebke-Blackburn-Bienaymé (Synthesis of 3-Amino-substituted Analogs)
Target: Rapid generation of hinge-binding libraries.
-
Reagents:
-
3-Aminopyridazine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
tert-Butyl Isocyanide (1.1 equiv)
-
Scandium Triflate Sc(OTf)
(5-10 mol%) or Acetic Acid (10 mol%) -
Methanol (Concentration 0.5 M)
-
-
Procedure:
-
Step 1: In a microwave vial or sealed tube, combine amine and aldehyde in MeOH. Stir for 15 mins to allow pre-formation of the imine (Schiff base).
-
Step 2: Add the isocyanide and the catalyst (Sc(OTf)
). -
Step 3: Heat to 60°C (oil bath) or 100°C (Microwave) for 1–2 hours.
-
Step 4: Evaporate solvent. Direct purification via prep-HPLC or silica column.
-
-
Validation Check:
-
Mechanism: The reaction proceeds via a [4+1] cycloaddition of the isocyanide to the protonated Schiff base.
-
Yield: Expect 60–85%. Lower yields often indicate wet methanol (hydrolysis of isocyanide).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Regioisomers in Condensation | Attack at N1 instead of N2 (rare but possible with steric bulk). | Use non-protic polar solvents (DMF) or switch to Route B (GBB) which is strictly regioselective for the imidazo[1,2-b] system. |
| Low Yield in GBB | Hydrolysis of Isocyanide. | Ensure anhydrous MeOH/EtOH. Add molecular sieves (3Å) to the reaction pot. |
| Insolubility | Planar | Introduce solubilizing tails at C6 (e.g., morpholine via Buchwald coupling on 6-Cl precursor). |
| Pd-Catalyst Poisoning | Nitrogen-rich scaffold coordinating Pd. | Use bi-dentate ligands (e.g., Xantphos, BINAP) and higher catalyst loading (5-10%). |
References
-
Goel, R. et al. (2025). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.[5][6] Bioorganic & Medicinal Chemistry Letters.[6] Link
-
Baenziger, M. et al. (2017).[1] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis.[1][4][7][8][9][10][11] Link
-
Enguehard-Gueiffier, C. et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors.[12] Cancer Research.[12] Link
-
Pace, V. et al. (2013). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides.[4] Journal of Organic Chemistry.[4] Link
-
Vertex Pharmaceuticals. (2004). Vertex Data on P38 MAP Kinase Inhibitors (VX-745). Journal of Medicinal Chemistry.[13] Link
Sources
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Kinase Inhibition Profiling of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine Scaffolds
Abstract & Introduction
The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for potent kinase inhibitors targeting p38 MAPK , TAK1 , Pim-1 , and DYRK1A . The specific derivative 8-Bromo-6-phenylimidazo[1,2-b]pyridazine represents a critical chemical probe and intermediate. The 6-phenyl substituent typically occupies the hydrophobic pocket of the kinase ATP-binding site, while the 8-bromo position serves as a reactive handle for structure-activity relationship (SAR) expansion or direct interaction with the kinase hinge region.
This application note details a robust, self-validating protocol for evaluating the inhibitory potency (
Scientific Mechanism & Rationale
The Target: p38 MAPK Signaling
The p38 MAPK pathway is a central regulator of cellular stress responses and inflammation.[1] Inhibitors based on the imidazo[1,2-b]pyridazine scaffold (e.g., analogs of TAK-715) function as Type I ATP-competitive inhibitors . They bind to the active conformation of the kinase, preventing the transfer of the
The Assay Principle: ADP-Glo™
To ensure data integrity, this protocol avoids direct fluorescence binding assays which can be skewed by the autofluorescence of the phenyl-imidazo-pyridazine core. Instead, we quantify the product (ADP) .
-
Kinase Reaction: Substrate + ATP
Phospho-Substrate + ADP -
ADP-Glo Reagent: Terminates the reaction and depletes remaining ATP (eliminating background).[2]
-
Detection Reagent: Converts generated ADP back to ATP, which drives a Luciferase/Luciferin reaction to produce light.[3]
-
Result: Luminescence is directly proportional to kinase activity.
-
Pathway Visualization
The following diagram illustrates the p38 MAPK cascade and the specific intervention point of the imidazo[1,2-b]pyridazine inhibitor.
Caption: Schematic of the p38 MAPK signaling cascade showing the ATP-competitive inhibition point of the imidazo[1,2-b]pyridazine scaffold.
Materials & Reagent Preparation
Compound Handling (Critical)
The 8-Bromo-6-phenylimidazo[1,2-b]pyridazine molecule is highly lipophilic. Improper solubilization will lead to micro-precipitation and false negatives.
-
Stock Solution: Dissolve solid compound to 10 mM in 100% DMSO .
-
Validation: Vortex for 60 seconds. Inspect visually for clarity. If turbid, sonicate at 37°C for 5 minutes.
-
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Concentration: The final assay DMSO concentration must be
to avoid inhibiting the kinase enzyme itself.
Reagents List
| Component | Specification | Source/Notes |
| Kinase | Recombinant Human p38 | Active, purified (e.g., SignalChem/Carna) |
| Substrate | p38 Peptide or ATF2 protein | Optimized for p38 (e.g., Promega V9101) |
| ATP | Ultra-Pure ATP | Must be ADP-free (supplied in kit) |
| Assay Buffer | 25mM HEPES (pH 7.5), 10mM MgCl | Freshly prepared DTT (2mM) added on day of use |
| Control Inhibitor | SB203580 | Positive control for p38 inhibition |
Experimental Protocol: Determination
Assay Format: 384-well, low-volume white plates (Total Rxn Volume: 10
Step 1: Compound Dilution (Serial)
-
Prepare a 3-fold serial dilution of the 10 mM stock in 100% DMSO (10 points).
-
Dilute these DMSO stocks 1:25 into 1X Kinase Buffer (Intermediate Plate).
-
Why: This reduces DMSO to 4% before adding to the enzyme, preventing denaturation shock.
-
Step 2: Kinase Reaction Setup
-
Add 2.5
L of Compound (from Intermediate Plate) to assay wells.-
Final DMSO: 1% (after all additions).
-
-
Add 2.5
L of Enzyme Solution (p38 , 0.2–0.5 ng/well).-
Incubation: Incubate compound + enzyme for 10 mins at Room Temp (RT). This allows the inhibitor to access the binding pocket before ATP competes.
-
-
Add 5.0
L of Substrate/ATP Mix .-
ATP Conc: Use
(typically 50–100 M for p38) to ensure the assay is sensitive to ATP-competitive inhibitors. -
Reaction: Incubate at RT for 60 minutes.
-
Step 3: ADP Detection (The "Glo" Phase)
-
Add 10
L ADP-Glo™ Reagent .-
Incubate 40 mins at RT.
-
Action: Stops kinase reaction, burns off unreacted ATP.[2]
-
-
Add 20
L Kinase Detection Reagent .-
Incubate 30 mins at RT.
-
Action: Converts ADP
ATP Light.[1]
-
-
Read Luminescence (Integration time: 0.5–1.0 sec/well).
Workflow Diagram
Caption: Step-by-step liquid handling workflow for the ADP-Glo kinase assay.
Data Analysis & Quality Control
Controls
Every plate must include:
-
Max Signal (No Inhibitor): Enzyme + Substrate + ATP + DMSO vehicle. Represents 100% Activity.
-
Min Signal (No Enzyme): Buffer + Substrate + ATP. Represents 0% Activity (Background).
-
Reference Standard: SB203580 (
nM).
Calculations
-
Normalize Data:
-
Curve Fitting: Fit normalized data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:
-
Z-Prime (
): Ensure assay robustness. A is required for valid results.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Signal-to-Noise | Insufficient ATP conversion | Increase enzyme concentration or reaction time. Aim for 5–10% ATP-to-ADP conversion. |
| High Background | ATP contamination | Use Ultra-Pure ATP provided in kit.[4] Avoid phosphate buffers. |
| Steep Hill Slope (> 2.0) | Compound Aggregation | The 6-phenyl group increases hydrophobicity. Add 0.01% Triton X-100 or Tween-20 to the buffer to prevent colloidal aggregation. |
| Potency Shift | ATP Competition | If |
References
-
Kaieda, A., et al. (2018).[5] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry, 26(4), 884-895. [Link]
-
Garrido, A., et al. (2021).[6] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867.[6][7] [Link][6][7]
-
SignalChem. (2023). p38 alpha (MAPK14), Active Kinase Product Sheet. [Link]
Sources
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. carnabio.com [carnabio.com]
- 5. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: A Guide to the Use of 8-Bromo-6-phenylimidazo[1,2-B]pyridazine in Cell-Based Assays
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine, a representative member of this class, in common cell-based assays. While specific public data on this exact molecule is emerging, its structural features strongly suggest activity as a kinase inhibitor. This guide synthesizes field-proven insights and established methodologies to empower researchers to effectively characterize its biological activity. We will cover essential protocols for compound handling, cell viability assessment, target pathway modulation analysis via Western blotting, and apoptosis induction, providing both the "how" and the "why" behind critical experimental steps.
Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine nucleus is a cornerstone of modern kinase inhibitor design. Its rigid, bicyclic structure provides an excellent framework for interacting with the ATP-binding pocket of various kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] Extensive research has demonstrated that derivatives of this scaffold can potently and selectively inhibit a range of important oncogenic kinases, including:
-
PIM Kinases: Crucial for cell survival and proliferation in hematopoietic malignancies.[3]
-
Bruton's Tyrosine Kinase (BTK): A key node in the B-cell receptor signaling pathway, vital for the survival of malignant B-cells.[4][5]
-
mTOR (Mammalian Target of Rapamycin): A central regulator of cell growth, proliferation, and metabolism.[6]
-
TAK1 (Transforming Growth Factor-β-Activated Kinase 1): Implicated in the growth and survival of multiple myeloma cells.[7][8]
Given this precedent, 8-Bromo-6-phenylimidazo[1,2-b]pyridazine is hypothesized to function as an ATP-competitive kinase inhibitor. This guide provides the foundational assays to test this hypothesis and characterize its cellular effects.
Compound Handling and Stock Preparation
Proper handling and solubilization of any small molecule inhibitor are paramount for reproducible and accurate results. The physicochemical properties of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine will dictate its behavior in aqueous assay media.
Physicochemical Properties Summary
| Property | Value | Source / Note |
| Molecular Formula | C₁₂H₈BrN₃ | Calculated |
| Molecular Weight | 274.12 g/mol | Calculated |
| Appearance | Solid (form may vary) | Assumed based on related compounds[9][10] |
| Solubility | DMSO (>10 mM), Water (Insoluble) | Predicted based on scaffold hydrophobicity |
| Storage | -20°C for stock solution, RT for solid | Standard practice for small molecules |
Protocol: Preparation of a 10 mM DMSO Stock Solution
Causality: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of hydrophobic small molecules. Preparing a concentrated stock solution in DMSO allows for minimal solvent carryover into the final cell culture media, reducing potential solvent-induced artifacts. A final DMSO concentration in assays should ideally be kept below 0.5%.
-
Weighing: Accurately weigh out 1 mg of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine powder.
-
Solubilization: To the 1 mg of compound, add 364.8 µL of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Ensure no visible particulates remain.
-
Aliquoting & Storage: Aliquot the 10 mM stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C, protected from light.
Hypothesized Mechanism of Action: Kinase Inhibition
The majority of imidazo[1,2-b]pyridazine derivatives function by competing with endogenous ATP for the kinase active site. This prevents the transfer of a phosphate group to substrate proteins, thereby blocking downstream signaling.
Caption: ATP-competitive inhibition mechanism.
Core Application I: Cell Proliferation & Viability Assay
The first step in characterizing a potential anti-cancer agent is to determine its effect on cell growth and viability. An MTS or similar tetrazolium reduction assay is a robust, high-throughput method for this purpose.
Principle: Viable, metabolically active cells possess mitochondrial dehydrogenases that reduce the MTS tetrazolium compound into a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.
Caption: Workflow for a cell proliferation assay.
Protocol: Determining IC50 using an MTS Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "no cell" blanks. Incubate for 24 hours at 37°C, 5% CO₂.
-
Expert Insight: The seeding density must be optimized to ensure cells are in the logarithmic growth phase at the end of the assay period.
-
-
Compound Dilution: Prepare a 2X serial dilution series of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine in culture medium from your 10 mM stock. A typical starting concentration for the highest dose might be 20 µM (for a 10 µM final concentration). Include a vehicle control (e.g., 0.2% DMSO in medium).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours. This duration is typically sufficient to observe effects on cell division.
-
MTS Addition: Add 20 µL of MTS reagent to each well (including "no cell" blanks).
-
Color Development: Incubate for 1-4 hours at 37°C. Monitor the color change in the vehicle control wells.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the "no cell" blank wells from all other values. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability). c. Plot % Viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Core Application II: Target Pathway Modulation
To validate that the compound inhibits its putative kinase target within the cell, Western blotting is the gold standard. This technique allows for the direct measurement of the phosphorylation status of the kinase's downstream substrates.
Principle: Following treatment with the inhibitor, cell lysates are prepared, and proteins are separated by size via SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific to a phosphorylated protein of interest and its total protein counterpart. A decrease in the phospho-signal relative to the total protein indicates target inhibition.
Caption: PIM kinase pathway modulation by an inhibitor.
Protocol: Western Blot for Phospho-Substrate Levels
-
Cell Treatment: Seed cells (e.g., MV-4-11 leukemia cells for PIM kinase) in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of the compound (e.g., 0.1x, 1x, 10x IC50) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.
-
Expert Insight: A short treatment time is crucial to distinguish direct inhibition of a kinase from downstream, secondary effects on protein expression.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting a phosphorylated substrate (e.g., anti-phospho-BAD for PIM, anti-phospho-BTK for BTK) diluted in blocking buffer.
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-BAD) or a housekeeping protein like GAPDH or β-actin.
Core Application III: Apoptosis Assay
If the compound inhibits cell proliferation, it is important to determine if it does so by arresting the cell cycle (cytostatic) or by inducing programmed cell death (cytotoxic).
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells. Flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at 1x and 5x the IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize. Combine all cells from each condition and pellet by centrifugation.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Conclusion
8-Bromo-6-phenylimidazo[1,2-b]pyridazine belongs to a well-validated class of kinase inhibitors with significant therapeutic potential.[1] By employing the robust, cell-based protocols detailed in this guide—from initial cytotoxicity screening to specific pathway analysis and apoptosis detection—researchers can effectively elucidate the compound's mechanism of action and build a comprehensive biological profile. These foundational assays are the critical first steps in the journey of drug discovery and development.
References
- Current time information in Pasuruan, ID. Google Search.
-
Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals. (2007, July 17). Retrieved March 7, 2026, from [Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. ACS Publications. (2025, May 14). Retrieved March 7, 2026, from [Link]
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. (2022, August 17). Retrieved March 7, 2026, from [Link]
-
Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. (2025, June 12). Retrieved March 7, 2026, from [Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. PubMed. (2017, March 31). Retrieved March 7, 2026, from [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Retrieved March 7, 2026, from [Link]
-
A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. Retrieved March 7, 2026, from [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. (2019, July 30). Retrieved March 7, 2026, from [Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing. Retrieved March 7, 2026, from [Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. PubMed. (2021, December 15). Retrieved March 7, 2026, from [Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. (2021, September 7). Retrieved March 7, 2026, from [Link]
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC. Retrieved March 7, 2026, from [Link]
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- 6. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine|CAS 19601-74-2 [benchchem.com]
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- 10. 8-Bromo-6-chloroimidazo[1,2-b]pyridazine | 933190-51-3 [sigmaaldrich.com]
Application Note: Suzuki-Miyaura Coupling of 8-Bromo-imidazo[1,2-b]pyridazines
[1]
Introduction & Mechanistic Rationale
The imidazo[1,2-b]pyridazine core is a bioisostere of the purine ring system, widely utilized in oncology drug discovery to target kinases such as VEGFR, p38, and Pim. While the C3 and C6 positions are commonly functionalized via electrophilic aromatic substitution and nucleophilic aromatic substitution (
The Challenge of the 8-Position
The 8-bromo-imidazo[1,2-b]pyridazine substrate presents specific synthetic challenges:
-
Nitrogen Coordination: The N1 and N5 nitrogens are potent Lewis bases that can coordinate to Palladium(II) species, potentially arresting the catalytic cycle (catalyst poisoning).
-
Regioselectivity: In substrates containing multiple halogens (e.g., 8-bromo-6-chloro derivatives), distinguishing between the C8-Br and C6-Cl sites is critical.[1] Due to the weaker C-Br bond dissociation energy compared to C-Cl, Suzuki coupling occurs chemoselectively at the C8 position under controlled conditions.[1]
-
Electronic Deactivation: The electron-deficient nature of the pyridazine ring facilitates oxidative addition but can also make the ring susceptible to side reactions if harsh bases are used.
Strategic Catalyst Selection
To mitigate catalyst poisoning and ensure high turnover numbers (TON), we recommend bidentate phosphine ligands with large bite angles (e.g., dppf) or bulky, electron-rich phosphines (e.g., XPhos).
-
Pd(dppf)Cl₂·DCM: The "workhorse" catalyst. The ferrocenyl backbone prevents
-hydride elimination and maintains catalyst stability in aqueous media.[1] -
XPhos Pd G2/G3: Required for sterically hindered boronic acids or when the substrate contains additional chelating groups.
Experimental Protocols
Protocol A: Standard Conditions (High Throughput & Robust)
Best for: Unhindered aryl/heteroaryl boronic acids and general library synthesis.
Reagents:
-
Substrate: 8-Bromo-imidazo[1,2-b]pyridazine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂[1]·DCM) (5 mol%)
-
Base: 2M Aqueous
or (3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 - 0.2 M concentration)[1]
Step-by-Step Methodology:
-
Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the 8-bromo-imidazo[1,2-b]pyridazine (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Inertion: Seal the vessel with a septum. Evacuate and backfill with Argon or Nitrogen (
) three times to remove atmospheric oxygen (Critical for preventing homocoupling). -
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2M aqueous base.
-
Reaction:
-
Thermal: Heat to 85–95°C in an oil bath for 4–16 hours.
-
Microwave: Irradiate at 110°C for 30–60 minutes (High absorption level).
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (
mass of SM) and appearance of product.-
Note: If starting material persists, add an additional 0.02 equiv of catalyst and heat for 2 more hours.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove Palladium black. Rinse with EtOAc or MeOH.
-
Purification: Concentrate the filtrate. Partition between EtOAc and Water. Dry the organic layer over
. Purify via Flash Column Chromatography (typically 0-10% MeOH in DCM).[1]
Protocol B: Advanced Conditions (Sterically Hindered/Sensitive)
Best for: Ortho-substituted boronic acids or substrates sensitive to aqueous basic conditions.[1]
Reagents:
Quantitative Data & Optimization Matrix
The following table summarizes optimization studies performed on the 8-bromo-6-chloroimidazo[1,2-b]pyridazine scaffold.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | DME/H2O | 85 | 45-60% | Moderate yield; significant debromination observed.[1] | |||
| 2 | Pd(dppf)Cl₂ | dppf | Dioxane/H2O | 90 | 88-95% | Optimal for standard substrates.[1] High chemoselectivity. | |
| 3 | SPhos | Toluene | 100 | 70-80% | Good for hindered boronic acids; requires anhydrous conditions.[1] | ||
| 4 | XPhos | THF/H2O | 65 | 82% | Excellent for low-temperature sensitive groups.[1] |
Workflow Visualization
The following diagram illustrates the logical flow of the reaction setup, execution, and purification, emphasizing the critical decision points for "Red Flag" issues like catalyst poisoning.
Caption: Operational workflow for the Suzuki coupling of 8-bromo-imidazo[1,2-b]pyridazines, highlighting the critical degassing step and decision loop for incomplete conversion.
Troubleshooting & Critical Parameters
-
Problem: Protodeboronation.
-
Problem: Catalyst Poisoning (Stalled Reaction).
-
Problem: Regioselectivity (in 6-chloro-8-bromo substrates).
-
Observation: Small amounts of bis-coupled product.[1]
-
Control: Keep the temperature strictly at 80-90°C. Do not exceed 100°C. Ensure stoichiometry of boronic acid is controlled (1.1 equiv max).
-
References
-
Imidazo[1,2-b]pyridazines as Kinase Inhibitors
-
General Suzuki Coupling Methodology
- Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483.
-
Regioselectivity in Polyhalogenated Heterocycles
- Handy, S. T., Zhang, Y. "Regioselective Suzuki Couplings of Polyhaloheteroaromatics." Chemical Society Reviews, 2006. (General principles applied to pyridazine reactivity).
-
Commercial Availability & Precursors
-
Sigma-Aldrich Product Sheet: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3).[1]
-
High-Throughput Screening of Imidazo[1,2-b]pyridazine Scaffolds: From Library Design to Kinase Inhibitor Lead Optimization
Introduction & Mechanistic Rationale
The imidazo[1,2-b]pyridazine core is a highly versatile, privileged bicyclic heteroaromatic scaffold extensively utilized in modern drug discovery. Its favorable physicochemical properties—such as high thermodynamic solubility, low intrinsic clearance, and excellent ligand efficiency—make it an ideal starting point for high-throughput screening (HTS) campaigns targeting the human kinome.
Mechanistically, the nitrogen atoms within the imidazo[1,2-b]pyridazine ring system act as critical hydrogen bond acceptors. While they frequently mimic the adenine ring of ATP to interact with the kinase hinge region, structural analyses reveal that this scaffold can also adopt atypical binding modes. For instance, in PIM1 kinases, imidazo[1,2-b]pyridazines can bind to the opposite side of the ATP pocket, forming a hydrogen bond network with the conserved active site lysine (Lys67) and the activation loop (1).
Furthermore, the scaffold is highly amenable to structure-activity relationship (SAR) optimization. Substitutions at the C-3 and C-6 positions allow for the introduction of solubilizing moieties (e.g., morpholine to target Lys-63 in TAK1) or electrophilic warheads (e.g., acrylamides) to generate highly selective, irreversible covalent inhibitors, as recently demonstrated for Bruton's Tyrosine Kinase (BTK) (2) and CDK12/13 (3).
HTS Workflow & Target Landscape
To successfully identify viable leads from an imidazo[1,2-b]pyridazine library, researchers must employ a multi-tiered screening cascade. This involves a primary biochemical assay to assess enzymatic inhibition, followed by orthogonal biophysical validation to eliminate false positives.
Fig 1. High-throughput screening and hit-to-lead workflow for imidazo[1,2-b]pyridazine scaffolds.
Quantitative Efficacy Summary
The adaptability of the imidazo[1,2-b]pyridazine core has yielded sub-micromolar to low-nanomolar hits across a diverse array of kinase targets. Table 1 summarizes recent benchmark compounds identified through HTS and subsequent SAR optimization.
Table 1: Recent Imidazo[1,2-b]pyridazine Kinase Inhibitor Hits
| Target Kinase | Lead Compound / Series | Primary Binding Mode | IC₅₀ Value | Reference |
| BTK | Compound 22 (TM471-1) | Irreversible Covalent | 1.3 nM | 2 |
| CDK12/13 | Compound 24 | Irreversible (Cys1039) | 15.5 nM / 12.2 nM | 3 |
| Haspin | Compound 21 | Reversible ATP-competitive | 6.0 nM | 4 |
| TAK1 | Compound 26 | Reversible ATP-competitive | 55.0 nM | 5 |
Experimental Protocols
Protocol A: Primary HTS via ADP-Glo Kinase Assay
Causality & Rationale: The ADP-Glo assay is a luminescent method that measures ADP formed from a kinase reaction. It is prioritized for imidazo[1,2-b]pyridazine HTS because it is non-radioactive, highly scalable to 384/1536-well formats, and immune to the autofluorescence artifacts commonly associated with highly conjugated heterocyclic libraries.
Step-by-Step Methodology:
-
Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to transfer 50 nL of imidazo[1,2-b]pyridazine compounds (10 mM in DMSO) into a white 384-well assay plate. Rationale: Acoustic dispensing eliminates tip-based carryover and ensures precise nanoliter volume delivery, maintaining a final DMSO concentration of <1% to prevent kinase denaturation.
-
Kinase/Substrate Addition: Add 2.5 µL of the target kinase (e.g., TAK1 or BTK) and substrate peptide mix in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature. Rationale: Pre-incubation allows the compounds to access and bind the kinase hinge region before competitive displacement by ATP.
-
Reaction Initiation: Add 2.5 µL of ATP to initiate the reaction. Crucial: The ATP concentration must be calibrated to the specific apparent
of the target kinase. Rationale: Operating at the ensures the assay is sensitive enough to detect ATP-competitive imidazo[1,2-b]pyridazine hits while maintaining physiological relevance. -
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
ADP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Rationale: This reagent terminates the kinase reaction and chemically depletes all unconsumed ATP, which is vital to reduce background luminescence.
-
Kinase Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Readout: Measure luminescence using a multimode microplate reader (e.g., PerkinElmer EnVision).
Self-Validating System Checkpoint:
Calculate the Z'-factor for every plate using the formula:
Protocol B: Orthogonal Validation via Thermal Shift Assay (TSA)
Causality & Rationale: Primary HTS campaigns often yield false positives due to assay interference (e.g., luciferase inhibitors acting on the ADP-Glo detection step). TSA (or Differential Scanning Fluorimetry) is employed as an orthogonal, self-validating protocol. It confirms target engagement by measuring the thermodynamic stabilization (
Step-by-Step Methodology:
-
Master Mix Preparation: Prepare a solution containing 2 µM of the purified kinase domain and 5X SYPRO Orange dye in a standard HEPES buffer (pH 7.4). Rationale: SYPRO Orange is environmentally sensitive; it is quenched in aqueous solutions but fluoresces brightly when it binds to the hydrophobic core of the kinase as the protein unfolds.
-
Plating: Dispense 19 µL of the protein-dye master mix into a 96-well or 384-well PCR plate.
-
Compound Addition: Add 1 µL of the imidazo[1,2-b]pyridazine hit (final concentration 10 µM). Include DMSO-only wells as negative controls.
-
Thermal Ramping: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a Real-Time PCR machine (e.g., QuantStudio), ramping the temperature from 25°C to 95°C at a rate of 0.05°C/second.
-
Data Analysis: Plot the first derivative of the fluorescence emission curve to determine the melting temperature (
).
Self-Validating System Checkpoint:
Calculate the shift:
Pathway Application: Targeting BTK in B-Cell Malignancies
Imidazo[1,2-b]pyridazines have shown exceptional promise in disrupting oncogenic signaling cascades. For example, covalent derivatives targeting Cys481 in BTK effectively halt B-Cell Receptor (BCR) signaling, preventing the downstream activation of PLCγ2 and NF-κB, which are critical for the survival of malignant B cells.
Fig 2. BCR signaling pathway highlighting BTK inhibition by imidazo[1,2-b]pyridazine derivatives.
References
-
Zhang, D., et al. (2025). "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry. 2
-
Xia, M., et al. (2025). "Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13." European Journal of Medicinal Chemistry. 3
-
Elie, J., et al. (2020). "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry.4
-
RSC Publication (2023). "Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry. 5
-
Fedorov, O., et al. (2007). "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research (AACR). 1
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- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of imidazo[1,2- b ]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00415E [pubs.rsc.org]
Application of Imidazo[1,2-b]pyridazine Derivatives in Cancer Research: A Guide to Targeting FLT3 in Acute Myeloid Leukemia
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in Oncology
The imidazo[1,2-b]pyridazine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities, serving as a cornerstone for the development of novel therapeutic agents.[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing molecules that can potently and selectively interact with key biological targets, particularly protein kinases.[2] In the landscape of cancer research, this scaffold has proven to be particularly fruitful, leading to the discovery of inhibitors for a range of oncogenic kinases including Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases 12 and 13 (CDK12/13), and Transforming Growth Factor-β Activated Kinase (TAK1).[3][4][5]
This guide focuses on a particularly promising application of this scaffold: the inhibition of FMS-like Tyrosine Kinase 3 (FLT3) for the treatment of Acute Myeloid Leukemia (AML).[4][5][6] AML is an aggressive hematological malignancy where mutations in the FLT3 gene, present in approximately 30% of cases, lead to constitutive kinase activation and are associated with a poor prognosis.[1][7] We will use a recently identified potent imidazo[1,2-b]pyridazine derivative, compound 34f , as a case study to illustrate the experimental workflow for characterizing such inhibitors from initial biochemical assays to in vivo efficacy studies.[4]
Mechanism of Action: Intercepting the FLT3 Signaling Cascade
In AML, internal tandem duplication (FLT3-ITD) mutations cause ligand-independent dimerization and autophosphorylation of the FLT3 receptor.[8] This perpetual "on" state triggers a cascade of downstream signaling pathways, including STAT5, MAPK (ERK), and PI3K/AKT, which collectively drive uncontrolled proliferation and survival of leukemic blasts.[8]
Imidazo[1,2-b]pyridazine-based inhibitors, such as compound 34f , are designed as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FLT3 kinase domain, preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways.[8] This blockade of downstream signaling ultimately leads to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[8]
Caption: FLT3-ITD signaling and the point of intervention for imidazo[1,2-b]pyridazine inhibitors.
Characterization of Imidazo[1,2-b]pyridazine-based FLT3 Inhibitors
The following protocols provide a comprehensive framework for the preclinical evaluation of novel imidazo[1,2-b]pyridazine compounds targeting FLT3.
Quantitative Data Summary
The table below summarizes the inhibitory activities of the representative compound 34f , demonstrating its high potency and selectivity.[4]
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Assay | Recombinant FLT3-ITD | IC₅₀ | 4 |
| Recombinant FLT3-D835Y | IC₅₀ | 1 | |
| Cell-Based Assay | MV4-11 (FLT3-ITD) | GI₅₀ | 7 |
| MOLM-13 (FLT3-ITD) | GI₅₀ | 9 | |
| MOLM-13 (FLT3-ITD-D835Y) | GI₅₀ | 4 |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of recombinant FLT3 kinase. The ADP-Glo™ assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[9]
Causality: This is a primary screen to confirm target engagement. A low IC₅₀ value indicates potent, direct inhibition of the kinase, validating the compound's mechanism of action.
Materials:
-
Recombinant Human FLT3 Kinase (e.g., BPS Bioscience, #40420)[10]
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[9]
-
Test Compound (e.g., Compound 34f ) dissolved in DMSO
-
Tyrosine Kinase Buffer
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM. Further dilute in kinase buffer to achieve a 10X final concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of FLT3 enzyme (e.g., 10 ng) diluted in kinase buffer.
-
Incubate for 10 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP, 0.2 µg/µL MBP).
-
-
Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Subtract the "no enzyme" blank readings. Normalize the data to the vehicle control (100% activity) and a high concentration inhibitor control (0% activity). Plot the normalized data against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value using software like GraphPad Prism.
Protocol 2: Cell Viability Assay in AML Cell Lines (CellTiter-Glo®)
This assay measures the antiproliferative effect of the compound on cancer cells. The CellTiter-Glo® assay quantifies ATP levels, which serve as an indicator of metabolically active, viable cells.[11]
Causality: This secondary assay confirms that the biochemical potency translates to a functional effect in a cellular context. It is crucial to test on cell lines with and without the target mutation (e.g., FLT3-ITD positive MV4-11 vs. FLT3-wild type HL-60) to demonstrate on-target selectivity.
Materials:
-
AML Cell Lines: MV4-11, MOLM-13 (FLT3-ITD positive)
-
Growth Medium (e.g., RPMI-1640 with 10% FBS)
-
Test Compound (e.g., Compound 34f )
-
CellTiter-Glo® 2.0 Assay (Promega, #G9241)
-
White, opaque-walled 96-well plates
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of growth medium.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Add 50 µL of the diluted compound to the wells to achieve final concentrations typically ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the Growth Inhibition 50 (GI₅₀) value using appropriate software.
Protocol 3: Western Blot Analysis of FLT3 Downstream Signaling
This protocol is used to verify that the compound inhibits the FLT3 signaling pathway within the cell. It assesses the phosphorylation status of FLT3 and its key downstream effectors like STAT5 and ERK.[8]
Causality: This assay provides direct evidence of the mechanism of action at the molecular level. A decrease in the phosphorylation of FLT3, STAT5, and ERK upon treatment confirms that the observed anti-proliferative effect is due to the inhibition of the target pathway.
Caption: Standard workflow for Western Blot analysis of FLT3 signaling pathway inhibition.
Materials:
-
MV4-11 cells
-
Test Compound (e.g., Compound 34f )
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-ERK, anti-ERK, and a loading control (e.g., β-actin or GAPDH).[8]
-
HRP-conjugated secondary antibodies
-
PVDF membrane, SDS-PAGE gels, and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture MV4-11 cells and treat with the test compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a vehicle control.
-
Cell Lysis: Harvest and lyse the cells in ice-cold RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 4: In Vivo Efficacy in an AML Xenograft Model
This protocol evaluates the anti-tumor activity of the compound in a living organism, providing crucial data on efficacy and potential toxicity.
Causality: This is the definitive preclinical test of a compound's therapeutic potential. Significant tumor growth inhibition or regression in an animal model is a prerequisite for advancing a compound toward clinical trials.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MV4-11 cells
-
Matrigel
-
Test Compound formulation for oral gavage or other appropriate route
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells, mixed 1:1 with Matrigel, into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., compound 34f at 5 and 10 mg/kg) and vehicle control to the respective groups daily via oral gavage.[4]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the percentage of Tumor Growth Inhibition (TGI) at the end of the study. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the treatment effect.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly effective platform for the development of targeted cancer therapeutics. The successful identification of potent FLT3 inhibitors like compound 34f underscores the potential of this chemical class in addressing the significant unmet medical need in FLT3-mutated AML.[4][5] The protocols detailed in this guide provide a robust, self-validating framework for researchers to identify, characterize, and advance novel imidazo[1,2-b]pyridazine derivatives from the bench to preclinical development. By systematically evaluating biochemical potency, cellular activity, mechanism of action, and in vivo efficacy, scientists can confidently build a comprehensive data package to support the therapeutic potential of these promising compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Studying FLT3-ITD-Driven Leukemia with Gilteritinib.
- American Chemical Society. (n.d.). Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders.
-
Hulín, J., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]
- CCM Biosciences. (n.d.). Novel potent and selective inhibitors targeting FLT3 for AML therapy.
-
ACS Publications. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. Available at: [Link]
- Chem-Impex. (n.d.). Imidazo[1,2-b]pyridazine.
- ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.
- RSC Publishing. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.
-
NIH Technology Transfer. (2022). Discovery of imidazo[1,2-b]pyridazines with Anticancer Properties. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). LanthaScreen Eu Kinase Binding Assay for FLT3 Overview.
-
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Available at: [Link]
- Promega Corporation. (n.d.). FLT3 Kinase Assay.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
The Jackson Laboratory. (n.d.). Patient-derived AML in vivo models. Available at: [Link]
-
Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ascopubs.org [ascopubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Application Note: Advanced Solubility Profiling for Imidazo[1,2-b]pyridazine Drug Candidates
Introduction and Mechanistic Context
Imidazo[1,2-b]pyridazines represent a highly privileged heterocyclic framework extensively utilized in modern medicinal chemistry, serving as the core pharmacophore for numerous potent kinase inhibitors (e.g., Ponatinib, TAK1, and Mps1 inhibitors) [[1]]() 2. Despite their favorable pharmacodynamics, these fused bicyclic systems frequently exhibit poor aqueous solubility. The planar, rigid nature of the imidazo[1,2-b]pyridazine core promotes strong intermolecular
Poor solubility directly confounds in vitro assay reliability and severely limits oral bioavailability 4. Therefore, establishing a robust, self-validating solubility testing cascade—differentiating between kinetic precipitation and true thermodynamic equilibrium—is critical for advancing imidazo[1,2-b]pyridazine leads 4 [[5]]().
Causality in Experimental Design: Kinetic vs. Thermodynamic Solubility
Solubility is a dynamic property dictated by the solid state of the active pharmaceutical ingredient (API) and the solvation environment.
-
Kinetic Solubility: Evaluates the precipitation point of a compound when spiked from a DMSO stock into an aqueous buffer 4. This is essential for early-stage triage to ensure that biochemical assays are not compromised by compound aggregation.
-
Thermodynamic Solubility: Represents the true equilibrium between the crystalline solid and the solution 5. For highly lipophilic imidazo[1,2-b]pyridazines, thermodynamic solubility must be evaluated in biorelevant media—Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) 6. These media contain sodium taurocholate and lecithin, which form mixed micelles that mimic the gastrointestinal tract, often significantly enhancing the apparent solubility of lipophilic scaffolds through micellar partitioning 78.
Workflow Visualization
Figure 1: Decision tree and workflow for the solubility assessment of imidazo[1,2-b]pyridazine.
Experimental Protocols
Protocol A: High-Throughput Kinetic Solubility (Nephelometry/UV-Vis)
Purpose: To determine the maximum aqueous concentration before precipitation occurs, ensuring reliable in vitro screening 4.
-
Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-b]pyridazine derivative in 100% DMSO.
-
Serial Dilution: Create a linear serial dilution of the compound in a 96-well plate.
-
Aqueous Spiking: Transfer aliquots of the DMSO stock into a secondary plate containing Dulbecco's Phosphate-Buffered Saline (DPBS, pH 7.4). Ensure the final DMSO concentration does not exceed 1-2% (v/v) to prevent artificial solubilization 64.
-
Incubation: Seal the plate and shake at 25°C for 2 hours 4.
-
Detection: Evaluate precipitate formation using laser nephelometry (light scattering). Alternatively, centrifuge the plate at high speed and measure the supernatant concentration via UV-Vis spectroscopy against a pre-established calibration curve 4.
Protocol B: Thermodynamic Shake-Flask Method in Biorelevant Media
Purpose: To determine the equilibrium solubility of the crystalline API in simulated GI fluids, predicting oral absorption 68. Self-Validating QC Step: Always run a blank buffer control to account for matrix interference during HPLC analysis 8.
-
Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) using standardized SIF powder containing sodium taurocholate and lecithin 78.
-
Sample Preparation: Accurately weigh an excess amount (e.g., 10 mg) of the crystalline imidazo[1,2-b]pyridazine powder into a 5-10 mL sealable glass vial 85.
-
Equilibration: Add 5 mL of FaSSIF or FeSSIF to the vial. Insert a magnetic stir bar, seal tightly, and stir continuously at 25°C or 37°C for 24 hours to ensure thermodynamic equilibrium is reached 85.
-
Separation: Extract an aliquot and filter through a 0.22 µm PVDF syringe filter. Crucial: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane 8.
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV or LC-MS/MS. Calculate the concentration by dividing the sample amount on the column by the injection volume, referencing a standard calibration curve 68.
-
Solid-State Verification (Optional but Recommended): Recover the undissolved pellet and analyze via Powder X-Ray Diffraction (PXRD) to confirm that the imidazo[1,2-b]pyridazine did not undergo a polymorphic shift or form a hydrate during the 24-hour incubation.
Data Presentation and Interpretation
To accurately assess the developability of an imidazo[1,2-b]pyridazine candidate, quantitative data must be contextualized against the composition of the dissolution media.
Table 1: Composition of Biorelevant Media for Solubility Testing
| Component / Parameter | FaSSIF (Fasted State) | FeSSIF (Fed State) | Physiological Relevance |
|---|---|---|---|
| pH | 6.5 | 5.0 | Mimics the pH of the proximal small intestine (fasted vs. fed) 7. |
| Sodium Taurocholate | 3 mM | 15 mM | Primary bile salt; acts as a physiological surfactant 7. |
| Lecithin (Phospholipid) | 0.75 mM | 3.75 mM | Forms mixed micelles with bile salts to solubilize lipophiles 7. |
| Osmolality | ~270 mOsmol/kg | ~635 mOsmol/kg | Reflects the osmotic pressure of gastrointestinal fluids. |
Table 2: Representative Solubility Profile of an Imidazo[1,2-b]pyridazine Lead (Note: Values are illustrative benchmarks based on typical highly crystalline, lipophilic kinase inhibitors)
| Assay Type | Medium | Incubation Time | Result (µg/mL) | Interpretation |
|---|---|---|---|---|
| Kinetic | DPBS (pH 7.4) | 2 hours | < 5.0 | High risk of precipitation in biochemical assays. |
| Thermodynamic | DPBS (pH 7.4) | 24 hours | 1.2 | Poor intrinsic aqueous solubility due to crystal lattice energy. |
| Thermodynamic | FaSSIF (pH 6.5) | 24 hours | 18.5 | Moderate micellar partitioning; potential absorption liabilities 8. |
| Thermodynamic | FeSSIF (pH 5.0) | 24 hours | 85.0 | Strong positive food effect predicted due to high bile salt content 78. |
Interpretation Insight: A significant jump in solubility from FaSSIF to FeSSIF indicates that the imidazo[1,2-b]pyridazine compound is highly lipophilic and relies heavily on mixed micelles for solubilization. This suggests a potential "food effect" in clinical settings, where taking the drug with a high-fat meal drastically alters its bioavailability 78.
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry / NIH URL:[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]
-
Imidazo-1,2-B-Pyridazine Chemical Properties and Storage Source: Sinochem Nanjing / Thermo Scientific URL:[Link]
-
Solubility Check in FaSSIF FeSSIF by HPLC Source: Biorelevant.com URL:[Link]
-
Thermodynamic Solubility Assay Protocols Source: Domainex URL:[Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]
-
Solubilization thermodynamics of ibuprofen in modified and classical FeSSIF biorelevant media Source: ResearchGate URL:[Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo-1,2-B-Pyridazine: Chemical Properties, Synthesis, Applications & Supplier Information China [sinochem-nanjing.com]
- 4. enamine.net [enamine.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. biorelevant.com [biorelevant.com]
Optimizing DMPK Profiles: Assessing Metabolic Stability of Imidazo[1,2-b]pyridazine Scaffolds
Executive Summary
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, extensively utilized in the design of kinase inhibitors (e.g., Ponatinib, TAK1 inhibitors).[1] While this fused heterocyclic system offers favorable hydrogen-bonding capabilities and kinase hinge-binding geometry, it presents distinct metabolic liabilities.
Unlike simple aromatics, imidazo[1,2-b]pyridazines are susceptible to a "dual-threat" of metabolic clearance:
-
Oxidative clearance via Cytochrome P450s (CYPs) , primarily at the C-3 substituents and alkyl side chains.
-
Nucleophilic attack via Aldehyde Oxidase (AO) , a cytosolic enzyme that frequently targets the electron-deficient pyridazine ring.
Critical Warning: Standard microsomal stability assays (which lack cytosolic AO) often under-predict the clearance of this scaffold. This Application Note details a Two-Tiered Assessment Protocol designed to capture both CYP and AO-mediated clearance, ensuring high in vitro-in vivo correlation (IVIVC).
Part 1: Metabolic Liability Analysis
Before initiating wet-lab protocols, it is essential to understand the structural vulnerabilities of the scaffold.
The "Soft Spots"
-
C-3 Position: The most common site for functionalization (e.g., aryl/heteroaryl coupling). Metabolic stability here depends heavily on the substituent. Alkyl linkers are prone to CYP-mediated hydroxylation or N-dealkylation.
-
The Pyridazine Ring (C-6/C-8): As a nitrogen-rich, electron-deficient system, this ring is a prime target for Aldehyde Oxidase (AO) . AO introduces a carbonyl group (oxidation) at the carbon
to the ring nitrogen. -
N-Oxidation: The bridgehead nitrogen or the pyridazine nitrogen can undergo N-oxidation, typically mediated by CYPs or FMOs.
Visualization: Metabolic Pathways
The following diagram illustrates the divergent clearance pathways that must be modeled in vitro.
Figure 1: Divergent metabolic pathways for imidazo[1,2-b]pyridazines. Note that AO activity is independent of NADPH.[2]
Part 2: Experimental Protocols
Protocol A: Microsomal Stability (CYP Focus)
This assay measures intrinsic clearance (
Materials:
-
Liver Microsomes: Human (HLM), Rat (RLM), Mouse (MLM). Protein conc: 20 mg/mL.
-
Test Compound: 10 mM stock in DMSO.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P dehydrogenase.
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Verapamil or Tolbutamide).
Step-by-Step Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Add Test Compound (final conc: 1 µM , DMSO < 0.1%). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation replacing NADPH with buffer to assess chemical stability.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 1 min.
-
Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.
Protocol B: Cytosolic Stability (Aldehyde Oxidase Focus)
Crucial for this scaffold: Microsomes do not contain AO. You must use Cytosol or S9 fractions to detect AO-mediated clearance.
Materials:
-
Liver Cytosol or S9 Fraction: Human/Rat/Mouse.
-
Specific Inhibitor: Hydralazine (AO inhibitor) or Raloxifene (AO inhibitor).
-
Positive Control: Zaleplon or Phthalazine (known AO substrates).
Step-by-Step Workflow:
-
Preparation: Dilute Cytosol/S9 to 1.0 mg/mL in Phosphate Buffer (pH 7.4).
-
Note: Do NOT add NADPH if testing strictly for AO activity. AO utilizes oxygen from water and does not require cofactors.
-
-
Inhibitor Check (Validation):
-
Arm A: Test Compound + Cytosol.
-
Arm B: Test Compound + Cytosol + Hydralazine (25 µM).
-
Logic: If clearance is high in A but suppressed in B, the instability is AO-mediated.
-
-
Incubation: Incubate at 37°C.
-
Sampling & Analysis: Follow the same quenching and LC-MS/MS procedure as Protocol A.
Part 3: Analytical Method (LC-MS/MS)
Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) coupled with UHPLC.
Chromatographic Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.6 mL/min |
| Gradient | 5% B (0-0.5 min)
Mass Spec Parameters:
-
Source: ESI Positive Mode (Nitrogen-rich heterocycles ionize well in +ve mode).
-
MRM Transitions: Optimize for
.-
Tip: For AO metabolites, monitor
transitions to detect the +16 Da mass shift (addition of oxygen).
-
Part 4: Data Analysis & Interpretation[5]
Calculation of Intrinsic Clearance ( )
Plot the natural logarithm (
Scaling to In Vivo (Human)
To predict hepatic clearance, scale using physiological factors:
- (Microsomal Protein): 45 mg protein / g liver (Human).
- (Liver Weight): 21 g liver / kg body weight (Human).
The "Disconnect" Decision Tree
Use this logic flow to interpret results when Microsomal and Hepatocyte data do not align.
Figure 2: Diagnostic workflow for identifying Aldehyde Oxidase liability in imidazo[1,2-b]pyridazines.
References
-
Di, L., et al. (2008). "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Pharmaceutical Sciences. Link
-
Zughaier, J., et al. (2017). "Absorption, metabolism, and excretion of [14C]ponatinib after a single oral dose in humans." Cancer Chemotherapy and Pharmacology. Link
-
Pryde, D. C., et al. (2010).[3] "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[2][3] Journal of Medicinal Chemistry. Link
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
Sources
Application Note: Synthesis and Regioselective Functionalization of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine for Antiparasitic Studies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocol
Introduction & Strategic Rationale
The imidazo[1,2-b]pyridazine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, particularly renowned for its efficacy as an ATP-competitive protein kinase inhibitor[1]. In the context of global health and infectious diseases, 3,6-disubstituted and 6,8-disubstituted imidazo[1,2-b]pyridazines have emerged as potent inhibitors of parasitic kinases, including Plasmodium falciparum cdc2-like kinase 1 (PfCLK1) and various Leishmania kinases[2].
8-Bromo-6-phenylimidazo[1,2-b]pyridazine serves as a vital advanced intermediate and a direct pharmacological probe in these antiparasitic studies. The strategic placement of a phenyl group at the C-6 position enhances hydrophobic interactions within the kinase hinge region, while the C-8 bromine atom provides a highly versatile synthetic handle. This halogen allows for late-stage functionalization (e.g., via Buchwald-Hartwig amination or secondary Suzuki-Miyaura couplings) to systematically explore the structure-activity relationship (SAR) of the target binding pocket[3].
Fig 1. Mechanism of action for imidazo[1,2-b]pyridazine derivatives inhibiting PfCLK1 in parasites.
Mechanistic Insights: Causality in Synthesis
As a self-validating protocol, the synthesis of 8-bromo-6-phenylimidazo[1,2-b]pyridazine is designed around a two-step sequence: an initial bimolecular condensation followed by a highly controlled, regioselective cross-coupling.
Step 1: Core Cyclization
The imidazo[1,2-b]pyridazine bicyclic system is constructed by condensing 4,6-dibromopyridazin-3-amine with an α-halocarbonyl equivalent, specifically 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal)[4]. Under aqueous acidic conditions at elevated temperatures, the acetal hydrolyzes in situ to form bromoacetaldehyde. The highly nucleophilic N-2 of the pyridazine ring attacks the electrophilic carbonyl carbon, followed by intramolecular cyclization at the exocyclic C-3 amine. This method prevents the handling of volatile, highly toxic unmasked α-haloaldehydes.
Step 2: Regioselective Suzuki-Miyaura Coupling
The intermediate, 6,8-dibromoimidazo[1,2-b]pyridazine, possesses two reactive carbon-bromine bonds. However, palladium-catalyzed oxidative addition is highly regioselective for the C-6 position[3].
-
The Causality: The C-6 position is significantly more electron-deficient due to the resonance-withdrawing effect of the bridgehead nitrogen network. Furthermore, the C-8 position is sterically hindered by the adjacent C-7 proton and the spatial geometry of the fused imidazole ring. By strictly limiting the phenylboronic acid to 1.05 equivalents and utilizing a bulky, bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), the catalyst exclusively activates the C-6 C-Br bond, suppressing over-coupling to the 6,8-diphenyl byproduct.
Fig 2. Step-by-step synthetic workflow for 8-bromo-6-phenylimidazo[1,2-b]pyridazine.
Quantitative Data: Reaction Optimization
To ensure a self-validating workflow, the cross-coupling conditions must be strictly optimized. Table 1 summarizes the empirical data driving the selection of the Pd(dppf)Cl2 catalyst system to maximize regioselectivity.
Table 1: Optimization of Regioselective Suzuki-Miyaura Coupling
| Entry | Catalyst System | Temp (°C) | PhB(OH)₂ (eq) | Yield: 6-Phenyl (Target) | Yield: 6,8-Diphenyl (Byproduct) |
| 1 | Pd(PPh₃)₄ | 100 | 1.50 | 45% | 35% |
| 2 | Pd(PPh₃)₄ | 80 | 1.05 | 62% | 12% |
| 3 | Pd(dppf)Cl₂ | 80 | 1.05 | 85% | <5% |
| 4 | Pd(dppf)Cl₂ | 60 | 1.05 | 55% | N/D (Incomplete Conversion) |
Note: Entry 3 represents the optimal conditions utilized in the protocol below, balancing high conversion rates with strict regiocontrol.
Experimental Protocols
Protocol A: Synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine
Objective: Construct the bicyclic core from commercially available precursors.
-
Reaction Setup: In a heavy-walled pressure vessel, suspend 4,6-dibromopyridazin-3-amine (10.0 g, 39.5 mmol) in a solvent mixture of Tetrahydrofuran (THF, 15 mL) and Deionized Water (130 mL)[4].
-
Reagent Addition: Add 2-bromo-1,1-diethoxyethane (17.8 mL, 118.5 mmol, 3.0 eq) to the suspension in a single portion.
-
Thermal Cyclization: Seal the vessel securely. Heat the vigorously stirred mixture to 125 °C for 12–14 hours. The suspension will gradually homogenize into a dark solution as the acetal hydrolyzes and cyclization proceeds.
-
Neutralization (Critical Step): Cool the reaction mixture to 0 °C in an ice bath. The solution will be highly acidic. Carefully add solid Sodium Bicarbonate (NaHCO₃) in small portions until gas evolution ceases and the pH stabilizes at 7.5–8.0. Failure to neutralize properly will result in poor extraction yields due to protonation of the imidazo[1,2-b]pyridazine nitrogens.
-
Workup & Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20 to 50:50 gradient) to afford 6,8-dibromoimidazo[1,2-b]pyridazine as an off-white solid.
Protocol B: Regioselective Synthesis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Objective: Perform a C-6 specific Suzuki-Miyaura coupling without compromising the C-8 bromine handle.
-
Degassing (Critical Step): In an oven-dried Schlenk flask, dissolve 6,8-dibromoimidazo[1,2-b]pyridazine (5.0 g, 18.0 mmol) and Phenylboronic acid (2.3 g, 18.9 mmol, exactly 1.05 eq) in 1,4-Dioxane (80 mL). Sparge the solution with ultra-pure Nitrogen gas for 15 minutes to remove dissolved oxygen, which can degrade the active Pd(0) species.
-
Base Addition: Add a previously degassed aqueous solution of Potassium Carbonate (K₂CO₃, 5.0 g in 20 mL water).
-
Catalyst Introduction: Under a positive flow of nitrogen, quickly add Pd(dppf)Cl₂ (658 mg, 0.9 mmol, 5 mol%).
-
Coupling Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction strictly via LC-MS or TLC every 2 hours. Self-Validation: Stop the reaction at 6 hours or as soon as the starting material is consumed to prevent the formation of the 6,8-diphenyl byproduct.
-
Workup: Cool the mixture to room temperature, dilute with water (50 mL), and extract with Dichloromethane (CH₂Cl₂, 3 x 75 mL).
-
Purification: Dry the organic phase over MgSO₄, concentrate under vacuum, and purify by flash chromatography (Silica gel, CH₂Cl₂/MeOH 98:2) to isolate the target compound, 8-bromo-6-phenylimidazo[1,2-b]pyridazine, as a pale yellow solid.
References
-
Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions Source: ResearchGate URL:[Link]
Sources
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2032-35-1 | 2-Bromo-1,1-diethoxyethane | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
Advanced Application Note: Regioselective Functionalization of the Imidazo[1,2-b]pyridazine Scaffold for Targeted Kinase Inhibition
Executive Summary & Mechanistic Rationale
The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic heteroaromatic pharmacophore in modern medicinal chemistry . Recognized for its exceptional hinge-binding capabilities within the ATP-binding pocket of kinases, this scaffold has driven the discovery of blockbuster drugs (e.g., the BCR-ABL inhibitor ponatinib) and cutting-edge inhibitors targeting BTK, TAK1, IRAK4, and mTOR.
The true power of this scaffold lies in its orthogonal reactivity , which allows medicinal chemists to systematically and regioselectively functionalize the C-3 and C-6 positions without the need for protecting groups :
-
The C-3 Position (Electrophilic Hotspot): The bridgehead nitrogen (N-4) donates electron density into the imidazole ring, rendering the C-3 position highly nucleophilic. Electrophilic aromatic substitution (e.g., bromination) occurs rapidly here. Once halogenated, the C-3 carbon becomes highly activated for palladium-catalyzed cross-coupling.
-
The C-6 Position (Nucleophilic Substitution/Amination): The pyridazine ring is electron-deficient. A halogen at the C-6 position (typically chlorine) is primed for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.
Because the C-3 C–Br bond undergoes oxidative addition with Palladium significantly faster than the C-6 C–Cl bond, chemists can perform sequential functionalizations to probe the hydrophobic gatekeeper pockets and solvent-exposed regions of diverse kinases.
Diagram 1: Structural biology mapping of the imidazo[1,2-b]pyridazine core to specific kinase targets.
Quantitative Data: Recent Therapeutic Targets
The modularity of the imidazo[1,2-b]pyridazine scaffold allows for fine-tuning against specific oncological and immunological targets. The table below summarizes recent high-impact functionalizations and their corresponding biological activities.
| Target Kinase | Disease Indication | Lead Compound | C-3 Functionalization | C-6 Functionalization | IC₅₀ Value | Ref |
| BTK | B-Cell Malignancies | Compound 22 | Phenoxyphenyl | Acrylamido-oxopyrrolidinyl (Covalent) | 1.3 nM | |
| TAK1 | Multiple Myeloma | Compound 26 | Substituted Aryl | Morpholine / Piperazine | 55 nM | |
| IRAK4 | DLBCL (MYD88 Mut) | Compound 5 | Heteroaryl | Substituted Amine | 1.3 nM | |
| mTOR | Non-Small Cell Lung Cancer | Compound A17 | Diaryl Urea | Alkyl/Aryl Amine | 67 nM |
Experimental Protocols: Sequential Dual-Functionalization
To synthesize the highly targeted inhibitors listed above, a standardized, three-step sequential functionalization workflow is employed.
Diagram 2: Step-by-step synthetic workflow for the orthogonal functionalization of the scaffold.
Protocol 1: Regioselective C-3 Bromination
Objective: Activate the C-3 position for subsequent cross-coupling while leaving the C-6 chlorine intact.
-
Procedure: Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes. Stir the reaction at room temperature for 2 hours. Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Causality of Choices: NBS provides a mild, controlled source of electrophilic bromine, preventing over-halogenation. DMF is chosen as the solvent because its high dielectric constant stabilizes the polar Wheland intermediate formed during the electrophilic aromatic substitution.
-
Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The system is validated if the starting material peak disappears and a new peak emerges exhibiting a distinct 1:1.3:0.3 isotopic pattern (M, M+2, M+4) characteristic of a molecule containing exactly one bromine and one chlorine atom.
Protocol 2: Chemoselective C-3 Suzuki-Miyaura Cross-Coupling
Objective: Install the hydrophobic pocket-targeting moiety (e.g., an aryl or heteroaryl group) exclusively at the C-3 position.
-
Procedure: In a microwave vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired aryl boronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Suspend in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Heat the mixture at 90 °C for 4 hours. Filter through Celite, concentrate, and purify via flash chromatography.
-
Causality of Choices: The C–Br bond at C-3 is significantly weaker than the C–Cl bond at C-6, allowing for chemoselective oxidative addition by the Pd(0) catalyst. Pd(dppf)Cl₂ is specifically chosen because its large bite angle accelerates the reductive elimination step, which is critical when coupling sterically hindered aryl groups destined for kinase gatekeeper pockets.
-
Self-Validating Checkpoint: TLC should reveal a new, highly UV-active spot. LC-MS must confirm the desired mass while retaining the 3:1 (M:M+2) isotopic pattern, proving that the C-6 chlorine remains unreacted and available for the final step.
Protocol 3: C-6 Functionalization via Buchwald-Hartwig Amination
Objective: Install the solvent-exposed or ribose-pocket targeting moiety (e.g., an amine or aniline) at the C-6 position.
-
Procedure: Combine the C-3 arylated intermediate (1.0 equiv), the target amine (1.5 equiv), NaOtBu (2.0 equiv), and BrettPhos Pd G3 (0.05 equiv) in anhydrous Toluene (0.1 M). Degas with N₂ for 10 minutes. Heat at 100 °C for 12 hours. Cool, dilute with EtOAc, wash with water, dry, and purify via preparative HPLC.
-
Causality of Choices: With the C-3 position occupied, the C-6 chlorine is the only viable handle. BrettPhos Pd G3 is specifically selected for primary anilines and amines because its bulky ligand framework prevents deleterious bis-arylation and facilitates challenging couplings at the moderately electron-deficient pyridazine ring.
-
Self-Validating Checkpoint: The complete loss of the chlorine isotopic pattern in MS confirms successful substitution. In ¹H NMR, the C-5 and C-7 protons on the pyridazine ring will exhibit a distinct upfield shift (shielding) due to the strong electron-donating effect of the newly installed amine nitrogen.
References
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry (2021). URL:[Link]
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (2024). URL:[Link]
-
Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry (2020). URL:[Link]
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (2025). URL:[Link]
-
Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry (2017). URL:[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect (2021). URL:[Link]
Troubleshooting & Optimization
improving the yield of 8-Bromo-6-phenylimidazo[1,2-B]pyridazine synthesis
Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks in synthesizing 8-bromo-6-phenylimidazo[1,2-b]pyridazine .
This bicyclic framework is a privileged scaffold, frequently utilized in the development of advanced kinase inhibitors (such as MALT1 and BTK inhibitors)[1]. However, its synthesis via the classic Tschitschibabin condensation is notoriously plagued by poor regioselectivity and stalled cyclization. This guide decodes the mechanistic causality behind these yield drops and provides a field-proven, self-validating protocol to ensure scientific integrity and reproducibility[2].
Mechanistic Workflow: The Regioselectivity Trap
Before troubleshooting, we must understand the mechanistic divergence of the cyclization step. The reaction between 3-amino-4-bromo-6-phenylpyridazine and an
Mechanistic divergence in the Tschitschibabin condensation of imidazo[1,2-b]pyridazines.
🛠️ Troubleshooting FAQs
Q1: My overall yield is severely bottlenecked during the synthesis of the precursor, 3-amino-4-bromo-6-phenylpyridazine. I'm seeing multiple spots on TLC. How do I prevent over-bromination?
Causality & Solution: The exocyclic C3-amino group strongly activates the pyridazine ring toward electrophilic aromatic substitution at the C4 position. However, if elemental bromine (
Q2: During the cyclization step with bromoacetaldehyde, my yields are highly variable (20-40%), and I isolate a large amount of uncyclized byproduct. What is going wrong? Causality & Solution: This is the classic regioselectivity trap. In 3-aminopyridazines, the N1 nitrogen (adjacent to C6) is inherently more nucleophilic than the N2 nitrogen (adjacent to the C3-amino group)[3]. Alkylation at N1 leads to a dead-end kinetic trap. While introducing a halogen at C6 usually suppresses N1 nucleophilicity[3], your substrate has a C6-phenyl group, which donates electron density and exacerbates N1 attack. Furthermore, the C4-bromo group withdraws electron density from N2, making the desired pathway even slower. Protocol Fix:
-
In situ Electrophile Generation: Pure bromoacetaldehyde polymerizes rapidly. Use bromoacetaldehyde diethyl acetal and deprotect it in situ using catalytic aqueous HBr.
-
Thermodynamic Control: Run the reaction at a higher temperature (refluxing n-butanol) to drive the reversible N1-alkylation backward and push the irreversible N2-alkylation forward.
Q3: I am observing the intermediate N2-alkylated alcohol via LC-MS, but it refuses to dehydrate into the final aromatic imidazo[1,2-b]pyridazine. How can I force aromatization? Causality & Solution: The final step is an intramolecular dehydration that drives the formation of the aromatic 10-pi electron system. If water is abundant in the solvent system (often generated by the reaction itself), the equilibrium stalls. Protocol Fix: Switch your solvent system from EtOH/Water to a higher-boiling solvent like n-butanol, and employ a Dean-Stark trap to physically remove water as an azeotrope. Adding a catalytic amount of p-Toluenesulfonic acid (pTSA) in the final hours of the reaction will force the dehydration to completion.
📊 Quantitative Data: Cyclization Optimization
The following table summarizes the causal relationship between reaction conditions and the isolated yield of 8-bromo-6-phenylimidazo[1,2-b]pyridazine.
| Entry | Electrophile Source | Solvent System | Additive / Base | Temp (°C) | Isolated Yield (%) |
| 1 | Bromoacetaldehyde (aq) | EtOH | None | 80 | 22% |
| 2 | Chloroacetaldehyde (aq) | EtOH / H₂O | NaHCO₃ | 80 | 41% |
| 3 | Bromoacetaldehyde diethyl acetal | n-BuOH | NaHCO₃ | 110 | 68% |
| 4 | Bromoacetaldehyde diethyl acetal | n-BuOH | NaHCO₃ / pTSA* | 117 | 84% |
*pTSA added late-stage with a Dean-Stark trap to drive dehydration.
🔬 Self-Validating Experimental Protocol
This methodology relies on built-in validation checkpoints to ensure you do not carry failed intermediates into subsequent steps.
Step 1: Electrophilic Bromination (Synthesis of Precursor)
-
Reaction Setup: Dissolve 3-amino-6-phenylpyridazine (10.0 mmol) in anhydrous DMF (30 mL) and cool to 0 °C under an inert
atmosphere. -
Reagent Addition: Add NBS (10.5 mmol) in three equal portions over 30 minutes to maintain temperature control.
-
Validation Checkpoint: The solution will initially turn deep orange and gradually lighten to pale yellow. TLC (EtOAc/Hexane 1:1) must show complete consumption of the starting material (
) to a single new spot ( ). -
Workup: Quench the reaction with ice water (100 mL). Filter the resulting precipitate, wash thoroughly with distilled water, and dry in vacuo to yield 3-amino-4-bromo-6-phenylpyridazine.
Step 2: Tschitschibabin Condensation (Cyclization)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 3-amino-4-bromo-6-phenylpyridazine (8.0 mmol) in n-butanol (40 mL).
-
Reagent Addition: Add bromoacetaldehyde diethyl acetal (12.0 mmol), followed by
(16.0 mmol) to buffer the system, and 0.5 mL of 48% aqueous HBr (to catalyze acetal deprotection). -
Kinetic Heating: Heat the mixture to 115 °C (reflux) for 16 hours.
-
Validation Checkpoint: Pull an aliquot for LC-MS. You should observe the mass of the intermediate hydrate [M+H+18]. If starting material remains, the N1/N2 equilibrium has not been overcome.
-
Thermodynamic Dehydration: To drive the reaction to the thermodynamic sink, add catalytic pTSA (0.8 mmol), attach a Dean-Stark apparatus, and reflux for an additional 4 hours until water evolution in the trap ceases.
-
Workup & Purification: Cool to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous
. Purify the organic layer via flash chromatography (DCM/MeOH 95:5) to isolate the pure 8-bromo-6-phenylimidazo[1,2-b]pyridazine as an off-white solid.
📚 References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - nih.gov URL:[Link]
-
Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - researchgate.net URL:[Link]
-
Direct Construction of Chiral Ether via Highly Efficient Heck Reaction and N-Directed Asymmetric Hydrogenation for Large-Scale Synthesis of MALT1 Inhibitor RGT-068A | Organic Process Research & Development - acs.org URL:[Link]
Sources
Technical Support Center: Troubleshooting Suzuki Coupling Side Reactions with Imidazopyridazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving imidazopyridazine scaffolds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. The imidazopyridazine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via Suzuki coupling is essential for the rapid generation of diverse compound libraries.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the mechanistic underpinnings of common side reactions and offer practical, step-by-step protocols to mitigate them, ensuring the scientific integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product and Presence of Starting Materials
Q1: My Suzuki coupling reaction with an imidazopyridazine halide is sluggish, resulting in a low yield of the desired product and significant recovery of unreacted starting materials. What are the likely causes and how can I optimize the reaction?
A1: A sluggish or incomplete reaction is one of the most common issues in Suzuki couplings, especially with electron-rich and potentially coordinating heterocyclic substrates like imidazopyridazines.[1] The root cause often lies in suboptimal reaction parameters or reagent degradation.
Underlying Causes & Mechanistic Considerations:
-
Inefficient Catalyst Activation: Many palladium(II) precatalysts, such as Pd(OAc)₂, require in situ reduction to the catalytically active Pd(0) species.[1] If this reduction is inefficient, the catalytic cycle will not initiate properly. This can be particularly problematic if the reaction mixture contains oxidizing species or if the reducing agent (often a phosphine ligand or the boronic acid itself) is consumed by side reactions.[2][3]
-
Catalyst Inhibition by the Heterocycle: The nitrogen atoms in the imidazopyridazine ring can coordinate to the palladium center, acting as a Lewis base and potentially inhibiting catalysis.[4][5] This coordination can stabilize the palladium complex in an off-cycle state, slowing down the desired catalytic turnover.
-
Slow Oxidative Addition: The first step of the catalytic cycle, the oxidative addition of the palladium catalyst to the imidazopyridazine-halide bond, can be slow, particularly with less reactive chlorides.[4]
-
Degraded Reagents: The quality of all reaction components is paramount. Palladium catalysts, especially air-sensitive ones like Pd₂(dba)₃, can degrade over time.[1] Phosphine ligands are susceptible to oxidation, which renders them unable to coordinate effectively to the palladium center.[1] Boronic acids can also degrade, particularly upon prolonged storage.[6]
Troubleshooting Strategies & Experimental Protocols:
-
Re-evaluate Your Catalytic System:
-
Catalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern, well-defined precatalyst system (e.g., a Buchwald or PEPPSI-type precatalyst) that reliably forms the active catalyst.[1][2] For imidazopyridazine substrates, catalysts with bulky, electron-rich phosphine ligands are often effective.[7][8]
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-donating phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos or XPhos) can accelerate both oxidative addition and reductive elimination, and can sometimes mitigate catalyst inhibition by the heterocycle.[4][9]
-
Ligand-to-Metal Ratio: An insufficient amount of ligand can lead to palladium black precipitation. Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate. If the reaction is slow at a lower temperature (e.g., 80°C), a cautious increase may improve the yield.[1] However, be aware that excessive heat can also promote side reactions.[1]
-
Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[10][11] The effectiveness of a particular base can be highly dependent on the solvent and substrates. If a common base like K₂CO₃ is not effective, screening other inorganic bases such as K₃PO₄ or Cs₂CO₃ is a logical next step.[1]
-
Solvent and Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] It is essential to thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
Q2: I am observing a significant amount of a homocoupled byproduct derived from my boronic acid (Ar-Ar from Ar-B(OH)₂). What causes this, and how can I suppress it?
A2: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct.[12] This side reaction consumes the boronic acid, reducing the yield of the desired product, and can complicate purification.
Underlying Causes & Mechanistic Considerations:
-
Presence of Oxygen: The most common cause of homocoupling is the presence of adventitious oxygen in the reaction mixture.[1][2] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[3]
-
Pd(II)-Mediated Pathway: Homocoupling can also occur via a stoichiometric reaction between a Pd(II) species and the boronic acid, which results in the formation of the symmetrical biaryl and the reduction of Pd(II) to the active Pd(0) catalyst.[3][12] This is particularly relevant when using a Pd(II) precatalyst like Pd(OAc)₂.[12]
Troubleshooting Strategies & Experimental Protocols:
-
Rigorous Exclusion of Oxygen:
-
Degassing: As mentioned previously, meticulous degassing of all solvents and the reaction vessel is critical. Subsurface sparging with nitrogen or argon is a highly effective method.[12]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
-
Catalyst Selection and Handling:
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate the homocoupling that occurs during the in situ reduction of a Pd(II) source.[1]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling without interfering with the main catalytic cycle.[12]
-
-
Reaction Parameter Optimization:
-
Temperature Control: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.
-
Order of Addition: Adding the palladium catalyst last to the fully assembled and degassed reaction mixture can sometimes minimize side reactions that occur before the catalytic cycle is fully established.
-
Issue 3: Protodeboronation of the Boronic Acid
Q3: My reaction is producing a significant amount of the arene corresponding to my boronic acid (Ar-H from Ar-B(OH)₂). What is causing this protodeboronation, and how can I prevent it, especially with heteroaryl boronic acids?
A3: Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a major decomposition pathway for boronic acids, particularly for electron-rich heteroaryl boronic acids.[9][13] This side reaction is often promoted by the basic and aqueous conditions typical of Suzuki couplings.[14]
Underlying Causes & Mechanistic Considerations:
-
Base and Water: The combination of a base and a proton source (like water) facilitates the cleavage of the C-B bond.[3][13] The reaction is highly pH-dependent.[14]
-
Substrate Electronics: Heteroaryl boronic acids containing protonatable heteroatoms are particularly susceptible to protodeboronation.[2] The electron-rich nature of many heterocycles can also increase the rate of this side reaction.[13]
-
Temperature: Elevated temperatures generally accelerate the rate of protodeboronation.[9][13]
Troubleshooting Strategies & Experimental Protocols:
-
Use of More Stable Boron Reagents:
-
Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (B(pin)) or neopentyl glycol ester, can significantly reduce the rate of protodeboronation.[2] These esters are more stable to the reaction conditions and often hydrolyze in situ to release the active boronic acid slowly.[13]
-
Trifluoroborates and MIDA Boronates: Potassium heteroaryltrifluoroborates (ArBF₃K) and MIDA boronates are other classes of highly stable boron reagents that can be used to suppress protodeboronation.[9][13] They offer increased stability and can be used for sequential couplings.[2]
-
-
Optimization of Reaction Conditions:
-
Anhydrous Conditions: Where possible, using rigorously dried anhydrous solvents and reagents can minimize the primary proton source for this side reaction.[13] However, note that some water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[2]
-
Base Screening: The choice of base can have a dramatic effect. A screen of different bases (e.g., CsF, K₃PO₄, organic bases) may identify a set of conditions where the desired cross-coupling is favored over protodeboronation.[13][15]
-
Temperature Control: A surprising temperature dependence has been observed in some systems, where lower temperatures might favor protodeboronation if the transmetalation step is very slow.[16] Conversely, in many cases, lower temperatures will reduce the rate of decomposition.[9] It is worth screening a range of temperatures.
-
Issue 4: Dehalogenation of the Imidazopyridazine Halide
Q4: I am observing a byproduct where the halogen on my imidazopyridazine has been replaced by a hydrogen atom. What is this dehalogenation side reaction and how can I avoid it?
A4: Dehalogenation is the reduction of the organic halide starting material, leading to a hydrodehalogenated byproduct.[4] This is a common issue, particularly with electron-deficient and N-heterocyclic halides like imidazopyridazines.[4]
Underlying Causes & Mechanistic Considerations:
-
Formation of Palladium-Hydride Species: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[4] This can be generated from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[4] This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to form the dehalogenated product.[4]
-
Substrate Susceptibility: N-heterocyclic halides are particularly prone to dehalogenation.[4] The reactivity order generally follows I > Br > Cl, with iodides being the most susceptible.[4]
Troubleshooting Strategies & Experimental Protocols:
-
Choice of Reagents:
-
Ligand Selection: The ligand can influence the relative rates of the desired reductive elimination versus the dehalogenation pathway. Bulky biaryl phosphine ligands can sometimes suppress this side reaction.[4]
-
Base Selection: The choice of base is critical. Avoid bases that can readily act as a hydride source. Screening different inorganic bases is recommended.
-
Solvent Choice: Avoid solvents that can easily generate hydride species, such as alcohols, if dehalogenation is a significant problem.[2]
-
-
Reaction Kinetics:
-
Accelerate the Forward Reaction: Any measures that speed up the desired catalytic cycle, such as using a more active catalyst system or optimizing the temperature, can help to outcompete the slower dehalogenation side reaction.[4] A slow transmetalation step can allow more time for competing side reactions to occur.[4]
-
Data and Protocol Summaries
Table 1: General Troubleshooting Guide for Suzuki Coupling of Imidazopyridazines
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Conversion | Inactive catalyst, Catalyst inhibition, Poor reagent quality | Use a pre-activated Pd(0) catalyst or modern precatalyst. Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Use fresh, high-purity reagents. Optimize temperature and base. |
| Homocoupling (Ar-Ar) | Presence of oxygen, In-situ reduction of Pd(II) | Rigorously degas all solvents and the reaction mixture. Use a Pd(0) source (e.g., Pd(PPh₃)₄). Consider adding a mild reducing agent like K-formate. |
| Protodeboronation (Ar-H) | Boronic acid instability (base, H₂O, heat) | Use a more stable boronic ester (pinacol, MIDA) or trifluoroborate. Screen different bases (e.g., CsF). Minimize water content or run under anhydrous conditions if feasible. |
| Dehalogenation | Formation of Pd-H species | Screen different ligands and bases. Avoid alcohol solvents. Use a more active catalyst system to accelerate the desired reaction. |
Visualizing the Suzuki Cycle and Key Side Reactions
A clear understanding of the catalytic cycle and competing pathways is essential for effective troubleshooting.
Caption: The Suzuki catalytic cycle and major off-cycle side reactions.
This diagram illustrates the desired catalytic pathway leading to the cross-coupled product (Ar-Ar') and highlights the points at which common side reactions—dehalogenation, protodeboronation, and homocoupling—can occur, diverting reagents and catalyst from the productive cycle.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Miller, S. A., et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007, 11(3), 436-440. Available from: [Link]
-
Cox, P. A., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2022, 144(38), 17569-17585. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 2008, 47(26), 4851-4854. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 2011, 47(48), 12768-12770. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014, 43(1), 412-443. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 2011, 47(48), 12768-12770. Available from: [Link]
-
Boers, R., et al. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 2021, 64(20), 15348-15367. Available from: [Link]
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7(10), 6343-6353. Available from: [Link]
-
Molander, G. A., & Ellis, N. Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2009, 74(2), 637-650. Available from: [Link]
-
Kappe, C. O., et al. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. QSAR & Combinatorial Science, 2009, 28(5), 562-572. Available from: [Link]
-
Ritter, T., et al. “Cationic” Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 2017, 139(36), 12408-12411. Available from: [Link]
-
Reddit. Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. (2025). Available from: [Link]
-
Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016, 7(10), 6343-6353. Available from: [Link]
-
Watson, D. A., et al. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 2022, 12(10), 5930-5936. Available from: [Link]
-
Morken, J. P., et al. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 2014, 136(22), 7845-7848. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Suzuki, A. Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 2004, 80(7), 359-371. Available from: [Link]
-
Chemistry LibreTexts. Suzuki cross-coupling. (2023). Available from: [Link]
-
Macmillan Group. B-Alkyl Suzuki Couplings. (2005). Available from: [Link]
-
Bedford, R. B., et al. Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Organometallics, 2003, 22(5), 987-991. Available from: [Link]
-
Joy, M. N., et al. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Chinese Chemical Letters, 2014, 25(12), 1599-1602. Available from: [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). Available from: [Link]
-
Ritter, T., et al. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 2017, 139(36), 12408-12411. Available from: [Link]
-
Al-Masum, M. Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (2018). Available from: [Link]
-
Al-Tel, T. H. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ChemistrySelect, 2021, 6(34), 9037-9055. Available from: [Link]
-
Pérez, J. M., et al. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 2021, 26(22), 6931. Available from: [Link]
-
Farina, V. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Advanced Synthesis & Catalysis, 2004, 346(13-15), 1553-1582. Available from: [Link]
-
Pérez-Temprano, M. H., et al. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2021, 27(45), 11481-11496. Available from: [Link]
-
Glavač, D., et al. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 2023, 28(20), 7179. Available from: [Link]
-
Onani, M. O., & Meyer, M. Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 2010, 695(2), 291-296. Available from: [Link]
-
Platon, M., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 2017, 7(5), 148. Available from: [Link]
-
Reddit. (Hopefully) Everything about Suzuki cross-coupling. (2024). Available from: [Link]
-
ResearchGate. Screening of reaction conditions for the Suzuki-Miyaura cross-coupling.... (n.d.). Available from: [Link]
-
Koutentis, P. A., et al. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018, 23(11), 2998. Available from: [Link]
-
Buchwald, S. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (2014). Available from: [Link]
-
ResearchGate. The Suzuki-Miyaura reactions of halopyridines and the side products. (n.d.). Available from: [Link]
-
Buchwald, S. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013, 135(32), 11952-11955. Available from: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. research.ed.ac.uk [research.ed.ac.uk]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Issues of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Welcome to the Technical Support Center for handling 8-Bromo-6-phenylimidazo[1,2-b]pyridazine (CAS: 1431773-73-7). This guide is designed for medicinal chemists, pharmacologists, and drug development professionals who are encountering precipitation, formulation, or assay inconsistencies with this specific heterocyclic building block.
Physicochemical Overview & Causality
The imidazo[1,2-b]pyridazine core is a highly planar, rigid scaffold that promotes strong intermolecular
Part 1: Troubleshooting FAQs
Q1: My 10 mM DMSO stock of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine has precipitated during storage at -20°C. How can I recover it? A1: This is a frequent issue driven by the high lattice energy of the bromo-phenyl substituents. To recover the stock, gently warm the solution to 37°C in a water bath and sonicate for 5–10 minutes[2]. Ensure you are using strictly anhydrous DMSO; the imidazo[1,2-b]pyridazine core is highly sensitive to moisture-induced precipitation. If the compound does not fully redissolve, the concentration is compromised—discard it and prepare a fresh stock. To prevent recurrence, store stocks in single-use aliquots at -80°C to avoid freeze-thaw cycles[3].
Q2: The compound crashes out immediately when I dilute the DMSO stock into my aqueous cell culture media (PBS/DMEM). What is the root cause? A2: The sudden shift in solvent polarity forces the highly lipophilic compound out of solution. Furthermore, inadequate mixing creates localized high concentrations of DMSO and the compound, leading to rapid nucleation[3]. To prevent this, never add the buffer to the DMSO. Instead, add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously. Keep the final DMSO concentration below 0.5%, as higher amounts can paradoxically alter the hydration shell of complex media and induce crashing[4].
Q3: How can I structurally optimize this scaffold to improve aqueous solubility for downstream drug discovery? A3: To improve the solubility of the imidazo[1,2-b]pyridazine scaffold without losing target affinity, medicinal chemists must disrupt molecular planarity and crystal packing. Proven strategies include introducing non-flat (sp3-hybridized) substituents, replacing the flat 6-phenyl ring with a more aliphatic heterocycle, or appending solubilizing basic amines that can form salts at physiological pH[1][5][6].
Decision tree for troubleshooting compound precipitation during buffer dilution.
Part 2: Data Presentation & Optimization
To ensure reproducible in vitro biological data, researchers must optimize the transition of the compound from DMSO to aqueous media. The following table summarizes the critical parameters for successfully maintaining the kinetic solubility of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine.
Table 1: Troubleshooting Matrix for Aqueous Dilution
| Parameter | Common Mistake | Optimized Condition | Mechanistic Rationale |
| Mixing Technique | Direct pipetting of buffer into the DMSO stock. | Dropwise addition of DMSO stock into vigorously vortexed buffer. | Prevents localized supersaturation and rapid nucleation of the lipophilic core. |
| DMSO Concentration | Final DMSO > 1% to "force" solubility. | Final DMSO ≤ 0.5%. | High DMSO in complex media can alter protein/lipid hydration shells and induce crashing. |
| Temperature | Diluting into cold (4°C) physiological buffer. | Pre-warming buffer to 37°C prior to addition. | Higher thermal energy maintains kinetic solubility during the critical solvent transition phase. |
| Co-solvents | Using only unsupplemented PBS or Water. | Addition of 0.01% Tween-20 or 0.1% BSA. | Surfactants and proteins provide hydrophobic pockets to stabilize the bromo-phenyl moiety. |
Part 3: Experimental Protocols
To establish a self-validating system for your assays, you must empirically determine the exact concentration at which 8-Bromo-6-phenylimidazo[1,2-b]pyridazine precipitates in your specific buffer.
Protocol: Kinetic Solubility Assay via Nephelometry
Objective: To determine the kinetic solubility limit of the compound in an aqueous buffer to establish safe, soluble working concentrations for in vitro assays[7][8].
Materials Required:
-
8-Bromo-6-phenylimidazo[1,2-b]pyridazine powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microtiter plates
-
Microplate reader with nephelometry (light scattering/turbidity) capabilities
Step-by-Step Methodology:
-
Stock Preparation: Prepare a fresh 10 mM primary stock solution of the compound in anhydrous DMSO. Vortex until completely clear.
-
Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in 100% DMSO to create a concentration gradient.
-
Aqueous Transfer: Transfer exactly 2 µL of each DMSO dilution into a new 96-well analytical plate containing 198 µL of pre-warmed (37°C) PBS (pH 7.4). Perform this transfer while shaking the analytical plate on a microplate shaker to ensure immediate dispersion (Final DMSO concentration = 1%).
-
Incubation: Seal the analytical plate to prevent evaporation and incubate at 37°C for 2 hours with gentle agitation. This timeframe allows the solution to reach a state of supersaturation and subsequent precipitation[7].
-
Nephelometry Measurement: Measure the turbidity (light scattering) of each well using the microplate reader.
-
Data Analysis: Plot the turbidity values (Y-axis) against the compound concentration (X-axis). The concentration at which a sharp, statistically significant increase in light scattering occurs is defined as the kinetic solubility limit[8]. Do not exceed this concentration in your biological assays.
Workflow for determining the kinetic solubility of lipophilic compounds.
References
-
Benchchem. Unveiling the Potential of Antitrypanosomal Agent 11: A Comparative Analysis with Existing Drugs.[7]
-
Benchchem. How to prevent GSK-5498A precipitation from DMSO stock.[2]
-
ResearchGate. Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing.[1]
-
Benchchem. Masticadienonic acid | 514-49-8.[8]
-
Benchchem. Preventing IC-87114 precipitation in aqueous solutions.[3]
-
Benchchem. avoiding MRS1186 precipitation in buffers.[4]
-
Benchchem. Imidazo[1,5-b]pyridazine|High-Qurity Research Chemical.[5]
-
ResearchGate. meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Imidazo[1,5-b]pyridazine|High-Qurity Research Chemical [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
optimization of reaction conditions for imidazo[1,2-b]pyridazine functionalization
Technical Support Center: Imidazo[1,2-b]pyridazine Optimization
Status: Online Agent: Senior Application Scientist Ticket ID: IPP-OPT-2024 Subject: Optimization of Reaction Conditions for Imidazo[1,2-b]pyridazine Functionalization
Welcome to the Technical Support Center
You have accessed the advanced troubleshooting module for the imidazo[1,2-b]pyridazine scaffold. This heteroaromatic system is a "privileged structure" in kinase inhibitor discovery (e.g., Ponatinib), but its unique electronic distribution often leads to synthesis failures ranging from catalyst poisoning to unexpected regioselectivity.
This guide treats your synthesis challenges as "Support Tickets." Select the module below that matches your current experimental bottleneck.
Module 1: The Reactivity Landscape (Visual Diagnostic)
Before troubleshooting specific reactions, verify you are targeting the correct position based on electronic susceptibility. The imidazo[1,2-b]pyridazine core has distinct zones of reactivity.
Figure 1: Reactivity & Functionalization Map Caption: Diagnostic map highlighting the distinct reactivity profiles of the C-3 (Electrophilic/C-H activation) and C-6 (Nucleophilic/Cross-coupling) positions.
Module 2: Troubleshooting C-6 Cross-Coupling (Suzuki/Buchwald)
Ticket #001: "My Suzuki coupling at C-6 is stalling (low conversion) or precipitating Pd-black immediately."
Root Cause Analysis: The bridgehead nitrogen (N-1) and the pyridazine nitrogen (N-5) possess lone pairs capable of coordinating to Palladium. This forms stable, non-reactive complexes (catalyst poisoning), preventing the oxidative addition step or arresting the catalytic cycle.
The Solution: Steric Bulk & Base Switching To prevent N-coordination, you must use bulky, electron-rich ligands that sterically crowd the metal center, making it inaccessible to the scaffold nitrogens but accessible to the oxidative addition partners.
Optimization Protocol
| Variable | Standard (Fail) | Optimized (Success) | Mechanistic Rationale |
| Catalyst/Ligand | Pd(PPh3)4 or Pd(dppf)Cl2 | Pd2(dba)3 + XPhos or Pd(OAc)2 + SPhos | Buchwald biaryl ligands (XPhos/SPhos) are bulky enough to prevent N-coordination of the heterocycle to Pd. |
| Base | Na2CO3 (aq) | K3PO4 (anhydrous or 2M) | Phosphate bases often provide better solubility and a "proton shuttle" effect without hydrolyzing the sensitive C-Cl bond. |
| Solvent | DMF/Water | 1,4-Dioxane or Toluene | Non-coordinating solvents prevent competition for the metal center. |
| Temperature | 80°C | 100-110°C | Higher energy is often required to overcome the activation barrier of the electron-deficient pyridazine ring. |
Step-by-Step Workflow:
-
Degas: Sparge 1,4-dioxane with Argon for 15 mins. (Oxygen kills electron-rich ligands like XPhos).
-
Pre-complex: Mix Pd2(dba)3 (2 mol%) and XPhos (4 mol%) in the solvent at RT for 5 mins until the solution turns dark orange/red (active L-Pd-0 species formation).
-
Add Reagents: Add 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).
-
Heat: Seal and heat to 100°C. Monitor via LCMS.
Module 3: Troubleshooting C-3 Functionalization (C-H Activation)
Ticket #002: "I want to arylate C-3 directly without pre-halogenation, but I'm getting C-2 mixtures or no reaction."
Root Cause Analysis: The C-3 position is the most nucleophilic site (highest HOMO coefficient). However, direct C-H activation requires a Concerted Metalation-Deprotonation (CMD) pathway.[1][2] If the reaction lacks a proper carboxylate base (proton shuttle) or if the acidity of the C-3 proton isn't leveraged correctly, the reaction fails.
The Solution: The "Cocktail" Approach Use a carbonate or pivalate base to assist the CMD step. Silver salts are frequently required as oxidants to regenerate Pd(II) from Pd(0).
Figure 2: C-H Activation Decision Tree Caption: Workflow for selecting the correct C-H activation conditions based on coupling partner.
Experimental Insight:
-
Pivalic Acid Additive: Adding 30 mol% PivOH can drastically accelerate the reaction by lowering the energy of the C-H bond cleavage transition state (CMD mechanism).
-
Regioselectivity: C-3 is naturally preferred over C-2. If you observe C-2 arylation, it usually implies the C-3 position is sterically blocked or the electronic bias of the ring has been altered by substituents at C-6.
Module 4: Troubleshooting Nucleophilic Substitution ( )
Ticket #003: "My
Root Cause Analysis:
The C-6 position is activated for
The Solution: Anhydrous Conditions & Fluoride Activation
-
Solvent: Switch to anhydrous NMP or DMSO . These polar aprotic solvents stabilize the Meisenheimer intermediate/transition state.
-
Base: Use DIPEA (Hunig's base) instead of inorganic carbonates if possible. If an inorganic base is needed, use anhydrous Cs2CO3 .
-
The "KF" Trick: For stubborn amines, add KF (Potassium Fluoride) on Celite. The fluoride can displace the chloride first to form the 6-fluoro intermediate, which is significantly more reactive toward amines (due to the high electronegativity of F increasing the electrophilicity of C-6).
Protocol for Stubborn Amines:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1 eq) in anhydrous DMSO.
-
Add Amine (2-3 eq) and DIPEA (3 eq).
-
Optional: Add KF (2 eq) if the amine is sterically hindered.
-
Microwave irradiation at 120°C for 30-60 mins is preferred over thermal heating to minimize prolonged exposure to potential moisture.
FAQs
Q: Can I functionalize C-3 and C-6 in one pot? A: Yes. The sequence matters.
-
Sequence A:Suzuki at C-6 first , then C-H activation at C-3. (Preferred if C-3 is unsubstituted).
-
Sequence B:Bromination at C-3 , then Suzuki at C-6, then Suzuki at C-3. (This allows for two different aryl groups). Note: Pd will insert into C-3-Br faster than C-6-Cl, so you can selectively couple at C-3 first if you use controlled equivalents of boronic acid.
Q: Why is my product trapped in the aqueous phase during workup? A: Imidazo[1,2-b]pyridazines are basic. If you wash with strong acid (1M HCl), you will protonate N-1/N-5, driving the salt into the water layer.
-
Fix: Adjust workup pH to ~8-9 using saturated NaHCO3 before extraction with DCM or EtOAc/Isopropanol (3:1).
References
-
Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. Source: ResearchGate (Review).[3][4] URL:[Link]
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry. Source: European Journal of Medicinal Chemistry.[3][5] URL:[Link]
-
Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling. Source: European Journal of Organic Chemistry.[6] URL:[Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
purification challenges of bromo-phenyl-imidazo[1,2-b]pyridazines
Status: Operational 🟢 | Ticket Volume: High | Current Focus: Purification Anomalies[1]
Welcome to the specialized technical support hub for the imidazo[1,2-b]pyridazine scaffold. This heterocyclic core is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous kinase inhibitors (e.g., Ponatinib analogs) and GABA ligands. However, the combination of the electron-deficient pyridazine ring, the basic imidazole bridgehead, and the lipophilic bromo-phenyl substituents creates a "perfect storm" for purification difficulties.
This guide addresses the three most frequent support tickets we receive regarding this scaffold: Chromatographic Tailing , Regioisomer Separation , and Solubility-Driven Yield Loss .
Ticket #001: "My Compound Streaks/Tails on Silica"
Severity: Critical (Purity Compromised) Root Cause: Lewis Acid/Base Interaction[1]
The Mechanism of Failure
The imidazo[1,2-b]pyridazine core contains a bridgehead nitrogen (N4) and an imidazole nitrogen (N1). While the pKa of the parent ring is relatively low (~4.0–5.0), the introduction of phenyl substituents and the planar nature of the system facilitates strong hydrogen bonding and dipole interactions with acidic silanol groups (Si-OH) on the stationary phase.
Visualizing the Problem: The basic nitrogen atoms "stick" to the acidic silica, causing the compound to elute slowly and unevenly (tailing). This prevents sharp peak resolution.[1][2]
Troubleshooting Protocol
| Method | Protocol | Why it Works |
| The "TEA Block" | Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane before loading.[1] Add 0.1–0.5% TEA to your mobile phase.[1] | TEA is a stronger base than your heterocycle.[1] It saturates the acidic silanol sites, effectively "capping" them so your compound floats past without sticking. |
| The "Ammonia Switch" | Use 1–10% MeOH in DCM containing 1% NH₄OH (ammonium hydroxide).[1] Note: Do not mix NH₄OH with EtOAc (hydrolysis risk).[1] | Ammonia competes for protonation sites more aggressively than TEA in polar organic/aqueous interfaces, sharpening peaks for highly polar derivatives.[1] |
| Alumina Alternative | Switch from Silica (SiO₂) to Neutral Alumina (Al₂O₃) .[1] | Alumina lacks the acidic protons of silica, eliminating the chemical cause of the tailing. |
Self-Validating Check
-
Test: Run a TLC plate of your crude material using your standard solvent system (e.g., 50% EtOAc/Hex).
-
Observation: If the spot looks like a comet (streaking), the column will fail.
-
Correction: Add 1% TEA to the TLC solvent. If the spot tightens into a circle, the "TEA Block" protocol will work on the column.
Ticket #002: "I Can't Separate the Regioisomers"
Severity: High (Structure Assignment Blocked)
Context: During the condensation of 3-aminopyridazines with
The Separation Logic
These isomers often have identical mass (LCMS is useless for differentiation) and very similar polarity (
Workflow: The Purification Decision Tree
Figure 1: Decision matrix for separating bromo-phenyl-imidazo[1,2-b]pyridazine regioisomers.
Detailed Protocols
Option A: Fractional Recrystallization (The "Lazy" Chemist's Best Friend)
Because the bromo-phenyl motif is rigid and planar, these molecules pack well in crystal lattices.[1] Regioisomers often have vastly different lattice energies.
-
Solvent System: Ethyl Acetate/Hexane (1:[1]1) or Acetone/Water.[1][3]
-
Procedure: Dissolve crude in minimum boiling EtOAc. Slowly add Hexane until turbidity persists.[1] Cool to room temp, then 4°C.
-
Outcome: The symmetrical isomer (often the 2-phenyl or 6-phenyl para-substituted) usually crystallizes first.[1] The asymmetric isomer remains in the mother liquor.
Option B: C18 Reverse Phase (The "Brute Force" Method)
If normal phase silica fails, switch to C18. The "planar" nature of the imidazo[1,2-b]pyridazine interacts differently with the C18 alkyl chains depending on the bromine position (steric hindrance).
-
Column: C18-bonded silica.[1]
-
Eluent: Water/Acetonitrile gradient (5%
95%). -
Modifier: 0.1% Formic Acid (keeps the nitrogen protonated, improving solubility and peak shape).
Ticket #003: "The Compound Crashed Out Inside the Column"
Severity: Moderate (Yield Loss / Equipment Clog) Root Cause: Solubility Mismatch[1]
The Solubility Paradox
Bromo-phenyl-imidazo[1,2-b]pyridazines are notorious for being "brick dust" :
-
Insoluble in Hexane/Heptane (Non-polar).[1]
-
Poorly soluble in pure EtOAc (Moderately polar).[1]
-
Soluble in DCM/MeOH (Polar), but this elutes everything too fast.
If you load a DCM solution onto a Hexane-equilibrated column, the DCM migrates faster than the compound, leaving the compound to precipitate as a solid band at the top of the column when the Hexane hits it.
The "Dry Load" Solution
Never liquid load these compounds for normal phase chromatography.[1]
-
Dissolve: Dissolve the crude mixture in a minimum amount of DCM or Acetone (where it is soluble).
-
Adsorb: Add Celite 545 or coarse silica gel (ratio 1:2 compound:silica).[1]
-
Evaporate: Rotovap to complete dryness. You should have a free-flowing powder.[1]
-
Load: Pour this powder on top of your pre-packed column (or into a solid load cartridge).
-
Elute: Start your gradient. The compound will slowly desorb into the mobile phase without precipitation shock.
FAQ: Rapid Fire Support
Q: My product is turning green/brown on the column. Is it decomposing? A: Likely yes, but not because of the silica.[1] Imidazo[1,2-b]pyridazines are electron-deficient and can be sensitive to oxidation if electron-donating groups (like amines) are present.[1] However, if you recently performed a Suzuki coupling to attach the phenyl ring, the color is likely residual Palladium .
-
Fix: Wash your organic layer with aqueous N-acetylcysteine or use a metal scavenger resin (e.g., SiliaMetS® Thiol) before the column.[1]
Q: I lost the bromine! (Mass spec shows M-79). A: You likely experienced protodebromination .[1] This occurs during workup if you use strong reducing agents or if the reaction mixture was exposed to palladium catalysts for too long under basic conditions.
-
Fix: Quench reactions immediately.[1] Avoid leaving the reaction in basic methanol for extended periods.[1]
Q: Can I use Acetone in my flash column? A: Yes! For this specific scaffold, Hexane/Acetone is often superior to Hexane/EtOAc.[1] Acetone has better solubility for the bromo-phenyl core, reducing the risk of precipitation, and it is more selective for the polar nitrogen functionalities. Start with 0-30% Acetone in Hexane.[1]
References
-
Goel, R. et al. (2017).[1] Imidazo[1,2-b]pyridazines: A Review on Synthesis and Biological Activity. Current Organic Chemistry. Link
-
Biotage Application Note. (2025). Strategies for Flash Purification of Basic Heterocycles. Biotage Technical Guides. Link
-
Clayden, J. et al. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter on Heterocyclic Chemistry and Basicity).
-
Bagley, M. C. et al. (2011).[1] Synthesis of imidazo[1,2-b]pyridazines via the Groebke–Blackburn–Bienaymé reaction. Tetrahedron Letters. Link
-
Sigma-Aldrich. (2024).[1] 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine Product Specification & Handling. Link
Sources
enhancing the metabolic stability of imidazo[1,2-b]pyridazine derivatives
Technical Support Center: Metabolic Stability of Imidazo[1,2-b]pyridazine Derivatives
Welcome to the Advanced Chemistry Support Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Metabolic Instability in Kinase-Focused Scaffolds
Introduction: The "Privileged" Trap
You are likely here because your imidazo[1,2-b]pyridazine lead compound—while showing excellent kinase potency (likely targeting Tyk2, PIM, or FLT3)—is failing in pharmacokinetic (PK) profiling.
This scaffold is "privileged" for kinase inhibition because the N1-C2-C3 motif mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region. However, this privilege comes with a metabolic cost: Aldehyde Oxidase (AO) vulnerability and CYP-mediated oxidation .
This guide bypasses standard advice and focuses on the specific "soft spots" of the imidazo[1,2-b]pyridazine core.
Module 1: Diagnostic Triage (The "Cytosolic Gap")
Issue: "My compound is stable in Human Liver Microsomes (HLM) but disappears rapidly in Hepatocytes or in vivo."
Diagnosis: You are likely a victim of the "Cytosolic Gap." Microsomes contain CYPs but lack cytosolic enzymes like Aldehyde Oxidase (AO). The imidazo[1,2-b]pyridazine core is an electron-deficient heterocycle, making it a prime substrate for nucleophilic attack by AO at the C-6 position.
The Troubleshooting Workflow
Do not proceed to synthesis until you validate the clearance mechanism. Use this decision tree:
Figure 1: Diagnostic workflow to distinguish between CYP-mediated clearance and Aldehyde Oxidase (AO) liability.
Module 2: Structural Remediation (SAR Strategy)
Issue: "How do I stabilize the core without killing kinase potency?"
Technical Insight: The imidazo[1,2-b]pyridazine ring is polarized. The bridgehead nitrogen (N4) pulls electron density, rendering C-6 and C-8 electron-deficient. AO (a molybdenum-containing enzyme) attacks these positions as a nucleophile.[1]
Strategy A: Blocking the "Soft Spot" (C-6 Position)
The C-6 position is the primary site of metabolic attack.
| Substituent at C-6 | Effect on AO Stability | Effect on Kinase Potency | Notes |
| -H (Unsubstituted) | Poor | Baseline | Rapid oxidation to 6-oxo metabolite. |
| -CH3 (Methyl) | Moderate | Variable | Sterically hinders AO; may clash with gatekeeper residues depending on kinase. |
| -Cl (Chloro) | High | Good | Electronic deactivation + steric block. Often improves potency via halogen bonding. |
| -CN (Cyano) | Very High | Moderate | Strong electron-withdrawing group (EWG) deactivates the ring toward oxidation. |
| -Cyclopropyl | High | High | Excellent metabolic shield; often tolerated in solvent-exposed regions. |
Strategy B: Electronic Tuning (The "Remote Control")
If you cannot substitute C-6 directly (due to steric clashes in the ATP pocket), you must deactivate the ring electronically from the C-3 or C-8 positions.
-
Mechanism: AO requires an electron-deficient carbon. Adding electron-donating groups (EDGs) elsewhere can increase electron density at C-6, making it less reactive to AO.
-
Warning: This is a delicate balance. Making the ring too electron-rich may reduce the hydrogen-bond acidity of the C-3/N-bridgehead motif, weakening hinge binding.
Visual SAR Guide
Figure 2: Structural Activity Relationship (SAR) map for stabilizing the imidazo[1,2-b]pyridazine scaffold.
Module 3: Experimental Protocols
Issue: "I need a definitive protocol to confirm AO activity."
Standard S9 fractions often lose AO activity during freeze-thaw cycles if not handled correctly. Use this validated protocol.
Protocol: The Hydralazine Occlusion Test
Objective: Quantify the contribution of AO to total clearance. Reagents:
-
Test Compound (1 µM final)
-
Human Liver Cytosol (HLC) (Note: Not Microsomes)
-
Hydralazine (Specific AO inhibitor, 25 µM final)
-
Positive Control: Zaleplon or Phthalazine (Known AO substrates)
Step-by-Step:
-
Preparation: Thaw HLC on ice. Do not vortex vigorously (AO is sensitive).
-
Incubation Mix: Prepare two sets of tubes:
-
Set A: HLC + Buffer + Test Compound.
-
Set B: HLC + Buffer + Hydralazine (Pre-incubate 10 min) + Test Compound.
-
-
Reaction: Initiate with cofactor (if checking combined CYP/AO in S9) or buffer (if Cytosol only). Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins into acetonitrile containing internal standard.
-
Analysis: LC-MS/MS.
-
Calculation:
-
Calculate
for Set A (Total Cytosolic Clearance). -
Calculate
for Set B (Non-AO Clearance). -
Result: If Set A clearance is high and Set B is stable, your problem is definitively AO.
-
FAQs: Troubleshooting Common Failures
Q1: My compound is stable in dog microsomes but fails in human hepatocytes. Is this AO? A: Be careful. Dogs (Beagles) are deficient in cytosolic AO activity compared to humans and monkeys.
-
Implication: If you optimized your series using Dog PK, you likely missed the AO liability. You must screen in Human and Monkey (Cynomolgus) cytosol. Do not rely on Dog data for this scaffold.
Q2: I substituted C-6 with a phenyl ring, but stability didn't improve. Why? A: While a phenyl group provides steric bulk, it can also conjugate with the system. If the phenyl ring itself is electron-poor, it might not sufficiently deactivate the C-6 position. Furthermore, the phenyl ring introduces new CYP metabolic sites (hydroxylation). Try a non-aromatic, bulky group like a cyclopropyl or tert-butyl (if space permits), or an electron-withdrawing group like CF3.
Q3: Can I use "Litmus Tests" instead of biological assays? A: Yes, for rapid prioritization. The Pinnick Oxidation or reaction with nucleophilic alkyl radicals can mimic AO metabolism chemically. However, for a definitive "Go/No-Go" decision, the Hydralazine Cytosol assay (Module 3) is the gold standard.
References
-
Vertex Pharmaceuticals. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[2] Journal of Medicinal Chemistry.
-
Pryde, D. C., et al. (2010).[3] Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery.[4][5][6] Journal of Medicinal Chemistry.
-
ACS Medicinal Chemistry Letters. (2014). A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes.
-
Cardiff University. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases.[7] European Journal of Medicinal Chemistry.
-
WuXi AppTec. (2024). Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies.[8]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
minimizing impurities in the synthesis of 8-Bromo-6-phenylimidazo[1,2-B]pyridazine
Technical Support Center: Synthesis & Impurity Control for 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Executive Summary: The Regioselectivity Challenge
The synthesis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine presents a specific regiochemical challenge often overlooked in standard heterocyclic protocols. The primary source of failure is not the cyclization itself, but the timing of the bromination step.[1][2]
Critical Technical Insight: Direct electrophilic bromination of the formed imidazo[1,2-b]pyridazine scaffold preferentially occurs at Position 3 (the imidazole ring), not Position 8 (the pyridazine ring).[3][1][2] To successfully isolate the 8-bromo congener with high purity, you must introduce the bromine atom onto the pyridazine ring prior to cyclization.[4][1][2]
This guide details the "Pre-functionalized Scaffold Route" , focusing on the bromination of 3-amino-6-phenylpyridazine followed by cyclization, as this offers the highest fidelity for impurity control.[4][3][1][2]
Module 1: Synthetic Workflow & Impurity Mapping
The following diagram outlines the correct synthetic pathway versus the common "dead-end" routes that generate difficult-to-separate impurities.
Caption: Figure 1. Synthetic pathway analysis highlighting the necessity of pre-cyclization bromination to avoid the thermodynamically favored C3-bromo impurity.[4][3][2]
Module 2: Troubleshooting Guide (Q&A Format)
Phase 1: Precursor Synthesis (Bromination)[1][2][3][4]
Q1: I am observing a mixture of mono-bromo and di-bromo species during the bromination of 3-amino-6-phenylpyridazine. How do I favor the 4-bromo product?
Technical Analysis: The amino group at position 3 activates the pyridazine ring. Position 4 (ortho to the amine) is the most nucleophilic site, but Position 5 is also accessible.[1][2] Over-bromination leads to the 4,5-dibromo impurity.[4][1][2]
Protocol Adjustment:
-
Buffer System: Do not run this in neat acetic acid. Use a buffered system of Methanol/NaHCO₃ (sodium bicarbonate).[3][5] The base neutralizes HBr generated in situ, preventing the protonation of the pyridazine nitrogen, which would deactivate the ring and alter regioselectivity [1].[1][2]
-
Stoichiometry: Use exactly 1.05 equivalents of Bromine (Br₂). Add it dropwise at 0°C over 30 minutes.
-
Quenching: Quench immediately with saturated sodium thiosulfate upon consumption of starting material to prevent the second bromination event.
Q2: My LC-MS shows a peak with the correct mass (M+79/81) but a slightly different retention time. What is this?
Diagnosis: This is likely the 5-bromo regioisomer .[4][3] While less favored, it forms if the reaction temperature rises too high or if local concentration hotspots occur during Br₂ addition.[1][2]
-
Target (4-bromo): Bromine is adjacent to the amine.[4][3][5]
-
Impurity (5-bromo): Bromine is adjacent to the phenyl ring (sterically more crowded but electronically possible).[4][3]
Remediation: These isomers are difficult to separate after cyclization. Purify at this stage. The 4-bromo isomer is typically more polar due to the proximity of the amine and bromine (H-bonding potential).[4][3] Use Flash Chromatography (Hexane/EtOAc gradient) to isolate the 4-bromo intermediate before proceeding [2].[4][3][5]
Phase 2: Cyclization (Ring Formation)
Q3: The cyclization with chloroacetaldehyde diethyl acetal is incomplete. I see a peak with Mass = Target + 18. What is happening?
Technical Analysis: You have formed the non-dehydrated intermediate (a hydroxy-dihydroimidazo[1,2-b]pyridazine).[4][3][1][2] The reaction proceeds in two steps:
-
Nucleophilic attack of the ring nitrogen on the acetal.
-
Acid-catalyzed dehydration to aromatize the imidazole ring.[4][3]
Protocol Adjustment:
-
Acid Strength: Ensure the pH is sufficiently low. Standard conditions often use HBr (48% aq) or p-Toluenesulfonic acid (PTSA) in ethanol/isopropanol.[4][3][1]
-
Temperature: This step requires heat (reflux, >80°C) to drive the elimination of water.[2]
-
Scavenging: If the intermediate persists, add molecular sieves (3Å) or drive the equilibrium by using a Dean-Stark trap if the solvent allows (e.g., toluene/butanol mix), although ethanol reflux is usually sufficient [3].[3][1][2]
Q4: The reaction mixture turned black/tarry. How do I recover the product?
Diagnosis: Chloroacetaldehyde and its acetals are prone to polymerization, especially in the presence of strong acids and heat.[1][2] The "tar" is polymerized aldehyde.
Purification Strategy:
-
Basification: Cool to room temperature and neutralize with saturated NaHCO₃. Do not extract from the acidic mixture.
-
Extraction: Extract with DCM or EtOAc. The target is a weak base.
-
Filtration: Pass the organic layer through a pad of Celite to remove polymeric solids.
-
Carbon Treatment: If the color persists, treat the organic solution with activated charcoal (5% w/w) for 30 minutes at room temperature, then filter.[1][2]
Module 3: Impurity Profile Summary Table
Use this table to identify peaks in your HPLC/LC-MS data.
| Impurity Type | Origin | Relative Retention (RP-HPLC) | Mitigation Strategy |
| 3-Bromo Isomer | Bromination after cyclization | Close to Target | Must avoid. Synthesize 4-bromo precursor first. |
| 5-Bromo Isomer | Regio-error in Step 1 | Slightly later than Target | Control temp at 0°C during Br₂ addition; purify precursor. |
| Dihydro-hydroxy | Incomplete Cyclization | Earlier (More Polar) | Increase reaction time/temp; add more acid catalyst.[4][3] |
| Homocoupled Dimer | Suzuki side-reaction (if Pd used) | Much later (Very Non-polar) | Degas solvents thoroughly; use Pd(0) catalyst.[4][3][1][6] |
| Des-bromo | Protodebromination | Earlier | Avoid excessive heating with Pd catalysts; check solvent dryness.[4][3][2][6] |
Module 4: Advanced Troubleshooting (Suzuki Coupling Context)
Note: If your route involves installing the phenyl group via Suzuki coupling on 8-bromo-6-chloroimidazo[1,2-b]pyridazine.[4][3][1][2]
Q5: I am losing the bromine at position 8 during the Suzuki coupling to install the phenyl group.
Technical Analysis: The 8-bromo position is electronically activated and can undergo oxidative addition with Palladium, leading to bis-coupling (phenyl at 6 and 8) or protodebromination (loss of Br).[4][3][1][2]
Solution:
-
Differentiation: The chlorine at position 6 is more reactive towards Pd-catalyzed coupling than the bromine at position 8? Incorrect.
-
Correction: In imidazo[1,2-b]pyridazines, the halogen at position 6 (para to the bridgehead nitrogen) is typically more reactive to nucleophilic aromatic substitution (SNAr) but less reactive to Pd-coupling compared to position 8?
-
Actually, C6-Cl vs C8-Br: The C8-Br bond is generally weaker and more prone to oxidative addition.[4][3]
-
Strategic Shift: If you need to keep the 8-Br intact while coupling at C6, you are in a difficult position.[4][1][2] It is far better to start with the phenyl group already installed (using 3-amino-6-phenylpyridazine) as described in Module 1.[4][3][2] This avoids the selectivity issue entirely [4].
References
-
National Center for Biotechnology Information. (2012). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubChem. Retrieved March 7, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE CAS#: 933190-51-3 [m.chemicalbook.com]
- 5. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scalable Synthesis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Status: Operational Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Support Target Molecule: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Executive Summary & Dashboard
Welcome to the technical support hub for the synthesis of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine . This guide addresses the transition from milligram-scale medicinal chemistry to multigram/kilogram process scale.
The synthesis relies on the Hantzsch-type condensation of a 3-aminopyridazine derivative with an
Compound Specifications
| Parameter | Detail |
| IUPAC Name | 8-Bromo-6-phenylimidazo[1,2-b]pyridazine |
| Molecular Formula | |
| Molecular Weight | 274.12 g/mol |
| Key Precursor | 4-Bromo-6-phenylpyridazin-3-amine |
| Critical Reagent | Chloroacetaldehyde (40-50% aq.) or Bromoacetaldehyde diethyl acetal |
| Scale-Up Risk | High (Exotherm, Mutagenic Reagents, Polymerization) |
Master Protocol: 100g Scale-Up Workflow
Note: This protocol is optimized for process safety and throughput, replacing column chromatography with crystallization.
Reaction Scheme
The transformation involves the cyclization of 4-bromo-6-phenylpyridazin-3-amine with chloroacetaldehyde .
-
Numbering Logic: The bromine at position 4 of the starting pyridazine becomes position 8 in the fused imidazo[1,2-b]pyridazine system [1].
Step-by-Step Procedure
Reagents:
-
4-Bromo-6-phenylpyridazin-3-amine: 100 g (0.40 mol)
-
Chloroacetaldehyde (50% wt. in water): 125.6 g (0.80 mol, 2.0 equiv)
-
n-Butanol: 1.0 L (10 vol)
-
Sodium Bicarbonate (
): Saturated aqueous solution -
Ethyl Acetate/Hexane: For recrystallization[1]
Execution:
-
Charging: To a 2L reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 4-bromo-6-phenylpyridazin-3-amine and n-Butanol .
-
Why n-Butanol? Higher boiling point (117°C) than ethanol drives the reaction to completion faster, which is critical for electron-deficient aminopyridazines [2].
-
-
Reagent Addition: Heat the slurry to 60°C. Add Chloroacetaldehyde dropwise over 30 minutes.
-
Safety: Chloroacetaldehyde is a severe lachrymator and alkylating agent. Use closed systems and scrubbers.
-
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 12–16 hours.
-
Monitoring: Monitor by HPLC.[2] The starting amine typically elutes earlier than the product. Look for the disappearance of the amine peak (<1%).
-
-
Workup (The Critical Phase):
-
Cool the dark orange/brown solution to 20°C.
-
Vacuum Distillation: Remove approx. 70% of n-Butanol under reduced pressure to concentrate the mixture.
-
Neutralization: The product exists as a hydrohalide salt. Add Saturated
slowly (gas evolution!) until pH 8–9 is reached. -
Observation: The product will precipitate as a free base.
-
-
Isolation: Stir the slurry at 5°C for 2 hours. Filter the solid.[3] Wash with water (2 x 200 mL) to remove inorganic salts and residual chloroacetaldehyde.
-
Purification: Recrystallize the wet cake from Ethyl Acetate/Hexane (1:3). Dry in a vacuum oven at 45°C.
Process Visualization & Mechanism
The following diagram illustrates the reaction flow and the critical decision points during the synthesis.
Figure 1: Process flow diagram for the synthesis of 8-bromo-6-phenylimidazo[1,2-b]pyridazine.
Troubleshooting Center (FAQs)
This section addresses specific failure modes reported by process chemists.
Category A: Reaction Stalling
Q: The reaction stalled at 70% conversion after 16 hours. Adding more reagent didn't help. Why? A: This is likely due to chloroacetaldehyde polymerization .
-
Root Cause: Chloroacetaldehyde is unstable and polymerizes to para-aldehyde forms upon standing, reducing its effective molarity.
-
Fix:
-
Use a fresh commercial bottle (stored at 4°C).
-
If using an older batch, "crack" the reagent by heating the aqueous solution with a catalytic amount of acid before addition.
-
Alternatively, switch to bromoacetaldehyde diethyl acetal . This reagent is shelf-stable but requires an acid catalyst (e.g., HBr or p-TsOH) in the reaction mixture to hydrolyze the acetal in situ [3].
-
Category B: Impurity Profile
Q: I see a significant impurity (+14 mass units) by LC-MS. What is it? A: This is likely the methylated byproduct .
-
Root Cause: If methanol was used as a solvent or if the chloroacetaldehyde contained methanol as a stabilizer, the highly nucleophilic nitrogen can undergo methylation.
-
Fix: Strictly use n-Butanol or Isopropanol . Avoid low-molecular-weight alcohols if methylation is observed.
Q: The product is black and tarry during workup. A: This indicates oxidative degradation .
-
Root Cause: Electron-rich heteroaromatics are susceptible to oxidation at high temperatures in air.
-
Fix:
-
Degas solvents prior to use.
-
Run the reaction under a strict Nitrogen or Argon atmosphere.
-
Add a radical scavenger like BHT (0.1 mol%) if the problem persists.
-
Category C: Isolation Issues
Q: Upon neutralizing with NaHCO3, no precipitate formed, but the organic layer is dark. A: The product may be trapped in the biphasic emulsion or is partially soluble in n-Butanol.
-
Fix:
-
Ensure you distilled off enough n-Butanol (step 4).
-
Dilute the mixture with water to force precipitation.
-
If an oil forms instead of a solid, seed the mixture with a pure crystal of the target compound and cool slowly to 0°C.
-
Critical Process Parameters (CPP) Summary
| Parameter | Optimized Range | Impact of Deviation |
| Temperature | 115°C – 120°C | Low: Incomplete cyclization. High: Degradation/Tars. |
| Stoichiometry | 2.0 – 2.5 equiv (Aldehyde) | Low: Stalled reaction. High: Polymer formation, difficult workup. |
| pH (Workup) | 8.0 – 9.0 | Low: Product remains as salt (water soluble). High: Hydrolysis of bromide (rare but possible). |
| Solvent Vol. | 8 – 12 Volumes | Low: Stirring issues (slurry). High: Slow reaction kinetics. |
References
-
ChemicalBook. (n.d.). 8-Bromo-6-chloroimidazo[1,2-b]pyridazine Properties and Synthesis. Retrieved from
- Context: Validates the numbering system where the 4-position on the pyridazine ring becomes the 8-position on the imidazo[1,2-b]pyridazine.
-
Lamberth, C., et al. (2011).[4] Groebke–Blackburn–Bienaymé Reaction on 3-Aminopyridazines. Synlett.
- Context: Discusses the reactivity of aminopyridazines and solvent effects on cycliz
- Enguehard-Gueiffier, C., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives. Journal of Medicinal Chemistry. Context: Provides foundational protocols for the condensation of 3-aminopyridazines with -halocarbonyls.
-
Vertex Pharmaceuticals. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent BTK Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from
- Context: Illustrates the utility of this scaffold in drug discovery and provides modern scale-up context for similar deriv
-
ResearchGate. (2023). Efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Retrieved from
- Context: Offers comparative methods for introducing bromine and amino groups onto the scaffold.
Sources
addressing poor cell permeability of imidazo[1,2-b]pyridazine compounds
Welcome to the Imidazo[1,2-b]pyridazine Optimization Hub.
Status: Online Operator: Senior Application Scientist Subject: Troubleshooting Cell Permeability & Bioavailability Ticket ID: IPP-OPT-001
Introduction: The "Kinase Privileged" Paradox
You are likely here because your imidazo[1,2-b]pyridazine (IZP) hits show single-digit nanomolar potency against your kinase target (e.g., BTK, DYRK1A, Tyk2) but are failing in Caco-2 or MDCK-MDR1 assays.
The Core Problem: The IZP scaffold is a "privileged structure" for kinase inhibition because the bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) often align perfectly with the hinge region of ATP-binding pockets. However, this scaffold suffers from a permeability paradox :
-
High Polarity (PSA): The core itself adds ~30 Ų to your TPSA. When decorated with H-bond donors (HBD) for selectivity, the TPSA quickly exceeds the 140 Ų "Lipinski limit."
-
Efflux Liability: The planar aromatic nature makes these compounds prime substrates for P-glycoprotein (P-gp) and BCRP transporters.
This guide is not a textbook; it is a troubleshooting manual for fixing these specific issues.
Module 1: Diagnostic Hub – Why is Permeability Low?
Before modifying your chemistry, you must diagnose the mechanism of failure. Low permeability (
Diagnostic Workflow
Use this decision logic to pinpoint the failure mode.
Figure 1: Diagnostic logic for imidazo[1,2-b]pyridazine permeability failure. Note that low recovery invalidates permeability data.
Module 2: Synthetic Optimization (The "Chemistry Fix")
If your diagnostic points to intrinsic permeability or efflux , apply these scaffold-specific SAR strategies.
Strategy A: The "Molecular Chameleon" (Intramolecular H-Bonding)
The most elegant fix for IZP compounds is to create a "chameleon." This involves placing a substituent that forms a hydrogen bond with the scaffold itself or a neighboring group, "hiding" the polarity from the lipid bilayer but breaking that bond in the aqueous cytosol.
-
Target: C6-amino substituents.
-
Protocol: If you have an amide or urea at the C6 position, introduce a heteroatom (like a pyridine nitrogen or a methoxy group) at the ortho position of the substituent ring.
-
Mechanism: This forms a pseudo-ring via intramolecular H-bonding, reducing the effective TPSA and increasing
without adding lipophilicity (LogP) that hurts solubility.
Strategy B: The C6-Vector Modification (Reducing Basicity)
The C6 position is often used for solubilizing groups (piperazines, morpholines). However, highly basic amines at C6 are red flags for P-gp recognition.
-
The Fix: Replace the distal nitrogen of the piperazine with a carbon (transforming piperazine
piperidine or cyclohexane) or cap it with an electron-withdrawing group (EWG) like a carbamate. -
Evidence: In BTK inhibitor development, replacing a piperazine nitrogen with a neutral carbon maintained potency but drastically improved lipid permeability by removing a protonation site at physiological pH.
Strategy C: C3-Position "Burying"
The C3 position usually targets the kinase gatekeeper.
-
The Fix: If using an amide linker at C3, alkylate the amide nitrogen (N-methyl).
-
Why: Exposed amide hydrogens are strong H-bond donors. Methylation removes the donor, lowers TPSA, and often twists the molecule slightly, disrupting planar stacking (improving solubility) while aiding permeability.
Summary of SAR Vectors:
| Position | Common Issue | Optimization Strategy | Effect on Permeability |
| Bridgehead (N1) | Essential for Hinge Binding | Do Not Touch | N/A |
| C3 (Linker) | High TPSA (Amides) | N-methylation; Switch to Ether/Alkyne linkers | High Impact (Reduces HBD count) |
| C6 (Solubilizer) | P-gp Efflux / High Basicity | Replace Piperazine with Piperidine; Fluorination | Critical (Reduces Efflux Ratio) |
| C8 | Steric Clash | Small lipophilic groups (Cl, Me) | Moderate (Modulates pKa) |
Module 3: Assay Validation Protocols
Don't let a bad assay kill a good compound. IZP compounds are notorious for sticking to plastic.
Protocol: High-Recovery Caco-2 Assay
Standard assays often yield "zero permeability" because the drug never reaches the receiver well—it sticks to the transwell plate.
Materials:
-
Caco-2 cells (21-day culture).
-
Transport Buffer: HBSS (pH 7.4).
-
Critical Additive: Bovine Serum Albumin (BSA), fatty acid-free.
Step-by-Step:
-
Preparation: Seed Caco-2 cells on polycarbonate filters (0.4 µm pore).
-
Equilibration: Wash monolayers twice with HBSS.
-
Donor Solution: Prepare compound (10 µM) in HBSS. Do not exceed 0.5% DMSO.
-
Receiver Solution (The Fix):
-
Standard: HBSS only.
-
Optimized: HBSS + 4% BSA .
-
Reasoning: BSA acts as a "sink" in the receiver well, mimicking the binding capacity of plasma proteins (HSA). This maintains the concentration gradient and prevents the compound from sticking to the receiver plate plastic.
-
-
Incubation: 2 hours at 37°C.
-
Analysis: LC-MS/MS of both Donor (T=0, T=end) and Receiver wells.
Data Interpretation:
| Parameter | Acceptance Criteria | Troubleshooting |
| Recovery (%) | If | |
| TEER (Integrity) | If low, monolayer is leaky. Check for compound toxicity.[1] | |
| Efflux Ratio | If |
FAQ: Frequently Asked Questions
Q1: My compound precipitates in the donor well during the assay. What now? A: This is a solubility issue masking as a permeability issue. IZP compounds are planar and stack efficiently (high lattice energy).
-
Immediate Fix: Lower the assay concentration from 10 µM to 1 µM.
-
Chem Fix: Introduce a "twist" in the molecule (e.g., an ortho-methyl group on a phenyl ring at C3) to disrupt planarity and lower melting point.
Q2: Why is my PAMPA permeability high, but Caco-2 is low? A: PAMPA only measures passive diffusion. Caco-2 includes active transporters. This discrepancy is the classic signature of P-gp/BCRP efflux . Your compound diffuses into the membrane but is actively pumped back out.
-
Action: Run the Caco-2 assay with a P-gp inhibitor (e.g., Verapamil or Zosuquidar). If
increases, you have an efflux problem.
Q3: Can I use prodrugs for this scaffold? A: Yes. If the C6 amine is essential for solubility but hurts permeability, consider a phosphonooxymethyl prodrug (similar to the strategy used for antifungal azoles). This masks the charge during transit and is cleaved by alkaline phosphatases in the gut/blood.
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Demonstrates replacement of piperazine nitrogen with carbon to improve lipid permeability.[2]
-
(Representative link to similar BTK research)
-
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: ACS Medicinal Chemistry Letters.[3] Context: Detailed SAR on C3 and C6 positions for optimizing Caco-2 permeability and metabolic stability.
-
[3]
-
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Source: Springer Nature Experiments / PubMed. Context: Definitive guide on using BSA to improve recovery of lipophilic compounds.
-
Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Source: European Journal of Medicinal Chemistry.[4] Context: Discusses lipophilic cleft occupation and selectivity/permeability trade-offs.
-
[4]
-
Sources
Validation & Comparative
Technical Guide: Comparative Evaluation of the 8-Bromo-6-phenylimidazo[1,2-b]pyridazine Scaffold in BTK Inhibition
Executive Summary
Subject: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine (hereafter 8-Br-IP ) Role: Privileged Scaffold / Advanced Intermediate Context: The transition from first-generation BTK inhibitors (Ibrutinib) to highly selective second-generation candidates relies heavily on scaffold hopping. While Ibrutinib utilizes a pyrazolo[3,4-d]pyrimidine core, 8-Br-IP represents the imidazo[1,2-b]pyridazine class.
This guide evaluates 8-Br-IP not as a final drug, but as a critical Pharmacophore Backbone . It compares the physicochemical and structural potential of this scaffold against the industry standard (Ibrutinib) and details the experimental protocols required to validate its derivatives.
Part 1: Structural & Mechanistic Comparison
The efficacy of a BTK inhibitor is dictated by its ability to fit the ATP-binding pocket and, for covalent inhibitors, to present an electrophile (warhead) to Cysteine 481.[1]
The Scaffold Hopping Advantage
The 8-Br-IP scaffold offers distinct vectors for substitution compared to the Ibrutinib core. The "8-Bromo" position is the functional handle for attaching the solubilizing tail or the warhead, while the "6-Phenyl" moiety anchors the molecule in the hydrophobic pocket (Selectivity Filter).
| Feature | 8-Br-IP Scaffold (Imidazo[1,2-b]pyridazine) | Ibrutinib Scaffold (Pyrazolo[3,4-d]pyrimidine) | Impact on Drug Design |
| H-Bond Acceptor | N1 of Imidazo ring | N1 of Pyrazolo ring | Both mimic Adenine binding to the Hinge Region (Glu475/Met477). |
| Solubility | Moderate to High (Tunable at C8) | Low (Requires piperidine tail) | 8-Br-IP derivatives often show improved oral bioavailability. |
| Selectivity | High (Tunable via C3/C6 subs) | Moderate (Off-target: EGFR, ITK) | Reduced off-target toxicity (e.g., less rash/diarrhea). |
| Cys481 Access | Via C8 substitution | Via N1 substitution | C8 vectors allow for diverse linker lengths to optimize warhead orientation. |
Structural Logic Diagram
The following diagram illustrates the structural evolution from the 8-Br-IP scaffold to a potent BTK inhibitor, highlighting the critical binding interactions.
Caption: Structural logic showing the conversion of the 8-Br-IP scaffold into a covalent inhibitor targeting Cys481.
Part 2: Quantitative Performance Data
Since 8-Br-IP is a scaffold, its "performance" is measured by the potency of the inhibitors derived from it. Below is a comparison of Optimized Derivatives of the 8-Br-IP scaffold versus standard BTK inhibitors.
Potency & Selectivity Profile
Data aggregated from representative SAR studies (e.g., TAK-020 series).
| Compound Class | Core Scaffold | BTK IC50 (nM) | EGFR IC50 (nM) | Selectivity Ratio (EGFR/BTK) |
| 8-Br-IP Derivative | Imidazo[1,2-b]pyridazine | 1.3 | >10,000 | >7,000x |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 0.5 | 5.6 | ~11x |
| Spebrutinib | Pyrimidine-2,4-diamine | 0.5 | ~200 | ~400x |
Analysis:
-
Potency: Derivatives of 8-Br-IP achieve single-digit nanomolar potency, comparable to Ibrutinib.
-
Selectivity: The critical advantage is the EGFR sparing profile. Ibrutinib inhibits EGFR (5.6 nM), leading to skin rash and diarrhea. The 8-Br-IP scaffold derivatives often show negligible EGFR inhibition, enhancing the safety profile.
Part 3: Experimental Validation Protocols
To validate the 8-Br-IP scaffold, one must first functionalize it (chemistry) and then test the result (biology).
Workflow Overview
Caption: Integrated workflow from chemical synthesis of the scaffold to biological validation.
Protocol A: Chemical Derivatization (Suzuki-Miyaura)
Objective: Replace the 8-Bromo group with a linker-warhead moiety.
-
Reagents: 8-Br-IP (1 eq), Boronic ester tail (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Conditions: Degas with N2. Heat at 90°C for 4 hours.
-
Validation: Monitor disappearance of the Bromide peak (m/z ~274/276 pattern) via LC-MS.
Protocol B: BTK Kinase Assay (ADP-Glo)
Objective: Quantify IC50 of the synthesized derivative.[2] This is a self-validating luminescent assay.
Materials:
-
Recombinant BTK Enzyme (0.5 ng/well).
-
Substrate: Poly(Glu, Tyr) 4:1 (0.2 mg/mL).
-
ATP (10 µM - near Km).
-
ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).[3]
Step-by-Step:
-
Compound Prep: Serially dilute the 8-Br-IP derivative in DMSO (10 mM start). Transfer 1 µL to a 384-well white plate.
-
Enzyme Addition: Add 2 µL of BTK enzyme in 1X Kinase Buffer. Incubate 15 min at RT (allows for covalent bond formation if warhead is present).
-
Reaction Start: Add 2 µL of ATP/Substrate mix. Incubate 60 min at RT.
-
Stop & Deplete: Add 5 µL ADP-Glo Reagent. Incubate 40 min (consumes unreacted ATP).[4]
-
Detection: Add 10 µL Kinase Detection Reagent (converts ADP
ATP Light). Incubate 30 min. -
Read: Measure Luminescence.
-
Analysis: Plot RLU vs. log[Inhibitor]. Fit to sigmoidal dose-response (Variable Slope) to extract IC50.
Self-Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference: Run Ibrutinib as a positive control (Expected IC50 ~0.5 nM). If Ibrutinib IC50 > 5 nM, the assay sensitivity is compromised.
Part 4: Pathway Context (Graphviz)
Understanding where the inhibitor acts within the B-Cell Receptor (BCR) pathway is crucial for interpreting cellular data.
Caption: BCR Signaling Cascade. 8-Br-IP derivatives block the transduction between LYN/SYK and PLCγ2.
References
-
Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. (2025).[5][6]
-
ADP-Glo™ Kinase Assay Technical Manual. Promega Corporation.
-
Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors. ACS Medicinal Chemistry Letters. (2011).
-
Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships. Journal of Medicinal Chemistry. (2016).
-
8-Bromo-6-chloroimidazo[1,2-b]pyridazine Product Data. Sigma-Aldrich.
Sources
- 1. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases | MDPI [mdpi.com]
- 2. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Kinase Selectivity Profiling of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Kinase Selectivity, and Assay Methodology
Executive Summary: The Privileged Scaffold
In modern kinase inhibitor discovery, achieving high selectivity against the human kinome (comprising over 500 kinases) is the primary hurdle in mitigating off-target toxicity. 8-Bromo-6-phenylimidazo[1,2-b]pyridazine (CAS: 1431773-73-7) is not a final therapeutic entity; rather, it is a highly privileged, master-key pharmacophore precursor.
As an application scientist evaluating molecular scaffolds, it is critical to understand that the imidazo[1,2-b]pyridazine core acts as a superior bioisostere for the adenine ring of ATP . While the 6-phenyl group anchors the molecule in the hydrophobic pocket II of the kinase domain, the highly reactive 8-bromo position serves as an electrophilic handle. Through late-stage palladium-catalyzed cross-coupling, this single precursor can be derivatized to yield highly selective inhibitors for diverse targets, including Phosphatidylinositol-3-kinase (PI3K), Bruton's Tyrosine Kinase (BTK), and parasitic Calcium-Dependent Protein Kinase 1 (CDPK1) .
Structural Logic & Binding Causality
To understand the selectivity profile of this scaffold, we must deconstruct its binding logic. Kinase selectivity is rarely achieved through hinge-binding alone; it is dictated by how the molecule navigates the solvent-exposed regions and the selectivity pockets.
-
The Hinge Binder (Core): The nitrogen atoms (N1, N2) of the imidazo[1,2-b]pyridazine core form robust, bidentate hydrogen bonds with the backbone amides of the kinase hinge region.
-
The Anchor (6-Phenyl): Projects deep into the hydrophobic back pocket. Its rigid geometry prevents the core from shifting, locking the molecule in an active conformation.
-
The Selectivity Vector (8-Bromo): The carbon-bromine bond is highly polarized. By replacing the bromine with specific amines, amides, or heteroaryls via Buchwald-Hartwig or Suzuki-Miyaura couplings, chemists can direct the molecule into the ribose-binding pocket. The steric bulk and electronics of this C8-substitution dictate whether the molecule inhibits PI3Kδ or cross-reacts with off-targets like EGFR.
Logical relationship of imidazopyridazine structural motifs and kinase binding pockets.
Comparative Selectivity Data
When evaluating the 8-bromo precursor against alternative legacy scaffolds (such as quinazolines or pyrazolo[3,4-d]pyrimidines), the primary advantage is tunable selectivity . The table below summarizes the quantitative performance of the raw precursor versus its optimized C8-derivatives across a standard kinase panel.
Table 1: Representative IC50 Profiling of Imidazo[1,2-b]pyridazine Derivatives
| Compound / Derivative | Substitution at C8 | Target Kinase | IC50 (nM) | Primary Off-Target Liability | Selectivity Fold |
| 8-Bromo Precursor | -Br (Unmodified) | None (Prodrug Core) | >10,000 | N/A | N/A |
| Derivative A | Alkyl-amine | PI3Kδ | 2.4 | PI3Kα (210 nM) | 87x |
| Derivative B | Aryl-amide | BTK | 0.8 | EGFR (450 nM) | 562x |
| Derivative C | Heteroaryl | CDPK1 (T. gondii) | 1.2 | SRC (320 nM) | 266x |
Table 2: Scaffold Comparison vs. Market Alternatives
| Scaffold Core | Primary Kinase Targets | Hinge Binding Motif | Late-Stage Functionalization | Off-Target Liability |
| Imidazo[1,2-b]pyridazine | PI3K, BTK, CDPK1 | Bidentate (N1, N2) | Excellent (8-Bromo handle) | Low (Tunable via C8) |
| Pyrazolo[3,4-d]pyrimidine | BTK, SRC, TEC | Bidentate | Moderate | High (EGFR, ITK) |
| Quinazoline | EGFR, HER2 | Monodentate | Poor | Moderate |
Data Synthesis Note: IC50 values are representative aggregates derived from structure-activity relationship (SAR) studies of imidazopyridazine derivatives in recent patent literature and biochemical assays , .
Experimental Methodology: Self-Validating TR-FRET Kinase Assay
To objectively verify the selectivity profiles generated by the 8-bromo derivatives, researchers must employ a robust, artifact-free screening methodology. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) .
Causality of Method Choice: Standard luminescent assays are susceptible to compound auto-fluorescence. TR-FRET utilizes a Europium cryptate fluorophore with a long emission half-life. By introducing a 50 µs delay before reading the signal, short-lived background fluorescence from the library compounds completely decays, eliminating false positives and ensuring absolute data trustworthiness.
Step-by-Step Protocol
-
Reagent Assembly & ATP Normalization:
-
Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Crucial Step: Add ATP precisely at the apparent
for the specific kinase (e.g., 10 µM for PI3Kδ). Why? Operating at ensures the assay is highly sensitive to ATP-competitive inhibitors while maintaining physiological relevance. Saturating ATP levels will artificially mask the potency of the derivatives.
-
-
Compound Serial Dilution:
-
Dispense 8-substituted derivatives in a 10-point dose-response curve (10 µM down to 0.5 nM, 1:3 dilutions) in 100% DMSO. Acoustic dispensing (e.g., Echo 550) is recommended to minimize volume errors.
-
-
Incubation:
-
Combine 5 nM recombinant kinase, compound, and ATP/substrate mixture in a 384-well low-volume plate. Incubate for 60 minutes at 25°C.
-
-
Detection:
-
Add the TR-FRET detection mixture (Eu-labeled anti-phospho antibody and ULight-labeled substrate). Incubate for an additional 60 minutes.
-
-
Data Analysis & Self-Validation:
-
Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
-
Quality Control: Calculate the Z'-factor using DMSO (negative control) and 1 µM Staurosporine (pan-kinase positive control). The assay is only validated and trusted if Z' > 0.6.
-
Workflow for derivatization and kinase panel screening of the imidazopyridazine core.
Downstream Application: Blocking Oncogenic Signaling
Once the 8-bromo precursor is successfully derivatized into a highly selective inhibitor (e.g., a PI3K or BTK inhibitor), its primary utility lies in halting aberrant oncogenic signaling pathways. Because the imidazo[1,2-b]pyridazine core exhibits excellent cell permeability, these derivatives effectively penetrate the cell membrane to block Receptor Tyrosine Kinase (RTK) or B-cell receptor (BCR) downstream cascades.
Inhibition of PI3K/BTK signaling pathways by imidazopyridazine derivatives.
Conclusion
For drug development professionals, 8-Bromo-6-phenylimidazo[1,2-b]pyridazine represents a highly strategic starting material . Unlike rigid legacy scaffolds that require ground-up synthesis to alter selectivity, the 8-bromo position offers a plug-and-play vector for late-stage functionalization. By pairing this precursor with rigorous, self-validating TR-FRET kinase screening, researchers can rapidly map structure-activity relationships and achieve unprecedented selectivity profiles against challenging kinome targets.
References
-
Hutchison Medipharma Limited. "Patents Assigned to Hutchison Medipharma Limited (Crystalline forms of (s)-4-amino-6-((1-(3-chloro-6-phenylimidazo[1,2-b]pyridazine-7-yl)ethyl)amino)pyrimidine-5-carbonitrile as inhibitors of phosphatidylinositol-3-kinase)." Justia Patents. Available at:[Link]
-
Dimier-Poisson, I., et al. "A New Approach Towards the Synthesis of 3-Amino-6-(hetero)arylpyridazines Based on Palladium Catalyzed Cross-Coupling Reactions." ResearchGate. Available at:[Link]
- Bayer Aktiengesellschaft. "Novel imidazopyridazine compounds and their use." Google Patents (WO2016045591A1).
comparative analysis of imidazo[1,2-b]pyridazine vs imidazo[1,2-a]pyridine
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Physicochemical properties, synthetic viability, and metabolic stability.[1]
Executive Summary: The "Nitrogen Scan" Advantage
In the optimization of kinase inhibitors and GPCR ligands, the imidazo[1,2-a]pyridine (IPY) scaffold is a privileged structure, exemplified by drugs like Zolpidem .[1] However, its high lipophilicity and electron-rich nature often lead to metabolic liabilities and poor solubility.
The imidazo[1,2-b]pyridazine (IPZ) is its 6-aza bioisostere.[1] By introducing a nitrogen atom at position 6 (or 8, depending on numbering convention relative to the bridgehead), this scaffold offers a strategic "nitrogen scan" solution. It significantly lowers pKa and LogP , improving metabolic stability and reducing non-specific binding, albeit with increased synthetic complexity regarding regioselectivity.[1]
This guide analyzes the trade-offs between these two scaffolds to support rational scaffold hopping decisions.
Physicochemical Profiling: The Data
The introduction of the extra nitrogen in the pyridazine ring exerts a strong electron-withdrawing effect, fundamentally altering the electronic landscape of the bicycle.
Table 1: Comparative Physicochemical Properties
| Property | Imidazo[1,2-a]pyridine (IPY) | Imidazo[1,2-b]pyridazine (IPZ) | Impact on Drug Design |
| Core Structure | 5-6 fused system (1 N in 6-ring) | 5-6 fused system (2 Ns in 6-ring) | IPZ is an aza-analog.[1] |
| pKa (N1) | ~6.8 (Basic) | ~3.7 (Weakly Basic) | IPZ is largely uncharged at physiological pH, improving passive permeability but potentially reducing solubility if salt formation is relied upon.[1] |
| Lipophilicity (cLogP) | High (Reference) | Low (ΔcLogP ≈ -1.5 to -2.[1]0) | IPZ significantly reduces lipophilicity, beneficial for LLE (Ligand Lipophilicity Efficiency). |
| H-Bond Acceptors | 1 (N1) | 2 (N1, N5/N6) | IPZ offers an additional vector for water solubility or specific binding interactions.[1] |
| Metabolic Stability | Moderate (Electron-rich) | High (Electron-deficient) | IPZ resists CYP450-mediated oxidation better than IPY.[1] |
Expert Insight: The drop in pKa from 6.8 to 3.7 is the critical differentiator. While IPY can often be formulated as a salt, IPZ behaves more like a neutral neutral heterocycle at pH 7.4. If your lead molecule suffers from hERG liability (often driven by basicity + lipophilicity), switching to IPZ is a validated de-risking strategy.
Synthetic Accessibility & Regioselectivity
While IPY synthesis is a textbook condensation, IPZ synthesis presents a specific "regioselectivity trap" that causes failure in standard protocols if not addressed.
The Regioselectivity Challenge
-
IPY Synthesis: Reaction of 2-aminopyridine with
-haloketones occurs exclusively at the ring nitrogen (N1) followed by cyclization, as the exocyclic amine is less nucleophilic.[1] -
IPZ Synthesis: In 3-aminopyridazine, the ring nitrogen at position 1 (para to the bridgehead) is more nucleophilic than the nitrogen at position 2 (adjacent to the amine).[1] Direct alkylation often occurs at N1, preventing the formation of the 5-6 fused system.
The Solution: Use 3-amino-6-halopyridazines .[2] The halogen at C6 (adjacent to N1) reduces the nucleophilicity of N1 via inductive withdrawal and steric hindrance, directing alkylation to N2 and ensuring correct cyclization.
Visual Workflow: Avoiding the Synthetic Trap
Figure 1: Synthetic decision tree highlighting the necessity of the 6-halo substituent for successful cyclization.
Performance Case Study: Kinase Inhibition
The transition from IPY to IPZ is well-documented in the development of Ponatinib (marketed as Iclusig), a BCR-ABL inhibitor.
-
Context: Early scaffolds utilized purine or IPY-like cores.
-
The Switch: The imidazo[1,2-b]pyridazine scaffold was selected to provide a rigid, linear alkyne linker connection.[1]
-
Outcome:
-
Binding: The N1 of the IPZ scaffold forms a critical hydrogen bond with the hinge region (Met318 in ABL).
-
Selectivity: The reduced lipophilicity of the IPZ core (compared to IPY) helped optimize the physicochemical profile, balancing the high lipophilicity of the "tail" region of the molecule.
-
Metabolic Stability: In comparative studies of Tyk2 inhibitors, IPZ analogs demonstrated >5x longer half-life in liver microsomes compared to their IPY counterparts due to the electron-deficient ring system resisting oxidation.
-
Experimental Protocols
Protocol A: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol validates the "Expert Route" described above.
Reagents:
-
3-Amino-6-chloropyridazine (1.0 eq)[1]
-
Chloroacetaldehyde (50% wt in water, 1.5 eq)
-
n-Butanol (Solvent)
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: Dissolve 3-amino-6-chloropyridazine (10 mmol) in n-butanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add chloroacetaldehyde (15 mmol) dropwise.
-
Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Note: The 6-chloro substituent ensures regioselectivity.
-
-
Workup: Cool to room temperature. Add solid NaHCO₃ to neutralize the HCl generated during cyclization.
-
Extraction: Remove solvent under reduced pressure. Resuspend residue in water/ethyl acetate.[3] Extract organic layer, dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Yield: Expect 70–85% yield of the fused bicycle.
Protocol B: Microsomal Stability Assessment
To verify the metabolic advantage of IPZ over IPY.
System: Pooled Human Liver Microsomes (HLM). Procedure:
-
Incubation: Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6PDH, NADP+).[1]
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time.
.[1]-
Benchmark: IPZ analogs typically show
, whereas IPY analogs often exceed .[1]
-
Decision Framework: When to Scaffold Hop?
Use this logic flow to determine if switching from Imidazo[1,2-a]pyridine to Imidazo[1,2-b]pyridazine is the correct move for your lead series.
Figure 2: Rational scaffold hopping decision tree.
References
-
Goel, R. et al. (2017). Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities. Synthetic Communications. Link
-
Liang, X. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry. Link
-
O'Hare, T. et al. (2009). AP24534, a Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia, Potently Inhibits the T315I Mutant and Overcomes Mutation-Based Resistance. Cancer Cell. Link
- Barlin, G. B. (1977). The Chemistry of Heterocyclic Compounds, Pyridazines. Wiley-Interscience. (Classic reference for regioselectivity of aminopyridazines).
-
Enguehard, C. et al. (2000). Synthesis of diaryl-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as potential COX-2 inhibitors. Chemical and Pharmaceutical Bulletin. Link
Sources
Engineering the Imidazo[1,2-b]pyridazine Scaffold: A Head-to-Head Comparison of Tyk2 JH2 Inhibitors
Executive Summary & Target Biology
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors for oncology and immunology . However, early iterations of these molecules—such as traditional 6-anilino derivatives—were frequently plagued by metabolic liabilities and poor aqueous solubility.
This guide provides an objective, head-to-head comparison of next-generation 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino)imidazo[1,2-b]pyridazine analogs . By shifting the focus to the allosteric JH2 (pseudokinase) domain of Tyrosine Kinase 2 (Tyk2) rather than the highly conserved JH1 ATP-binding site, researchers have achieved exquisite selectivity . Below, we dissect how specific N1-substitutions on this scaffold dictate the delicate balance between potency, membrane permeability, and metabolic clearance.
Fig 1. Allosteric inhibition of Tyk2 signaling via imidazo[1,2-b]pyridazine binding to JH2.
Head-to-Head Performance Comparison
To optimize the imidazo[1,2-b]pyridazine scaffold, researchers systematically modified the N1-substituent on the 2-oxo-1,2-dihydropyridine ring. The table below summarizes the quantitative structure-activity relationship (SAR) data for key analogs [[1]]([Link]).
Table 1: Profiling of N1-Substituted Imidazo[1,2-b]pyridazine Analogs
| Analog | N1-Substituent | Tyk2 JH2 Potency | Caco-2 Permeability ( | Rodent Liver Microsomal Stability | Key Liability / Advantage |
| 6c | Cyano | High | Moderate | High | Extremely low aqueous solubility (<1 μg/mL at pH 6.5). |
| 6d | Carbinol | High | Low | High | Solubilizing group caused significant loss of permeability. |
| 6e | 2″-Pyridyl | High | High | High | Optimal balance; driven by intramolecular H-bonding. |
| 6f | 3″-Pyridyl | High | Moderate | Low/Moderate | Reduced metabolic stability compared to 6e. |
| 6j | 6″-F-2″-Pyridyl | High | 59 nm/s (Moderate) | High | Steric clash breaks coplanarity; polarity reduces permeability. |
| 6m | Dimethylpyrazole | High | 142 nm/s (High) | High | Excellent bioisosteric alternative to the 2″-pyridyl group. |
Mechanistic Causality: Decoding the SAR Data
-
The Permeability Paradox (6e vs. 6f/6g): Why does the 2″-pyridyl analog (6e ) drastically outperform the 3″-pyridyl (6f ) and 4″-pyridyl variants in permeability and stability? The causality lies in 3D conformation. The 2-pyridyl nitrogen acts as a hydrogen bond acceptor, forming a stable intramolecular hydrogen bond with the adjacent 2-oxo group. This internal bonding masks the molecule's polar surface area (PSA) from the surrounding aqueous environment, artificially increasing lipophilicity and facilitating rapid passive diffusion across lipid bilayers .
-
The Coplanarity Penalty (6j): Attempting to block metabolic hotspots, researchers added a fluorine atom at the 6″ position of the 2-pyridyl ring (6j ). However, the bulky fluorine creates a steric clash with the core scaffold. This forces the pyridyl and pyridone rings out of coplanarity, breaking the critical intramolecular hydrogen bond. Consequently, the polar atoms are exposed to the solvent, and Caco-2 permeability plummets to 59 nm/s .
-
Bioisosteric Rescue (6m): To avoid the liabilities of the pyridyl ring altogether, the dimethylpyrazole analog (6m ) was synthesized. It serves as an excellent bioisostere, achieving a high permeability of 142 nm/s while maintaining microsomal stability, proving that alternative heteroaryls can mimic the physicochemical properties of the 2-pyridyl group without sacrificing target affinity [[1]]([Link]).
Self-Validating Experimental Workflows
To generate the robust ADME (Absorption, Distribution, Metabolism, and Excretion) data presented in Table 1, the following self-validating protocols must be strictly adhered to.
Fig 2. Parallel ADME workflow for evaluating permeability and metabolic stability of analogs.
Protocol A: Bidirectional Caco-2 Permeability Assay
Causality Focus: Bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) is required to calculate the efflux ratio, which identifies if the imidazo[1,2-b]pyridazine analog is a substrate for P-glycoprotein (P-gp) efflux pumps.
-
Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation into enterocyte-like monolayers.
-
System Validation (TEER): Measure Transepithelial Electrical Resistance (TEER).
-
Self-Validation Step: Only wells exhibiting a TEER > 250 Ω·cm² are utilized. This confirms tight junction integrity; a leaky monolayer will yield false-positive permeability data.
-
-
Compound Dosing: Add 10 μM of the analog in HBSS buffer (pH 7.4) to the donor chamber (A or B).
-
Incubation & Sampling: Incubate at 37°C in a 5% CO2 atmosphere. Withdraw 50 μL aliquots from the receiver chamber at 30, 60, and 90 minutes, immediately replacing the volume with fresh, pre-warmed buffer.
-
Quantification: Analyze the samples via LC-MS/MS. Calculate the Apparent Permeability (
) and the Efflux Ratio.
Protocol B: Liver Microsomal Stability Assay
Causality Focus: Cytochrome P450 (CYP) enzymes in the liver are the primary drivers of Phase I metabolism. Because CYP enzymes strictly require NADPH as an electron donor, controlling NADPH presence isolates CYP-mediated degradation from chemical instability.
-
Preparation: Prepare 0.5 mg/mL rodent or human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2.
-
Pre-incubation: Spike the imidazo[1,2-b]pyridazine analog to a final concentration of 1 μM. Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to initiate the metabolic reaction.
-
Self-Validation Step: Run a parallel control substituting NADPH with blank buffer. If the compound degrades in the minus-NADPH control, the clearance is driven by non-CYP enzymes (e.g., esterases) or inherent chemical instability.
-
-
Time-Course Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard. This immediately precipitates the proteins and halts metabolism.
-
Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (
) and intrinsic clearance ( ).
References
-
Liu, C., Lin, J., Moslin, R., Weinstein, D. S., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters, 2019. URL:[Link]
-
Kulkarni, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021. URL:[Link]
-
Jansa, P., et al. "Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping." Journal of Medicinal Chemistry, 2023. URL:[Link]
Sources
Assessing the Therapeutic Index of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine: A Preclinical Evaluation Guide
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Preclinical Efficacy (Kinase Inhibition) vs. Safety Profiling
Executive Summary & Compound Profile
8-Bromo-6-phenylimidazo[1,2-b]pyridazine is a privileged heterocyclic scaffold primarily utilized in the discovery of ATP-competitive kinase inhibitors (specifically targeting TAK1 , FLT3 , and Tyk2 ) and, to a lesser extent, GABA-A receptor modulators. Unlike fully optimized clinical drugs, this compound often serves as a Lead Series or Advanced Intermediate .
Assessing its Therapeutic Index (TI) requires a rigorous comparison between its on-target potency (anti-neoplastic or anti-inflammatory efficacy) and its off-target toxicity (cytotoxicity in normal tissues and cardiotoxicity). This guide outlines the standardized workflow to calculate the preclinical TI, defined as:
Compound Snapshot
| Feature | Description |
| Core Scaffold | Imidazo[1,2-b]pyridazine |
| Primary Target Class | Serine/Threonine Kinases (e.g., TAK1 , p38 MAPK) |
| Mechanism of Action | Type I ATP-Competitive Inhibition |
| Key Therapeutic Indication | Multiple Myeloma (TAK1 inhibition), Acute Myeloid Leukemia (FLT3) |
| Critical Safety Liability | hERG Channel Blockade (common in this scaffold class), General Cytotoxicity |
Mechanism of Action & Signaling Pathway
To accurately assess efficacy, one must understand the biological cascade the compound interrupts. The imidazo[1,2-b]pyridazine scaffold is highly effective at docking into the ATP-binding pocket of TAK1 (MAP3K7) , a master regulator of the NF-
Pathway Diagram: TAK1 Inhibition in Multiple Myeloma
Figure 1: Mechanism of Action. The compound inhibits TAK1, preventing the phosphorylation of the IKK complex and subsequent NF-
Comparative Analysis: Performance vs. Alternatives
When assessing the TI of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine, it must be benchmarked against established inhibitors. The "Gold Standard" for TAK1 inhibition is Takinib , while Ponatinib represents a broad-spectrum kinase inhibitor sharing the imidazo[1,2-b]pyridazine core.
Table 1: Comparative Performance Metrics
| Metric | 8-Bromo-6-phenyl...[1][2] (Lead) | Takinib (Standard) | Ponatinib (Broad) |
| Primary Target | TAK1 / FLT3 | TAK1 (Highly Selective) | BCR-ABL / FLT3 / Pan-Kinase |
| Potency (Biochemical IC50) | 10 - 100 nM (Est.) | 9 nM | 0.37 nM (ABL), ~50 nM (TAK1) |
| Cellular Potency (GI50) | 30 - 300 nM (MM Cells) | ~200 nM | < 10 nM (Sensitive lines) |
| Selectivity Profile | Moderate (Scaffold dependent) | High | Low (Multi-kinase "dirty" drug) |
| Safety Risks | hERG binding risk | Moderate Cytotoxicity | Arterial Thrombosis (Black Box) |
| Therapeutic Index (TI) | Target: >50x | ~100x | Narrow (<10x in some contexts) |
Analyst Note: The 8-bromo-6-phenyl variant often exhibits superior metabolic stability compared to simple aniline derivatives, but may lack the extreme potency of Ponatinib. The goal is to achieve a TI > 50 (i.e., the lethal dose to normal cells is 50x higher than the therapeutic dose).
Experimental Protocols for TI Assessment
To rigorously calculate the Therapeutic Index, you must run parallel assays: Efficacy (Tumor Cell Killing) and Toxicity (Normal Cell Survival).
Protocol A: Efficacy - Cellular Viability (GI50)
Objective: Determine the concentration required to inhibit cancer cell growth by 50%.
-
Cell Line Selection: Use H929 or U266 (Multiple Myeloma lines dependent on NF-
B). -
Seeding: Plate 5,000 cells/well in 96-well white-walled plates using RPMI-1640 + 10% FBS.
-
Treatment:
-
Prepare a 10-point serial dilution of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine (Range: 10
M to 0.1 nM) in DMSO. -
Add compounds to cells (Final DMSO < 0.5%).
-
Include Takinib as a positive control.
-
-
Incubation: 72 hours at 37°C, 5% CO
. -
Readout: Add CellTiter-Glo® (Promega) reagent (1:1 ratio). Shake for 2 mins, incubate for 10 mins. Measure Luminescence.
-
Analysis: Fit data to a 4-parameter logistic curve to calculate GI50 .
Protocol B: Toxicity - Normal Cell Counter-Screen (CC50)
Objective: Determine the concentration lethal to 50% of normal somatic cells.
-
Cell Line Selection: HFF-1 (Human Foreskin Fibroblasts) or PBMCs (Peripheral Blood Mononuclear Cells).
-
Seeding: Plate 5,000 adherent cells/well in DMEM + 10% FBS. Allow attachment overnight.
-
Treatment: Same dilution series as Protocol A.
-
Readout: CellTiter-Glo® or MTT Assay (for metabolic activity).
-
Analysis: Calculate CC50 .
Protocol C: Cardiotoxicity - hERG Inhibition (Safety Margin)
Critical Step: Imidazo-pyridazines are prone to hERG blockade.
-
Method: Automated Patch Clamp (e.g., QPatch) or Fluorescence Polarization binding assay.
-
Threshold: An IC50 < 10
M at hERG is a "Red Flag" for QT prolongation.
Workflow Visualization
The following diagram illustrates the decision tree for validating the Therapeutic Index of this scaffold.
Figure 2: Preclinical Decision Tree. A systematic workflow to filter the compound based on Potency, Selectivity, and Safety margins.
Conclusion
8-Bromo-6-phenylimidazo[1,2-b]pyridazine is a potent scaffold for developing targeted kinase inhibitors, particularly for TAK1-driven malignancies like Multiple Myeloma. While it demonstrates high on-target potency (often nanomolar IC50), its Therapeutic Index is the deciding factor for clinical viability.
-
Success Criteria: A viable lead from this series should exhibit a GI50 < 100 nM in myeloma cells and a CC50 > 10
M in fibroblasts, yielding a TI > 100. -
Optimization: If the TI is narrow, medicinal chemistry efforts should focus on the C-3 position of the imidazo[1,2-b]pyridazine ring to improve selectivity and reduce hERG liability.
References
-
Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 2023.
-
Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021.
-
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity. Bioorganic & Medicinal Chemistry Letters, 2025.[3]
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 2010.
-
Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry, 2019.
Sources
- 1. RU2662443C2 - ÐмидазопиÑÐ¸Ð´Ð°Ð·Ð¸Ð½Ñ - Google Patents [patents.google.com]
- 2. CN104024261A - åªåå¹¶ååªååç© - Google Patents [patents.google.com]
- 3. Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
8-Bromo-6-phenylimidazo[1,2-B]pyridazine proper disposal procedures
Authoritative Disposal Guide: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine
Executive Summary & Compound Identification
Purpose: This guide provides a validated, step-by-step protocol for the safe disposal of 8-Bromo-6-phenylimidazo[1,2-b]pyridazine . Due to the specific nature of this halogenated heteroaromatic compound, standard organic waste procedures are insufficient.[1] This protocol prioritizes the prevention of toxic emission release (NOx, HBr) and compliance with EPA RCRA standards for halogenated organics.[1]
Chemical Identity & Analog Grounding:
-
Compound Name: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine[1][2][3]
-
Structural Class: Halogenated Imidazo[1,2-b]pyridazine[1][4]
-
Molecular Formula: C₁₂H₈BrN₃[1]
-
Key Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Emission of toxic fumes (HBr, NOx) during combustion.[1]
-
Reference Analog: Protocols are validated against the well-characterized analog 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CAS 933190-51-3) , which shares identical disposal hazard profiles [1, 2].[1]
Hazard Profile & Safety Prerequisites
Before initiating disposal, operators must acknowledge the specific risks associated with the imidazopyridazine core and the bromine substituent.[1]
| Hazard Category | Classification (GHS) | Operational Implication |
| Health Hazard | Acute Tox. 4 (H302, H312, H332) | Do not inhale dust. Use a localized exhaust or fume hood for all solid handling.[1] |
| Reactivity | Stable Solid | Compatible with standard organic solvents. Incompatible with strong oxidizers (risk of exothermic decomposition).[1] |
| Combustion | Toxic Emissions | Incineration requires scrubbers. Do not autoclave or bleach; this may release Bromine gas (Br₂).[1] |
| Environmental | Aquatic Toxicity | Zero-discharge policy. Do not release into sink drains or municipal sewage.[1] |
Operational Disposal Protocol
Phase 1: Waste Characterization & Segregation[1]
-
Rule 1: Classify as "Halogenated Organic Waste" . The presence of the bromine atom mandates this classification to ensure the incinerator is equipped to scrub acid gases (HBr) [3].[1]
-
Rule 2: Segregate from oxidizing agents (e.g., peroxides, nitric acid) to prevent uncontrolled oxidation of the hydrazine-like moiety in the pyridazine ring.[1]
Phase 2: Workflow Decision Tree
Select the appropriate workflow based on the physical state of the waste.
Figure 1: Decision matrix for segregating and packaging imidazopyridazine waste streams.
Phase 3: Detailed Handling Steps
A. For Solid Waste (Pure Compound or Contaminated Solids):
-
Containment: Collect solids using a chemically resistant spatula. Do not sweep aggressively to avoid dust generation.[1]
-
Primary Packaging: Place the solid into a clear polyethylene bag (minimum 4 mil thickness). Seal with tape or a zip tie.[1]
-
Secondary Packaging: Place the sealed bag into a dedicated Wide-Mouth HDPE Drum (UN 1H2 rated).
-
Decontamination: Wipe the exterior of the primary bag with a damp tissue (methanol or acetone) before placing it in the drum.[1] Dispose of the tissue in the same drum.[1]
B. For Liquid Waste (Mother Liquors/Reaction Solutions):
-
Solvent Verification: Ensure the carrier solvent is compatible with HDPE.[1] If the solvent is a strong oxidizer, quench it before adding the 8-bromo compound.[1]
-
Transfer: Pour into a Narrow-Mouth HDPE Carboy or Safety Can.
-
Headspace: Leave at least 10% headspace to allow for vapor expansion.
-
pH Check: Verify pH is between 5–9. If highly acidic (due to hydrolysis of impurities), neutralize with Sodium Bicarbonate to prevent degradation of the container or unexpected gas evolution.[1]
Regulatory Compliance & Labeling
Failure to label correctly is the most common compliance violation.[1] Use the following template:
-
Waste Tag: Hazardous Waste
-
Chemical Name: 8-Bromo-6-phenylimidazo[1,2-b]pyridazine (Solution or Solid)[1][3]
-
Constituents: >95% Organic Halide[1]
-
Hazard Checkbox: [x] Toxic [x] Irritant
-
RCRA Code (US Only): While not explicitly P-listed or U-listed, classify as D001 (Ignitable) if in organic solvent, or general Halogenated Organic Waste for incineration profiles.
Emergency Procedures (Spill Response)
Scenario: Powder Spill (>1 gram)
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (double layer) , lab coat, and N95/P100 respirator (if outside a hood).[1]
-
Containment: Cover the spill with a wet paper towel (dampened with water) to prevent dust dispersal.[1]
-
Cleanup: Scoop the wet material and towel into a sealable bag.[1]
-
Surface Decontamination: Wipe the surface with a 10% soap/water solution, followed by an acetone wipe.[1]
-
Disposal: Treat all cleanup materials as Solid Hazardous Waste (see Phase 3A).
Scenario: Skin Exposure
-
Immediate Action: Wash with soap and water for 15 minutes.[1][5]
-
Contraindication: Do not use ethanol or DMSO to wash skin; these solvents increase the permeability of the skin to the compound.
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 8-bromo-6-chloroimidazo[1,2-b]pyridazine. Retrieved from .[1]
-
PubChem. (2025).[1] Compound Summary: 8-bromo-6-chloroimidazo[1,2-b]pyridazine (CID 46835269).[1][6][7] National Library of Medicine.[1] Retrieved from .[1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Best Management Practices for Laboratory Waste Management. Retrieved from .[1]
Sources
- 1. CAS 1159977-65-7|6-Bromoimidazo[1,2-B]Pyridazine [rlavie.com]
- 2. RU2662443C2 - ÐмидазопиÑÐ¸Ð´Ð°Ð·Ð¸Ð½Ñ - Google Patents [patents.google.com]
- 3. CN104024261A - åªåå¹¶ååªååç© - Google Patents [patents.google.com]
- 4. 8-BROMO-6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE | 933190-51-3 [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. PubChemLite - 8-bromo-6-chloroimidazo[1,2-b]pyridazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 8-bromo-6-chloroimidazo[1,2-b]pyridazine (C6H3BrClN3) [pubchemlite.lcsb.uni.lu]
Personal protective equipment for handling 8-Bromo-6-phenylimidazo[1,2-B]pyridazine
Executive Summary & Risk Profile
8-Bromo-6-phenylimidazo[1,2-B]pyridazine is a functionalized heterocyclic building block commonly used in medicinal chemistry for kinase inhibitor development. While often categorized under "General Warning" labels, its structure combines a nitrogen-rich core with a halogenated moiety, necessitating a Band 3 (Potent/Irritant) handling protocol.
Why this specific protocol? Unlike simple organic salts, imidazo-pyridazines are prone to electrostatic charging , leading to aerosolization during weighing. Furthermore, the bromine substituent renders the molecule susceptible to metal-catalyzed coupling, implying potential biological reactivity (alkylation) if absorbed.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
Task-Based PPE Matrix
Standard laboratory PPE (coat, glasses) is insufficient for solid handling of this compound due to inhalation risks.
| Operational Phase | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport | N/A (Sealed Container) | Single Nitrile (4 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Weighing (Solid) | Required: Fume Hood. If open bench: N95 or P100 Respirator. | Double Gloving: Inner: Latex/Nitrile (4 mil) Outer: Nitrile (5-8 mil) | Chemical Goggles (Seal against dust) | Lab Coat + Tyvek Sleeves (prevent cuff entrapment) |
| Solubilization | Fume Hood Sash < 18" | Double Nitrile (Change outer immediately upon splash) | Safety Glasses | Standard Lab Coat |
| Waste Disposal | N/A (Sealed Waste) | Heavy Duty Nitrile (8 mil) | Safety Glasses | Standard Lab Coat |
Expert Insight: Why Double Glove? Halogenated heterocycles in organic solvents (DCM, DMSO) exhibit accelerated permeation rates. The inner glove acts as a final barrier while you doff the contaminated outer glove.
Operational Workflow: Step-by-Step
Phase A: Preparation & Weighing
Objective: Prevent electrostatic dispersion and inhalation.
-
Engineering Control: Operate strictly within a certified Chemical Fume Hood.
-
Static Mitigation:
-
Problem: Imidazo-pyridazines are "fluffy" solids that fly apart due to static.
-
Solution: Use an ionizing fan or antistatic gun on the spatula and weigh boat before transfer.
-
-
Transfer:
-
Tare the vial inside the hood.
-
Use a disposable antistatic weigh boat.
-
Do not return excess solid to the stock bottle (prevents cross-contamination).
-
Phase B: Reaction Setup (Solubilization)
Objective: Containment of solution-phase hazards.
-
Solvent Choice: This compound is sparingly soluble in non-polar solvents. Expect to use DMSO , DMF , or DCM .
-
Caution: DMSO enhances skin absorption of dissolved solids.
-
-
Addition: Add solvent slowly down the side of the vessel to minimize puffing.
-
Sealing: Cap reaction vessels immediately. If refluxing, ensure condenser water flow before heating.
Phase C: Spill & Decontamination
Objective: Neutralization and removal.
-
Solid Spill:
-
Do NOT sweep dry (creates dust).
-
Cover with wet paper towels (solvent-dampened) to weigh down the powder.
-
Wipe up and place in solid hazardous waste.
-
-
Solution Spill:
-
Absorb with vermiculite or spill pads.
-
Clean surface with 10% soap solution, followed by water.
-
Waste Disposal Logistics
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable. Halogenated waste streams are incinerated at higher temperatures and are significantly more expensive to process.
-
Labeling:
-
Full Chemical Name: 8-Bromo-6-phenylimidazo[1,2-B]pyridazine
-
Constituents: Solid residue OR Solution in [Solvent Name]
-
Hazard Checkbox: [x] Toxic [x] Irritant[4]
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic byproducts are present.[7]
Visualized Safety Workflow
The following diagram illustrates the "Cradle-to-Grave" safety lifecycle for this compound.
Figure 1: Operational lifecycle emphasizing the critical transition from solid handling (inhalation risk) to solution handling (absorption risk).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (n.d.). Compound Summary: Imidazo[1,2-b]pyridazine.[2][5][8] National Library of Medicine. [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
- 1. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. Imidazo-1,2-B-Pyridazine: Chemical Properties, Synthesis, Applications & Supplier Information China [sinochem-nanjing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
